5,7-difluoroquinazolin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,7-difluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQRRDUOMDYXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CNC2=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474997 | |
| Record name | 5,7-Difluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379228-58-7 | |
| Record name | 5,7-Difluoro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379228-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Difluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-difluoro-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5,7-difluoroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,7-difluoroquinazolin-4(3H)-one, a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms into the quinazolinone core imparts unique physicochemical properties that are highly sought after in modern drug discovery. This document details a robust and accessible synthetic protocol, outlines a complete analytical characterization workflow, and provides expert insights into the experimental nuances, thereby serving as an essential resource for researchers engaged in the synthesis of novel quinazolinone-based compounds.
Introduction: The Strategic Importance of this compound
The quinazolin-4(3H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the central framework of numerous biologically active compounds, including approved drugs for cancer and hypertension.[1] The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate various properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.
This compound, with its two fluorine atoms positioned on the fused benzene ring, represents a key building block for the development of novel therapeutics.[2][3] Its derivatives have shown promise in various therapeutic areas, notably as anticancer agents.[2] A thorough understanding of its synthesis and a detailed characterization of its properties are therefore paramount for its effective utilization in drug discovery and development programs. This guide aims to provide a holistic and practical resource for chemists and pharmacologists working with this important molecule.
Synthetic Pathway: A Robust Protocol for the Preparation of this compound
The most direct and efficient synthesis of this compound involves the cyclocondensation of 2-amino-4,6-difluorobenzoic acid with formamide. This method is advantageous due to the commercial availability of the starting materials and the operational simplicity of the reaction.
Caption: Synthetic route to this compound.
Causality Behind Experimental Choices
The choice of formamide serves a dual purpose: it acts as a source of the C2 carbon for the quinazolinone ring and as a high-boiling solvent, facilitating the necessary reaction temperature for efficient cyclization. The reaction proceeds via an initial formation of a formamide adduct with the amino group of the benzoic acid, followed by an intramolecular cyclization and dehydration to yield the final product.
Detailed Experimental Protocol
-
Materials and Equipment:
-
2-amino-4,6-difluorobenzoic acid
-
Formamide
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
Anhydrous ethanol
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-4,6-difluorobenzoic acid (1 equivalent) and formamide (10-15 equivalents).
-
Heat the reaction mixture with stirring to 130°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to approximately 60°C.
-
Slowly add water to the reaction mixture with stirring. A precipitate will form.
-
Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Isolate the crude product by vacuum filtration.
-
Wash the crude product with cold water and then with a small amount of cold anhydrous ethanol to remove residual formamide and other impurities.
-
Dry the product under vacuum to obtain this compound.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a high-purity solid.
-
Comprehensive Characterization
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₄F₂N₂O | [2][4] |
| Molecular Weight | 182.13 g/mol | [2][4] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | Not explicitly found in search results. | |
| Boiling Point | 297.3±50.0 °C (Predicted) | [2] |
| pKa | -1.20±0.20 (Predicted) | [2] |
| LogP | 1.2013 (Predicted) | [4] |
Spectroscopic Data
Note: The following spectroscopic data is based on typical values for quinazolinone derivatives and will be updated with experimentally verified data for this compound as it becomes available in public databases.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the protons on the quinazolinone ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atoms.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons directly attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3200-3000 |
| C=O Stretch (Amide) | 1700-1650 |
| C=N Stretch | 1640-1620 |
| C-F Stretch | 1250-1000 |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Bending | 1600-1450 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Ion | Predicted m/z |
| [M+H]⁺ | 183.0364 |
| [M+Na]⁺ | 205.0183 |
Experimental Workflow and Data Interpretation
Caption: A workflow for the characterization of this compound.
The combined interpretation of the data from these analytical techniques provides a self-validating system to confirm the successful synthesis of the target compound. The molecular ion peak in the mass spectrum confirms the molecular weight. The IR spectrum verifies the presence of key functional groups, and the NMR spectra provide the detailed structural arrangement of the atoms.
Conclusion
This technical guide has presented a detailed and practical approach to the synthesis and characterization of this compound. By providing a robust synthetic protocol, a comprehensive characterization workflow, and insights into the rationale behind the experimental choices, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The availability of a reliable method for the preparation and characterization of this important fluorinated building block will undoubtedly facilitate the discovery and development of novel quinazolinone-based therapeutic agents.
References
Introduction: The Quinazolinone Scaffold and the Significance of Fluorination
An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Difluoroquinazolin-4(3H)-one
The quinazolinone moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Its derivatives have been extensively developed as therapeutic agents, demonstrating anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] Several FDA-approved drugs, particularly in oncology, are based on this structure, often functioning as kinase inhibitors.[6]
Within this important class of compounds, This compound (DFQ) serves as a critical building block and intermediate. The strategic placement of two fluorine atoms on the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making DFQ a valuable precursor in the synthesis of next-generation therapeutics, such as potent Aurora kinase inhibitors for the treatment of proliferative diseases.[6]
This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering field-proven insights and experimental protocols to empower researchers in medicinal chemistry and drug development.
Molecular Structure and Identification
Understanding the fundamental structure of DFQ is the first step in predicting its chemical behavior and interactions.
-
Chemical Formula: C₈H₄F₂N₂O
-
IUPAC Name: 5,7-difluoro-3,4-dihydroquinazolin-4-one[7]
Structural Identifiers:
-
Canonical SMILES: O=C1NC=NC2=CC(F)=CC(F)=C12[7]
-
InChI: InChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)[7]
-
InChI Key: DIQRRDUOMDYXDK-UHFFFAOYSA-N[7]
Caption: 2D structure of this compound.
Core Physicochemical Properties: A Quantitative Summary
The interplay of a molecule's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine atoms has a pronounced, non-intuitive effect. While highly electronegative, fluorine's small size allows it to replace hydrogen with minimal steric impact, yet it drastically alters the local electronic environment, influencing pKa, lipophilicity, and metabolic stability.
The following table summarizes the key computed and experimental properties of DFQ.
| Property | Value | Significance in Drug Discovery | Source |
| Molecular Weight | 182.13 Da | Complies with Lipinski's Rule of Five (<500), favoring good absorption and diffusion. | [7][8] |
| logP (Octanol/Water) | 1.01 - 1.20 | Indicates balanced lipophilicity, crucial for membrane permeability without compromising aqueous solubility. | [7][8] |
| Topological Polar Surface Area (TPSA) | 45.75 Ų | Suggests good oral bioavailability and cell permeability (typically <140 Ų). | [8] |
| Hydrogen Bond Donors | 1 | The N-H group can engage in hydrogen bonding with biological targets. | [7][8] |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and a ring nitrogen can act as H-bond acceptors. | [7][8] |
| Rotatable Bonds | 0 | The rigid, fused ring system reduces conformational flexibility, which can lead to higher binding affinity. | [8] |
| Purity | ≥98% | Standard purity for commercially available research-grade material. | [7][8] |
| Physical Form | Solid | Expected for a planar, heterocyclic compound with moderate molecular weight. | [9] |
In-Depth Analysis of Key Parameters
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. For DFQ, the reported logP values are between 1.01 and 1.20.[7][8] This moderate value is often considered ideal in drug discovery.
-
Causality: The two fluorine atoms increase lipophilicity compared to the parent quinazolinone, as fluorine is more lipophilic than hydrogen. However, the overall value remains balanced due to the presence of polar N-H and C=O groups capable of hydrogen bonding.
-
Field Insight: A logP in the 1-3 range is frequently targeted for orally administered drugs. It is high enough to facilitate passage through lipid cell membranes but low enough to ensure sufficient solubility in the aqueous environment of the gastrointestinal tract and blood. Compounds that are excessively lipophilic (logP > 5) often suffer from poor solubility, high plasma protein binding, and rapid metabolism.
Solubility
While quantitative aqueous solubility data is not publicly documented, we can infer its characteristics. The molecule possesses both hydrophobic (difluorinated benzene ring) and hydrophilic (amide group) features. It is expected to be poorly soluble in water but soluble in organic solvents like DMSO and DMF, which is typical for such heterocyclic compounds used in screening and synthesis.
Spectroscopic Profile
Characterization and quality control of DFQ rely on standard spectroscopic methods.
-
Mass Spectrometry (MS): The monoisotopic mass is 182.02917 Da.[10] In electrospray ionization (ESI), it would be expected to show a prominent ion at m/z 183.03645 [M+H]⁺ in positive mode and 181.02189 [M-H]⁻ in negative mode.[10]
-
UV-Vis and Fluorescence: While specific data for the parent DFQ is sparse, studies on its derivatives confirm that the quinazolinone scaffold is chromophoric. These derivatives have been investigated for their photophysical properties, including UV-Vis absorption and fluorescence, which are influenced by solvent polarity and substitution patterns.[11]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect signals for the three aromatic/vinylic protons, with splitting patterns influenced by both H-H and H-F coupling. The N-H proton will likely appear as a broad singlet.
-
¹⁹F NMR: Expect two distinct signals for the non-equivalent fluorine atoms at positions 5 and 7, with coupling to nearby protons.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The C-F carbons will appear as doublets due to one-bond C-F coupling, which is a characteristic diagnostic feature.
-
Synthesis and Role as a Chemical Intermediate
DFQ is not just a compound for theoretical study; it is a practical intermediate in multi-step organic synthesis.
Caption: Generalized synthetic workflow involving DFQ.
The quinazolinone ring system is typically formed via cyclocondensation reactions.[11] Methods include heating the corresponding anthranilic acid with formamide or using a one-pot reaction with isatoic anhydride and ammonium acetate.[11] Its primary value lies in its use as a scaffold. For instance, it was used in the process development for an efficient manufacturing route of AZD0530, a Src kinase inhibitor.[12] The N3-proton can be deprotonated and alkylated, or the core can be further modified to produce libraries of compounds for high-throughput screening.
Experimental Protocol: Determination of LogP (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining the octanol-water partition coefficient, a self-validating system for ensuring data trustworthiness.
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured (typically by UV-Vis spectroscopy or HPLC). The ratio of these concentrations gives the partition coefficient.
Materials:
-
This compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Deionized water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
UV-Vis Spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
-
Mechanical shaker or vortex mixer
Caption: Experimental workflow for LogP determination.
Step-by-Step Methodology:
-
Solvent Preparation: Vigorously mix equal volumes of n-octanol and deionized water for 1 hour. Allow the phases to separate overnight. Use the octanol phase for the stock solution and the aqueous phase for partitioning. This pre-saturation step is critical to prevent volume changes during the experiment.
-
Standard Curve: Prepare a series of known concentrations of DFQ in n-octanol. Measure their absorbance at the λ_max (determined by an initial scan) or their peak area by HPLC to generate a standard curve.
-
Partitioning: Accurately weigh a small amount of DFQ and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.
-
Mixing: In a centrifuge tube, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated water (e.g., 5 mL of each).
-
Equilibration: Seal the tube and shake it vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for at least 1 hour to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube for 20 minutes at 3000 rpm to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from the upper n-octanol layer. Determine its concentration using the previously generated standard curve. The concentration in the aqueous layer can be determined by mass balance or by direct measurement if the concentration is above the detection limit.
-
Calculation:
-
P = [Concentration]_octanol / [Concentration]_water
-
logP = log₁₀(P)
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Conclusion
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its physicochemical properties—characterized by balanced lipophilicity, a rigid planar structure, and specific hydrogen bonding capabilities—make it an excellent scaffold for the design of targeted therapeutics. The strategic incorporation of fluorine atoms enhances its drug-like properties, positioning it as a key intermediate in the synthesis of advanced clinical candidates. A thorough understanding of the properties detailed in this guide is essential for any researcher aiming to leverage this potent chemical entity in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 379228-58-7 | Benchchem [benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chemscene.com [chemscene.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. PubChemLite - 5,7-difluoro-3,4-dihydroquinazolin-4-one (C8H4F2N2O) [pubchemlite.lcsb.uni.lu]
- 11. 379228-58-7 | this compound [fluoromart.com]
- 12. This compound | 379228-58-7 [chemicalbook.com]
An In-depth Technical Guide to the Biological Activity of 5,7-difluoroquinazolin-4(3H)-one Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold and the Strategic Role of Fluorine
The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1] This is due to its structural versatility and its presence in over 200 naturally occurring alkaloids and numerous synthetic compounds with a wide array of biological activities.[2] Derivatives of this scaffold have been extensively explored and developed as therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1][3] Several quinazolinone-based drugs are commercially available, validating the therapeutic potential of this chemical class.[1]
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in drug design to enhance pharmacological profiles. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's properties. It can alter metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modify lipophilicity, thereby improving cell membrane permeability and overall pharmacokinetic properties.[4]
Specifically, the 5,7-difluoro substitution pattern on the quinazolin-4(3H)-one ring is of particular interest. This strategic difluorination can significantly modulate the electronic environment of the heterocyclic system, potentially enhancing its interaction with biological targets and leading to derivatives with improved potency and selectivity. This guide provides a detailed exploration of the synthesis, biological activities, and therapeutic potential of 5,7-difluoroquinazolin-4(3H)-one derivatives.
General Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives typically begins with a difluorinated precursor, such as 2-amino-4,6-difluorobenzoic acid or a related isatoic anhydride. A variety of synthetic methodologies can be employed, including one-pot reactions catalyzed by agents like gallium(III) triflate or the use of low-valent titanium reagents to promote cyclization.[5] These methods offer advantages such as high selectivity, good-to-excellent yields, and convenient manipulation.[5]
General Synthetic Workflow
The following diagram illustrates a generalized, multi-step synthesis approach for creating a library of 2,3-disubstituted this compound derivatives, a common strategy for exploring structure-activity relationships.
Representative Experimental Protocol: Synthesis of 2,3-disubstituted Quinazolin-4(3H)-ones
This is a generalized protocol based on common synthetic strategies. Specific reagents, solvents, and reaction conditions must be optimized for each derivative.
-
Formation of Benzoxazinone: A mixture of 2-amino-4,6-difluorobenzoic acid and an appropriate acid chloride (e.g., chloroacetyl chloride) is stirred in a suitable solvent like dichloromethane, often in the presence of a base such as diisopropylethylamine (DIPEA), at room temperature for 2-4 hours to yield the corresponding benzoxazinone intermediate.
-
Formation of 2-substituted Quinazolinone: The benzoxazinone intermediate is then reacted with a primary amine (R-NH2) in a solvent like ethanol and refluxed for several hours. This step results in the formation of the 2,3-disubstituted quinazolin-4(3H)-one.
-
Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), the reaction mixture is cooled. The resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol or water), and dried.
-
Recrystallization: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/DMF) to yield the final, pure compound.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Part 1: Anticancer Activity
The quinazolinone scaffold is a cornerstone in the development of modern anticancer agents, particularly kinase inhibitors.[3] Several derivatives have demonstrated potent activity against a range of cancer cell lines, including those resistant to existing therapies.[3] Research indicates that this compound derivatives also possess promising anticancer properties, showing moderate to good results in inhibiting cancer cell growth in evaluations by the National Cancer Institute.[5]
Mechanism of Action: Targeting Tyrosine Kinases (EGFR)
A primary mechanism for the anticancer effect of many quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein crucial for cell proliferation and survival.[6][7] In many cancers (e.g., non-small-cell lung cancer, breast cancer), EGFR is overexpressed or mutated, leading to sustained proliferative signaling.[8]
The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors.[8] It acts as an ATP-competitive inhibitor, binding to the kinase domain's ATP pocket. This binding prevents the autophosphorylation of EGFR, thereby blocking downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways that drive tumor growth and metastasis.[3] Halogen substitution on the quinazolinone ring has been shown to be a key factor in modulating this inhibitory activity.[9]
Other Anticancer Mechanisms
Beyond EGFR, quinazolinone derivatives have been shown to target other critical cellular machinery:
-
Aurora Kinase A (AKA): AKA is a key regulator of the cell cycle, and its inhibition is a potential therapeutic strategy. Certain quinazolin-4(3H)-one derivatives have been identified as new templates for AKA inhibitors.[3]
-
VEGFR-2 Inhibition: Some derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[10]
-
Induction of Apoptosis: Many quinazolinone compounds exert their cytotoxic effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[10]
Data on Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative halogenated quinazolin-4(3H)-one derivatives against various cancer cell lines. While specific data for 5,7-difluoro derivatives is emerging, the data for other halogenated analogs underscores the potential of this class.
| Compound ID/Description | Target Cell Line | IC₅₀ (µM) | Reference |
| 7-Chloro derivative (5d) | MCF-7 (Breast) | 4.81 | [10] |
| 7-Chloro derivative (5d) | HePG2 (Liver) | 2.39 | [10] |
| 7-Chloro derivative (5d) | HCT116 (Colon) | 6.09 | [10] |
| 6-Arylureido-quinazoline (7i) | A549 (Lung) | 2.25 | [8] |
| 6-Arylureido-quinazoline (7i) | HT-29 (Colon) | 1.72 | [8] |
| 6-Arylureido-quinazoline (7i) | MCF-7 (Breast) | 2.81 | [8] |
| 2-mercapto-quinazoline (8a) | MCF-7 (Breast) | Potent activity | [6] |
Note: This table is illustrative. IC₅₀ values can vary based on experimental conditions.
Standard Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the synthesized this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plate is incubated for a set period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Part 2: Antimicrobial Activity
The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Quinazolin-4(3H)-one derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[1][11] The inclusion of halogen atoms, such as fluorine, in the quinazolinone structure is often associated with enhanced antimicrobial potency.[1]
Mechanism of Action: Inhibition of DNA Gyrase
While multiple mechanisms may be at play, a primary mode of antibacterial action for quinazolinone derivatives is believed to be the inhibition of bacterial DNA gyrase.[12] This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[12] By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death. This mechanism is analogous to that of the well-known quinolone class of antibiotics.[12][13]
Data on Antimicrobial Activity
The effectiveness of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Compound Class | Test Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | 2,3-disubstituted 4(3H)-quinazolinones | E. coli | >128 |[12] | | 2,3-disubstituted 4(3H)-quinazolinones | Various Fungi | 32 |[12] | | Polyhalobenzonitrile quinazolin-4(3H)-one (7k) | S. aureus (Gram-positive) | 0.8 - 3.3 | | | Polyhalobenzonitrile quinazolin-4(3H)-one (7k) | E. coli (Gram-negative) | 0.8 - 3.3 | | | Polyhalobenzonitrile quinazolin-4(3H)-one (7k) | C. albicans (Fungus) | 0.8 - 3.3 | | | Quinazolinone-Ag Nanoparticles (QNZ 4, QNZ 6) | E. coli K1 | Potent Activity |[13] |
Note: This table is illustrative and shows the potential of halogenated quinazolinones. Specific MIC values for 5,7-difluoro derivatives require dedicated screening.
Standard Protocol: Broth Microdilution for MIC Determination
This protocol determines the MIC of a compound against a specific bacterial strain.
-
Preparation of Inoculum: A pure culture of the test bacterium is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized cell concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted (two-fold) in broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth + bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
-
MBC Determination (Optional): To determine if the compound is bactericidal or bacteriostatic, a small aliquot from the clear wells (at and above the MIC) is plated onto an agar plate. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in no colony growth on the agar after incubation.
Part 3: Anti-inflammatory Activity
Chronic inflammation is an underlying factor in numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Quinazolin-4(3H)-one derivatives have demonstrated significant anti-inflammatory potential, acting through various mechanisms to modulate the inflammatory response.[14][15]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of quinazolinone derivatives can be attributed to several mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: Some derivatives have been shown to suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[14]
-
COX Inhibition: Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of pain and inflammation. The quinazolinone scaffold has been explored for the development of selective COX-2 inhibitors.
-
Acetylcholinesterase (AChE) Inhibition: Certain quinazolin-4(3H)-one derivatives have been identified as AChE inhibitors that also suppress nitric oxide (NO) production, linking cholinergic and inflammatory pathways.[14]
Standard Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay assesses the ability of a compound to inhibit the denaturation of protein, a well-documented cause of inflammation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Control Preparation: A similar volume of distilled water is used as the control instead of the test compound.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation: Protein denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] * 100
-
Comparison: The results are compared with a standard anti-inflammatory drug, such as diclofenac sodium.[16]
Structure-Activity Relationship (SAR) and Future Perspectives
Structure-activity relationship (SAR) studies of quinazolin-4(3H)-one derivatives reveal that substitutions at positions 2, 3, 6, and 7 are critical for modulating biological activity.[1][9]
-
Position 2 and 3: Substitutions with various aryl, alkyl, or heterocyclic moieties are crucial for tuning the potency and selectivity against different targets (e.g., kinases, microbial enzymes).
-
Position 6 and 7: The introduction of halogen atoms, like the 5,7-difluoro pattern, significantly influences the electronic properties and can enhance binding affinity and metabolic stability.
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The strong electron-withdrawing nature of the two fluorine atoms can enhance the molecule's ability to participate in crucial hydrogen bonding and other non-covalent interactions within the active sites of target enzymes.
Future research should focus on:
-
Synthesis of diverse libraries: Expanding the variety of substituents at the 2 and 3 positions of the 5,7-difluoro core to fine-tune activity against specific targets.
-
In-depth mechanistic studies: Elucidating the precise molecular interactions of these derivatives with their biological targets using techniques like X-ray crystallography and computational modeling.
-
Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
-
Combination therapies: Investigating the synergistic effects of this compound derivatives with existing anticancer or antimicrobial drugs to enhance therapeutic outcomes and overcome resistance.
By leveraging the unique properties of the fluorinated quinazolinone scaffold, researchers are well-positioned to develop next-generation therapeutics for a range of challenging diseases.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 379228-58-7 | this compound [fluoromart.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 9. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 12. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Unseen Warrior: An In-depth Technical Guide to the Mechanism of Action of 5,7-difluoroquinazolin-4(3H)-one in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold has long been a cornerstone in the development of targeted cancer therapies. Among its numerous derivatives, 5,7-difluoroquinazolin-4(3H)-one emerges as a compound of significant interest, not only for its intrinsic anticancer potential but also as a key synthetic intermediate in the development of potent kinase inhibitors like Saracatinib (AZD0530). This technical guide delves into the core mechanism of action of this compound in cancer cells. We will explore its molecular targets, the downstream signaling pathways it modulates, and the ultimate cellular consequences that culminate in anticancer activity. This document serves as a comprehensive resource, synthesizing current knowledge and providing detailed experimental methodologies to empower researchers in the ongoing quest for novel and effective cancer treatments.
Introduction: The Quinazolinone Scaffold in Oncology
Quinazolinone and its derivatives represent a major class of biologically active heterocyclic compounds, with a significant number of drugs approved by the Food and Drug Administration (FDA) for anti-tumor use.[1] The versatility of the quinazolinone nucleus allows for structural modifications at various positions, particularly at C-2, C-4, C-6, and C-7, which drastically alters their selectivity, potency, and overall anticancer activity.[1][2] These compounds have been shown to exert their effects through diverse mechanisms, including the inhibition of critical cellular targets like kinases, tubulin, and topoisomerase.[1][3]
The subject of this guide, this compound, is a halogenated derivative that has demonstrated promising anticancer activities.[4] Its significance is further underscored by its role as a precursor in the synthesis of Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl tyrosine kinases.[5] This lineage provides a valuable framework for understanding the potential mechanisms of action of this compound, suggesting a likely role in the inhibition of key signaling pathways that govern cell proliferation, survival, and metastasis.
Core Mechanism of Action: Targeting Key Cellular Kinases
While direct and extensive studies on this compound are still emerging, its structural similarity to a multitude of kinase inhibitors and its role in the synthesis of Saracatinib strongly suggest that its primary mechanism of action involves the inhibition of protein kinases. The fluorine substitutions at positions 5 and 7 are known to enhance the biological activity of quinazolinone derivatives.[5]
The Src Family Kinases (SFKs) and Abl Kinase: Likely Primary Targets
Given its connection to Saracatinib, it is highly probable that this compound interacts with and inhibits members of the Src family kinases (SFKs) and Abl kinase.[2][6]
-
c-Src: A non-receptor tyrosine kinase that is frequently overexpressed and hyperactivated in a wide range of human cancers. Its activation promotes cell proliferation, survival, invasion, and angiogenesis.
-
Abl Kinase: Another non-receptor tyrosine kinase, which, when constitutively activated (as in the case of the Bcr-Abl fusion protein in chronic myeloid leukemia), drives uncontrolled cell growth.
Inhibition of these kinases by this compound would disrupt the phosphorylation of their downstream substrates, thereby interfering with multiple oncogenic signaling cascades.[2]
Downstream Signaling Consequences
The inhibition of Src and Abl kinases by this compound is anticipated to trigger a cascade of downstream effects, fundamentally altering the cellular signaling landscape.
-
Inhibition of the Src/FAK Pathway: By targeting Src, this compound would likely inhibit the phosphorylation of Focal Adhesion Kinase (FAK). The Src/FAK signaling complex is a central regulator of cell adhesion, migration, and invasion. Its disruption would lead to reduced cancer cell motility and metastatic potential.[2]
-
Modulation of the PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Several quinazolinone derivatives have been shown to suppress this pathway.[7] By potentially inhibiting upstream activators like Src, this compound could lead to decreased phosphorylation of AKT and mTOR, ultimately inhibiting protein synthesis and cell growth.
-
Downregulation of Receptor Tyrosine Kinase (RTK) Signaling: There is significant crosstalk between Src and various receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Quinazolinone derivatives are well-documented inhibitors of these RTKs.[8][9] Inhibition of Src can lead to the downregulation of RTK signaling, further contributing to the anti-proliferative effects.
Signaling Pathway Diagram: Postulated Mechanism of Action
Caption: Postulated signaling pathway of this compound in cancer cells.
Cellular Consequences of this compound Treatment
The culmination of the molecular events triggered by this compound manifests in distinct and measurable cellular outcomes that contribute to its anticancer activity.
Induction of Apoptosis
A hallmark of many effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Quinazolinone derivatives are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]
-
Intrinsic Pathway: Treatment with this compound likely leads to a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This can result in the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.
-
Extrinsic Pathway: Some quinazolinones can upregulate the expression of death receptors like DR5 on the cancer cell surface, sensitizing them to apoptosis-inducing ligands.[6]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound is expected to cause a halt in the cell division cycle. The specific phase of arrest can vary depending on the primary molecular target.
-
G2/M Phase Arrest: Inhibition of Aurora Kinase A, a common target for quinazolinones, is known to induce a G2/M phase arrest.[9]
-
G0/G1 and S Phase Arrest: Some quinazolinone derivatives have been shown to restrict cancer cell growth in the G0/G1 and S phases.[10]
This cell cycle arrest prevents the proliferation of cancer cells and can provide a window for the induction of apoptosis.
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanism of action and further characterize the anticancer properties of this compound, a series of well-established experimental protocols are essential.
Cell Viability and Cytotoxicity Assays
The initial assessment of anticancer activity involves determining the compound's effect on cancer cell viability.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
Kinase Inhibition Assays
To identify the direct molecular targets, in vitro kinase assays are crucial.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:
-
Coat a microplate with a substrate specific for the kinase of interest (e.g., Src, Abl).
-
Add the recombinant kinase, ATP, and varying concentrations of this compound.
-
Incubate to allow the kinase reaction to proceed.
-
Wash the plate and add a primary antibody that recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the resulting color change to quantify kinase activity.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Treat cancer cells with this compound for various time points.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against target proteins (e.g., p-Src, total Src, p-AKT, total AKT, cleaved caspase-3, Bcl-2, Bax).
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a chemiluminescent substrate.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with this compound.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for elucidating the mechanism of action.
Quantitative Data Summary
While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table provides representative data for structurally related quinazolinone derivatives to offer a comparative context for its potential potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Primary Target(s) | Reference |
| Quinazolin-4(3H)-one Derivatives | MCF-7 (Breast) | 0.20 - 15.72 | Multiple Tyrosine Kinases | [5] |
| Quinazolin-4(3H)-one Derivatives | A2780 (Ovarian) | 0.14 - 16.43 | Multiple Tyrosine Kinases | [5] |
| Quinazolin-4(3H)-one Derivatives | SW480 (Colon) | 1.1 - 8.0 | EGFR | [11] |
| Quinazolin-4(3H)-one Derivatives | HepG-2 (Liver) | 1.5 - 9.43 | EGFR/VEGFR-2 | [8] |
| Saracatinib (AZD0530) | DU145 (Prostate) | Low nM range | c-Src, Abl | [2][12] |
Conclusion and Future Directions
This compound stands as a promising scaffold in the landscape of anticancer drug discovery. Based on its structural characteristics and its role as a precursor to the potent kinase inhibitor Saracatinib, its mechanism of action is strongly suggested to involve the inhibition of key oncogenic kinases, particularly members of the Src family and Abl kinase. This inhibition likely disrupts critical downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Future research should focus on a comprehensive evaluation of this compound as a standalone anticancer agent. This includes determining its IC50 values across a broad panel of cancer cell lines, definitively identifying its primary molecular targets through kinome screening, and conducting in-depth studies to elucidate the precise molecular events that govern its induction of apoptosis and cell cycle arrest. Furthermore, in vivo studies in preclinical cancer models are warranted to assess its efficacy and safety profile. The insights gained from such investigations will be invaluable in unlocking the full therapeutic potential of this and other related quinazolinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. 379228-58-7 | this compound [fluoromart.com]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saracatinib - Wikipedia [en.wikipedia.org]
- 7. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Unlocking the Therapeutic Potential of 5,7-Difluoroquinazolin-4(3H)-one: A Technical Guide to Target Identification and Validation
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery
The quinazolinone core, a bicyclic heterocyclic system, has long been recognized as a "privileged structure" in medicinal chemistry.[1] Its rigid framework and versatile substitution points allow for the precise spatial orientation of pharmacophoric groups, enabling interaction with a wide array of biological targets.[2][3] This has led to the development of numerous clinically approved drugs for a variety of indications, most notably in oncology.[4][5] The specific compound, 5,7-difluoroquinazolin-4(3H)-one, incorporates fluorine atoms at positions 5 and 7. The introduction of fluorine, a common strategy in modern drug design, can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, by altering its electronic landscape and creating novel hydrogen bonding opportunities.[6] This guide provides an in-depth exploration of the most promising therapeutic targets for this compound and presents detailed, field-proven methodologies for their validation.
Part 1: Primary Therapeutic Targets in Oncology
Based on extensive research into the quinazolinone scaffold, the primary therapeutic potential of this compound is hypothesized to lie in the inhibition of key enzymes involved in cancer cell proliferation, survival, and DNA repair. The strategic placement of fluorine atoms can enhance binding affinity and selectivity for these targets.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
Mechanistic Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1][7] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[8] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs), with approved drugs like gefitinib and erlotinib featuring this core structure.[8][9] These inhibitors are ATP-competitive, binding to the kinase domain and preventing the downstream signaling cascade that drives tumor growth.[7] Structure-activity relationship (SAR) studies have shown that substitutions on the quinazoline ring significantly impact potency and selectivity.[8] Fluorine substitutions, in particular, can enhance binding interactions within the ATP-binding pocket.[7]
Hypothesized Role of 5,7-Difluoro Substitution: The electron-withdrawing nature of the fluorine atoms at positions 5 and 7 of the quinazolinone ring is predicted to modulate the electronic properties of the heterocyclic system, potentially enhancing its interaction with key residues in the EGFR ATP-binding site, such as the hinge region. This could lead to increased potency and a favorable selectivity profile.
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the central role of EGFR in cell signaling and the mechanism of its inhibition by quinazolinone-based TKIs.
Caption: EGFR signaling cascade and point of inhibition by a TKI.
Poly(ADP-ribose) Polymerase (PARP)
Mechanistic Rationale: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[10][11] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of unrepaired SSBs.[6] These SSBs are converted to lethal double-strand breaks (DSBs) during DNA replication, resulting in synthetic lethality and targeted cancer cell death.[12] The quinazolinone scaffold has been identified as a potent pharmacophore for PARP inhibitors, with several derivatives demonstrating low nanomolar inhibition.[10][13] These inhibitors typically act by binding to the NAD+ binding site of PARP, preventing its catalytic activity.[10]
Hypothesized Role of 5,7-Difluoro Substitution: The fluorine atoms on the quinazolinone ring can form favorable interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the PARP catalytic domain. This could lead to enhanced binding affinity and improved inhibitory potency compared to non-fluorinated analogs.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
This diagram illustrates the concept of synthetic lethality through PARP inhibition in BRCA-deficient cancer cells.
Caption: Mechanism of synthetic lethality via PARP inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Mechanistic Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[14] Inhibition of VEGFR-2 tyrosine kinase activity blocks the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[3][15] The quinazoline scaffold has been successfully employed in the design of VEGFR-2 inhibitors, with the FDA-approved drug Vandetanib being a prominent example that dually targets EGFR and VEGFR-2.[15]
Hypothesized Role of 5,7-Difluoro Substitution: Similar to its potential role in EGFR and PARP inhibition, the fluorine substitutions on the quinazolinone ring may enhance binding to the ATP-binding pocket of VEGFR-2, contributing to potent anti-angiogenic activity.
Part 2: Potential Therapeutic Targets in Neuroscience
While oncology represents the most explored therapeutic area for quinazolinones, emerging evidence suggests their potential as modulators of central nervous system (CNS) targets.
GABA-A Receptor Modulation
Mechanistic Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[16][17] It is a ligand-gated ion channel that, upon activation by GABA, conducts chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[17] Modulators of the GABA-A receptor, such as benzodiazepines, are widely used to treat anxiety, insomnia, and seizure disorders. Pyrazolo[1,5-a]quinazolines, which share a similar heterocyclic core, have been identified as modulators of the GABA-A receptor, suggesting that the broader quinazolinone class may also possess such activity.[17]
Hypothesized Role of 5,7-Difluoro Substitution: The electronegative fluorine atoms could influence the interaction of the quinazolinone core with specific subsites on the GABA-A receptor complex, potentially leading to either positive or negative allosteric modulation of receptor function.
Part 3: Experimental Protocols for Target Validation
The following section provides detailed, step-by-step methodologies for the validation of the aforementioned therapeutic targets. These protocols are designed to be robust and adaptable for high-throughput screening.
Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular environment.[10][18] Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change is detected by heating cell lysates or intact cells and quantifying the amount of soluble protein remaining.[4][18]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Detailed Protocol (AlphaScreen® Detection):
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein to 80-90% confluency.
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot cells and treat with a serial dilution of this compound or vehicle (DMSO) for 1 hour at 37°C.[10]
-
-
Thermal Challenge:
-
Transfer treated cell suspensions to PCR plates.
-
Heat the plates in a thermal cycler with a temperature gradient for 3 minutes, followed by cooling to 25°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the plates at high speed to pellet the precipitated proteins.
-
-
Detection by AlphaScreen®:
-
Transfer the supernatant (soluble protein fraction) to an AlphaScreen®-compatible microplate.[12]
-
Add a mixture of AlphaScreen® donor and acceptor beads conjugated with antibodies specific to the target protein.[12][19]
-
Incubate in the dark for 1-2 hours at room temperature.
-
Read the plate on an AlphaScreen®-compatible reader.[20]
-
-
Data Analysis:
-
Plot the AlphaScreen® signal against temperature to generate melt curves.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Kinase Inhibition Assays (EGFR & VEGFR-2)
Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) and LanthaScreen® are robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assays for measuring kinase activity.[7][21][22] The assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase by a compound results in a decrease in the FRET signal.[6][23]
Detailed Protocol (HTRF® Kinase Assay):
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare solutions of the kinase (e.g., recombinant human EGFR), biotinylated substrate peptide, and ATP in kinase reaction buffer.
-
-
Kinase Reaction:
-
Detection:
-
Stop the reaction by adding a detection buffer containing EDTA, a europium cryptate-labeled anti-phospho-specific antibody, and streptavidin-XL665.[21]
-
Incubate at room temperature for 1 hour to allow for binding.
-
-
Signal Measurement:
-
Read the plate on an HTRF®-compatible reader, measuring fluorescence at two wavelengths (e.g., 620 nm and 665 nm).[21]
-
-
Data Analysis:
-
Calculate the HTRF® ratio and plot it against the compound concentration to determine the IC50 value.
-
| Parameter | EGFR Assay | VEGFR-2 Assay |
| Enzyme | Recombinant Human EGFR | Recombinant Human VEGFR-2 |
| Substrate | Poly(Glu, Tyr) 4:1, biotinylated | Poly(Glu, Tyr) 4:1, biotinylated |
| ATP Concentration | At or near Km | At or near Km |
| Detection | Eu-cryptate anti-phosphotyrosine Ab | Eu-cryptate anti-phosphotyrosine Ab |
| Reference Inhibitor | Erlotinib, Gefitinib | Vandetanib, Sorafenib |
Table 1: Representative parameters for EGFR and VEGFR-2 HTRF® kinase assays.
PARP Inhibition Assay
Principle: This is a chemiluminescent ELISA-based assay that measures the PARP-catalyzed incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate.[24] Inhibition of PARP activity by a compound leads to a reduction in the chemiluminescent signal.
Detailed Protocol:
-
Plate Preparation and Reagent Preparation:
-
Rehydrate histone-coated strip wells with PARP buffer.
-
Prepare serial dilutions of this compound and a reference inhibitor (e.g., Olaparib).
-
Prepare a reaction mix containing activated DNA and biotinylated NAD+.
-
-
PARP Reaction:
-
Add cell extracts or purified PARP-1 enzyme to the wells.
-
Add the test compound or vehicle.
-
Initiate the reaction by adding the reaction mix.
-
Incubate at room temperature for 1 hour.
-
-
Detection:
-
Wash the wells to remove unreacted reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add a chemiluminescent HRP substrate.[24]
-
-
Signal Measurement:
-
Immediately read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration to determine the IC50 value.
-
GABA-A Receptor Modulation Assay
Principle: The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes expressing recombinant GABA-A receptors is a gold-standard method for characterizing the activity of receptor modulators.[16][17][25] The assay directly measures the ion current flowing through the channel in response to GABA application and its modulation by the test compound.[26][27]
Detailed Protocol (TEVC):
-
Oocyte Preparation:
-
Surgically harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).[27]
-
-
Compound Application and Data Acquisition:
-
Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Co-apply GABA with varying concentrations of this compound.
-
Record the changes in the GABA-evoked current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Calculate the percentage modulation of the GABA response.
-
Plot the percentage modulation against the compound concentration to determine its EC50 (for potentiation) or IC50 (for inhibition).
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The strategic incorporation of fluorine atoms is hypothesized to enhance its activity against clinically validated targets such as EGFR, PARP, and VEGFR-2. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic targets. Further investigation into the structure-activity relationships of derivatives of this compound will be crucial in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation targeted therapies. While its potential in neuroscience is less explored, the initial evidence warrants further investigation into its effects on CNS targets like the GABA-A receptor.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PARP assay [assay-protocol.com]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. mdpi.com [mdpi.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 18. annualreviews.org [annualreviews.org]
- 19. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 27. multichannelsystems.com [multichannelsystems.com]
Whitepaper: The Emergence of 5,7-Difluoroquinazolin-4(3H)-one as a Privileged Scaffold for Kinase Inhibition: A Technical Guide to the Discovery of Saracatinib (AZD0530)
Abstract
The quinazolin-4(3H)-one core is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This technical guide delves into the discovery and development of a specific, highly influential derivative: 5,7-difluoroquinazolin-4(3H)-one. We will trace its journey from a key structural motif to the core of Saracatinib (AZD0530), a potent, orally bioavailable dual inhibitor of the c-Src and Abl tyrosine kinases.[2] This document provides an in-depth analysis for researchers, scientists, and drug development professionals, covering the strategic rationale for its design, detailed synthetic methodologies, structure-activity relationships (SAR), and the critical signaling pathways it modulates. We will explore the causality behind the experimental choices that established this scaffold as a validated starting point for potent and selective kinase inhibitors.
Introduction: The Rationale for Targeting Src Family Kinases
The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of numerous cellular processes, including proliferation, survival, migration, and adhesion.[3][4] Dysregulation of SFK activity, particularly c-Src, is a common feature in many human cancers and is associated with increased tumor malignancy and poor prognosis.[4] Activated Src can influence a multitude of signaling pathways, such as the Ras-Raf-MEK-ERK, PI3K/Akt, and STAT3 pathways, thereby promoting an invasive and metastatic phenotype.[3][4] This central role in oncogenesis identifies Src as a high-value therapeutic target. The discovery of small-molecule inhibitors that can selectively block the ATP-binding site of Src has been a major goal in oncology drug development.[4]
The anilinoquinazoline scaffold emerged as a promising starting point for ATP-competitive kinase inhibitors.[5] Early work identified this class of compounds as potent and selective inhibitors of Src kinase activity.[4] This guide focuses on a critical evolution of this scaffold: the incorporation of a 5,7-difluoro substitution pattern on the quinazolinone ring, a key innovation in the development of the clinical candidate Saracatinib (AZD0530).
The Discovery and Genesis of Saracatinib (AZD0530)
The development of Saracatinib was the culmination of a focused drug discovery program aimed at identifying potent and selective Src inhibitors with favorable pharmacokinetic properties.[6] The journey began with the identification of the 4-anilinoquinazoline scaffold as a viable starting point.[3][4] The core challenge was to achieve high potency for Src while maintaining selectivity against other kinases, particularly KDR (VEGFR2), to minimize off-target toxicities.
The strategic incorporation of fluorine atoms into the quinazolinone core was a key optimization step. The 5,7-difluoro substitution pattern was found to be particularly advantageous. While a detailed public account of the screening cascade that specifically pinpointed the 5,7-difluoro pattern is not available, the known roles of fluorine in medicinal chemistry provide a strong rationale for this choice.[7][8] Fluorine's high electronegativity can lower the pKa of the quinazolinone N3 proton, influencing its hydrogen bonding capabilities within the kinase hinge region. Furthermore, the carbon-fluorine bond is exceptionally stable, often used to block metabolically labile positions, thereby enhancing metabolic stability and improving oral bioavailability.[9]
This optimization effort, focusing on substitutions at the 5 and 7 positions of the quinazoline ring, led to the discovery of N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, which was given the code AZD0530 and later named Saracatinib.[2][6]
Chemical Synthesis: From Core Scaffold to Final Compound
The synthesis of Saracatinib is a multi-step process that begins with the construction of the core this compound scaffold. The overall synthetic strategy for Saracatinib starts from 2,4,6-trifluorobenzonitrile.[10]
Part 1: Synthesis of the this compound Core
A plausible and efficient method for the synthesis of the this compound core involves the reaction of 2-amino-4,6-difluorobenzoic acid with formamide.[11][12]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,6-difluorobenzoic acid (1 equivalent) and an excess of formamide (approximately 10-20 equivalents).
-
Heating: Heat the reaction mixture to 130-140 °C and maintain this temperature for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Isolation: Add water to the cooled reaction mixture to precipitate the product fully. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with water and then a small amount of cold ethanol to remove residual formamide. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield this compound as a solid.
Part 2: Elaboration to Saracatinib (AZD0530)
The conversion of the this compound core to Saracatinib involves a series of key transformations, including chlorination and subsequent nucleophilic aromatic substitutions.
Experimental Workflow: Synthesis of Saracatinib
-
Chlorination: The first step is the conversion of the this compound to the more reactive 4-chloro-5,7-difluoroquinazoline intermediate. This is typically achieved by refluxing the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[13]
-
First Nucleophilic Substitution (Aniline Addition): The 4-chloro-5,7-difluoroquinazoline is then reacted with the appropriate aniline derivative, in this case, (5-chloro-1,3-benzodioxol-4-yl)amine. This nucleophilic aromatic substitution reaction typically occurs at the C4 position and is often carried out in a solvent like isopropanol under reflux conditions to yield the anilinoquinazoline intermediate.[4][6]
-
Subsequent Substitutions: The final steps involve the sequential or convergent addition of the remaining side chains at the C5 and C7 positions, which are not detailed in the provided search results but would involve nucleophilic displacement of the fluorine atoms by the corresponding alkoxides.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for Saracatinib (AZD0530).
Biological Activity and Mechanism of Action
Saracatinib is a potent dual inhibitor of Src and Abl kinases.[2] Its mechanism of action is the competitive inhibition of ATP binding to the kinase domain of these enzymes, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction.[4]
Kinase Inhibition Profile
The inhibitory activity of Saracatinib has been quantified against a panel of kinases, demonstrating high potency for Src family members.
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| c-Src | 2.7 | [2][14] |
| c-Abl | 30 | [2] |
| c-Yes | 4-10 | [15] |
| Fyn | 4-10 | [15] |
| Lyn | 4-10 | [15] |
| Lck | 4-10 | [15] |
Table 1: In Vitro Inhibitory Activity of Saracatinib (AZD0530)
Cellular Effects and Signaling Pathway Modulation
By inhibiting Src, Saracatinib disrupts multiple oncogenic signaling pathways. This leads to a variety of cellular effects including the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis.[2][4]
The Src signaling pathway is a complex network of interactions. A simplified representation of the key pathways modulated by Src is shown below.
Caption: Simplified Src kinase signaling pathway.
Structure-Activity Relationship (SAR) Insights
The development of Saracatinib from the initial anilinoquinazoline hits involved extensive SAR studies.[4] A key aspect of its design is the role of the fluorine substitutions.
-
The 4-Anilino Group: This moiety is crucial for binding in the ATP pocket and provides a vector for substitutions that can enhance potency and selectivity.
-
The Quinazoline Core: This bicyclic system acts as the scaffold, positioning the key interacting groups correctly within the kinase active site.
-
The Role of the 5,7-Difluoro Substituents:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine atoms on the quinazoline ring likely enhances the metabolic stability and oral bioavailability of the compound.[7][9]
-
Modulation of Basicity: Fluorine is highly electronegative and exerts a strong electron-withdrawing effect. This can lower the pKa of nearby nitrogen atoms in the heterocyclic core, which can be critical for optimizing hydrogen bonding interactions with the hinge region of the kinase.[8]
-
Binding Interactions: While not a strong hydrogen bond acceptor, fluorine can participate in favorable electrostatic and dipole interactions within the protein binding pocket, potentially increasing binding affinity.[7]
-
Experimental Protocols: In Vitro Kinase Inhibition Assay
The evaluation of novel kinase inhibitors like Saracatinib relies on robust and reproducible in vitro kinase assays. Below is a representative protocol for determining the IC₅₀ of an inhibitor against c-Src.
Protocol: c-Src In Vitro Kinase Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against c-Src kinase.
Materials:
-
Recombinant human c-Src enzyme
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., Saracatinib) dissolved in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute these concentrations into the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
Test compound at various concentrations (or DMSO for control)
-
c-Src enzyme (at a pre-determined optimal concentration)
-
Peptide substrate
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km for Src.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then measured via a luciferase-luciferin reaction.
-
Data Analysis:
-
Measure the luminescence signal for each well.
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the positive control (DMSO, 100% activity) and a negative control (no ATP or a known potent inhibitor, 0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The discovery of this compound as a key scaffold in the development of the potent Src/Abl inhibitor Saracatinib (AZD0530) is a testament to the power of strategic medicinal chemistry. The incorporation of fluorine atoms into the anilinoquinazoline core proved to be a critical step in optimizing the compound's properties, leading to a clinical candidate with excellent potency and oral bioavailability.[6] While Saracatinib's journey in oncology has faced challenges, its well-defined mechanism of action and safety profile have made it an attractive candidate for repurposing in other diseases, such as Alzheimer's disease, where Src family kinases are implicated.[7] This technical guide illustrates the successful application of core medicinal chemistry principles in the evolution of a privileged scaffold, providing valuable insights for the next generation of kinase inhibitor drug discovery.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 379228-58-7 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. pharmacyjournal.org [pharmacyjournal.org]
Spectroscopic Analysis of 5,7-difluoroquinazolin-4(3H)-one: A Technical Guide for Drug Development Professionals
Introduction: The Significance of 5,7-difluoroquinazolin-4(3H)-one in Modern Drug Discovery
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This heterocyclic system is prevalent in over 200 natural alkaloids and forms the core of numerous synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
Within this important class of compounds, this compound (Figure 1) has emerged as a key building block in the development of targeted therapies. Its strategic fluorination at the 5 and 7 positions significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of potent and selective kinase inhibitors. Notably, it is a crucial intermediate in the scaled-up synthesis of the Src kinase inhibitor AZD0530, highlighting its industrial relevance.[4]
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous characterization of this compound. As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to elucidate the underlying principles and experimental considerations, ensuring a robust and validated approach to its structural confirmation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₂N₂O | [5] |
| Molecular Weight | 182.13 g/mol | [5] |
| CAS Number | 379228-58-7 | [4] |
| Appearance | Off-white to light brown solid | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its carbon-hydrogen framework and the influence of the fluorine substituents.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the quinazolinone ring system, and a broad signal for the N-H proton. The presence of two fluorine atoms significantly influences the chemical shifts and coupling patterns of the adjacent protons.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~12.8 | br s | - | 1H | NH |
| ~8.15 | s | - | 1H | H-2 |
| ~7.40 | t | J(H,F) ≈ 9.0 | 1H | H-6 |
| ~7.10 | dd | J(H,F) ≈ 10.0, J(H,H) ≈ 2.0 | 1H | H-8 |
Interpretation and Rationale:
-
N-H Proton (~12.8 ppm): The proton on the nitrogen at position 3 is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding with the DMSO solvent. It typically appears as a broad singlet.[3]
-
H-2 Proton (~8.15 ppm): This proton is attached to a carbon situated between two nitrogen atoms, leading to a downfield chemical shift. It is expected to appear as a singlet as there are no adjacent protons.
-
H-6 Proton (~7.40 ppm): This proton is situated between two fluorine atoms at positions 5 and 7. It will experience coupling to both fluorine nuclei, resulting in a triplet (or more accurately, a triplet of triplets with similar coupling constants). The strong electron-withdrawing nature of the fluorine atoms will deshield this proton.
-
H-8 Proton (~7.10 ppm): This proton will be coupled to the fluorine at position 7 and the proton at position 6 (a long-range coupling, which may not be well-resolved). This would result in a doublet of doublets.
Figure 1: Structure of this compound with predicted ¹H NMR assignments.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, and the carbon signals will exhibit splitting due to coupling with the attached fluorine atoms (¹JCF, ²JCF, etc.).
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~160.0 | d | ¹J(C,F) ≈ 250 | C -5 or C -7 | | ~158.0 | d | ¹J(C,F) ≈ 250 | C -7 or C -5 | | ~155.0 | s | - | C -4 (C=O) | | ~148.0 | t | ²J(C,F) ≈ 15 | C -8a | | ~145.0 | s | - | C -2 | | ~110.0 | t | ²J(C,F) ≈ 25 | C -6 | | ~108.0 | dd | ²J(C,F) & ⁴J(C,F) | C -4a | | ~105.0 | d | ²J(C,F) ≈ 20 | C -8 |
Interpretation and Rationale:
-
C-5 and C-7 (~160.0, ~158.0 ppm): These carbons are directly bonded to fluorine, resulting in large one-bond coupling constants (¹JCF) and a significant downfield shift. They will appear as doublets.
-
C-4 (C=O) (~155.0 ppm): The carbonyl carbon is expected in this region and will likely be a singlet or a small triplet due to two-bond coupling to the fluorine at C-5.
-
C-8a and C-4a (~148.0, ~108.0 ppm): These are the bridgehead carbons. C-8a is coupled to two fluorine atoms, likely resulting in a triplet. C-4a is coupled to both fluorine atoms, resulting in a doublet of doublets.
-
C-2 (~145.0 ppm): This carbon, situated between two nitrogens, appears downfield and as a singlet.
-
C-6 and C-8 (~110.0, ~105.0 ppm): These carbons are coupled to the adjacent fluorine atoms and will show characteristic splitting patterns (triplet for C-6 and doublet for C-8).
¹⁹F NMR (Fluorine NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms, with a wide chemical shift range that makes it excellent for structural analysis of fluorinated compounds.[7]
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ -110 to -120 | m | - | F-5, F-7 |
Interpretation and Rationale:
-
The chemical shifts of fluorine atoms on an aromatic ring are typically found in the range of -100 to -140 ppm relative to CFCl₃.[4]
-
The two fluorine atoms at positions 5 and 7 are in different chemical environments and would be expected to show two distinct signals.
-
Each fluorine signal will be split by the adjacent aromatic protons (H-6 and H-8) and potentially by each other (long-range coupling), resulting in complex multiplets.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[3] Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the multiplets and aid in assignment.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Figure 2: General workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-F bonds.
Predicted IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3000 | Broad, Medium | N-H stretch |
| ~1680 | Strong | C=O stretch (amide) |
| ~1610 | Medium | C=N stretch |
| ~1590, ~1480 | Medium | C=C aromatic ring stretch |
| ~1250 | Strong | C-F stretch |
Interpretation and Rationale:
-
N-H Stretch (3200 - 3000 cm⁻¹): The N-H stretching vibration in amides typically appears as a broad band in this region due to hydrogen bonding in the solid state.
-
C=O Stretch (~1680 cm⁻¹): The carbonyl group of the cyclic amide (lactam) gives a strong, sharp absorption band. Its position is characteristic of a six-membered ring amide.[5]
-
C=N and C=C Stretches (~1610, ~1590, ~1480 cm⁻¹): These absorptions are characteristic of the quinazoline ring system.
-
C-F Stretch (~1250 cm⁻¹): The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Identity |
| 182 | [M]⁺˙ (Molecular Ion) |
| 154 | [M - CO]⁺˙ |
| 127 | [M - CO - HCN]⁺˙ |
Interpretation and Rationale:
-
Molecular Ion ([M]⁺˙ at m/z 182): This peak corresponds to the intact molecule that has lost one electron, confirming the molecular weight of 182.13 g/mol .[8]
-
Fragmentation: A common fragmentation pathway for quinazolinones involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the carbonyl group, which would give a fragment at m/z 154. Subsequent loss of hydrogen cyanide (HCN) (27 Da) from the pyrimidine ring is also a plausible fragmentation, leading to a fragment at m/z 127.
References
- 1. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 379228-58-7 | this compound [fluoromart.com]
- 3. benchchem.com [benchchem.com]
- 4. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]
- 5. dovepress.com [dovepress.com]
- 6. This compound | 379228-58-7 [chemicalbook.com]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. PubChemLite - 5,7-difluoro-3,4-dihydroquinazolin-4-one (C8H4F2N2O) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the X-ray Crystallography of 5,7-difluoroquinazolin-4(3H)-one: From Synthesis to Structural Elucidation
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies involved in the X-ray crystallographic analysis of 5,7-difluoroquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry.[1][2] While a public crystal structure for this specific compound is not available, this document serves as a detailed roadmap for its structural determination. We will delve into the rationale behind experimental choices, from the synthesis and crystallization of the compound to the collection and refinement of X-ray diffraction data. This guide is designed to equip researchers in drug discovery and materials science with the foundational knowledge and practical insights necessary to successfully elucidate the three-dimensional structure of this and similar small molecules.
Introduction: The Significance of Quinazolinones in Drug Discovery
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] These compounds have demonstrated therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3] The specific compound, this compound, is of particular interest due to the presence of fluorine atoms, which can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity to biological targets.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[4] This technique provides invaluable information on molecular geometry, conformation, and intermolecular interactions, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design.[4] The elucidation of the crystal structure of this compound would provide critical insights for the development of novel therapeutics based on this scaffold.
Synthesis and Purification of this compound
A common and effective method for the synthesis of quinazolin-4(3H)-ones involves the condensation cyclization of 2-aminobenzamides with aldehydes or other reagents.[5] For the synthesis of this compound, a plausible route would involve the reaction of 2-amino-4,6-difluorobenzamide with a suitable one-carbon source under conditions that promote cyclization.
Exemplary Synthetic Protocol:
A visible light-induced condensation cyclization offers a green and efficient approach.[5]
-
Reaction Setup: To a solution of 2-amino-4,6-difluorobenzamide (1 mmol) and an appropriate aldehyde (1.2 mmol) in a suitable solvent (e.g., acetonitrile), add a photocatalyst such as fluorescein (5 mol%) and an oxidant like tert-butyl hydroperoxide (TBHP, 2 mmol).
-
Irradiation: The reaction mixture is then irradiated with visible light (e.g., a blue LED lamp) at room temperature.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
The purity of the synthesized compound is paramount for successful crystallization and should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Crystal Growth: The Art and Science of Obtaining High-Quality Crystals
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[4] The process relies on creating a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice. Several techniques can be employed for the crystallization of small organic molecules.
Common Crystallization Techniques:
-
Slow Evaporation: This is one of the simplest methods. The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered to allow for the slow evaporation of the solvent, which gradually increases the concentration and induces crystallization.
-
Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor from the precipitant slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix.
Choosing the Right Solvent:
The choice of solvent is critical and often requires screening a variety of options. A good crystallizing solvent is one in which the compound has moderate solubility at room temperature and is significantly more soluble at higher temperatures.
X-ray Data Collection and Processing
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.
Experimental Workflow for Data Collection:
Caption: Workflow for X-ray diffraction data collection and processing.
Key Steps in Data Collection and Processing:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[6] The crystal is rotated in the beam, and the diffracted X-rays are recorded on a detector as a series of diffraction images.
-
Data Processing: The collected images are then processed using specialized software. This involves:
-
Indexing: Determining the unit cell parameters and the crystal's orientation.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Correcting for experimental variations and combining equivalent reflections to produce a final dataset of unique reflections.
-
Structure Solution and Refinement
The final step is to determine the arrangement of atoms in the crystal and refine this model to best fit the experimental data.
Structure Solution and Refinement Workflow:
Caption: Workflow for crystal structure solution and refinement.
Detailed Protocol:
-
Structure Solution: The processed reflection data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods.
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The atomic coordinates and displacement parameters of the model are adjusted to improve the agreement between the calculated and observed structure factors. This is an iterative process that involves:
-
Least-Squares Refinement: Minimizing the difference between the observed and calculated diffraction data.
-
Difference Fourier Maps: These maps reveal the locations of missing atoms and highlight errors in the current model.
-
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unresolved electron density.
Representative Crystallographic Data:
As the crystal structure of this compound is not publicly available, the following table presents representative data for a related quinazolinone derivative to illustrate the typical parameters reported in a crystallographic study.
| Parameter | Representative Value |
| Chemical formula | C8H4F2N2O |
| Formula weight | 182.13 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (Å3) | 725 |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.67 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
| Reflections collected | 5000 |
| Independent reflections | 1500 |
| Rint | 0.04 |
| Final R indices [I > 2σ(I)] | R1 = 0.05, wR2 = 0.12 |
| Goodness-of-fit on F2 | 1.05 |
Conclusion
The determination of the crystal structure of this compound is an essential step in advancing its potential as a lead compound in drug discovery. This technical guide has provided a comprehensive, step-by-step methodology for achieving this goal. By following the outlined procedures for synthesis, crystallization, data collection, and structure refinement, researchers can successfully elucidate the three-dimensional structure of this and other small molecules. The resulting structural information will be invaluable for understanding the compound's properties and for guiding the design of new, more effective therapeutic agents.
References
- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rigaku.com [rigaku.com]
- 5. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Computationally Modeling 5,7-difluoroquinazolin-4(3H)-one Interactions
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1] The specific derivative, 5,7-difluoroquinazolin-4(3H)-one, presents a compelling subject for computational analysis due to the influence of its fluorine substitutions on binding affinity and selectivity. This in-depth technical guide provides a comprehensive, field-proven workflow for modeling the interactions of this compound with one of its plausible and well-documented targets: the Epidermal Growth Factor Receptor (EGFR) kinase.[2][3][4] As a Senior Application Scientist, my objective is not merely to present a sequence of commands, but to illuminate the scientific rationale behind each step, ensuring that the described protocols are robust, reproducible, and ultimately, insightful for drug discovery professionals. We will journey through the entire computational pipeline, from initial structure preparation and molecular docking to the dynamic validation of interactions via molecular dynamics (MD) simulations and the quantitative estimation of binding affinity through free energy calculations.
Foundational Strategy: Building a Validated Computational Model
The goal of computational modeling in drug discovery is to generate a hypothesis that can be tested experimentally.[5] Therefore, our entire workflow is built on a self-validating framework. We begin with a broad, efficient search (docking), refine the most promising result with a more rigorous, dynamic method (MD simulation), and finally, quantify the interaction with a computationally intensive, yet highly informative, technique (MM/PBSA). This tiered approach ensures that computational resources are spent wisely and that the final results are based on a physically and chemically plausible model of the biological system.
The overall workflow is depicted below. Each stage is designed to feed logically into the next, progressively refining our understanding of the ligand-protein interaction.
Caption: Integrated workflow for computational analysis of a small molecule inhibitor.
System Preparation: The Bedrock of Accurate Simulation
The adage "garbage in, garbage out" is particularly resonant in computational chemistry. The quality of your initial structures dictates the ceiling for the quality of your final predictions.
Target Receptor Selection and Preparation
Causality: We select the Epidermal Growth Factor Receptor (EGFR) kinase domain as our target. Quinazoline derivatives are well-documented EGFR inhibitors, and numerous crystal structures are available in the Protein Data Bank (PDB), providing high-quality starting points.[2][6][7] We will use PDB ID: 1M17, which features the EGFR kinase domain complexed with the quinazoline inhibitor Erlotinib.[6] This provides a validated binding pocket for our initial docking studies.
Protocol: Receptor Preparation
-
Fetch the Structure: Download the PDB file for 1M17 from the RCSB PDB database.
-
Clean the PDB: Visualize the structure in a molecular viewer like UCSF ChimeraX or PyMOL.[8] Remove all non-essential components:
-
Water molecules (unless a specific water molecule is known to be critical for binding, which is not the case here).
-
Co-crystallized ligands (Erlotinib, in this case).
-
Any other heteroatoms or solvent molecules.
-
-
Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Add hydrogens appropriate for a physiological pH of 7.4. This step is critical for correct hydrogen bond formation.[9][10]
-
Assign Charges: Use a standard force field, such as AMBER ff14SB or CHARMM36, to assign partial atomic charges to the protein residues.[11][12]
-
Save the Prepared Receptor: Export the cleaned, hydrogenated, and charged protein structure as a .pdb file for GROMACS and a .pdbqt file for AutoDock Vina.
Ligand Preparation and Parameterization
Expertise & Experience: Handling the 5,7-difluoro substitutions on the quinazolinone core requires careful parameterization. Standard force fields like the General Amber Force Field (GAFF/GAFF2) or the CHARMM General Force Field (CGenFF) can handle many organic molecules, but halogen atoms, particularly fluorine in an aromatic system, can exhibit unique electronic properties (the "sigma hole") that are not perfectly captured by default point-charge models.[13][14] While a full quantum mechanical (QM) re-parameterization is the most rigorous approach, for this workflow, we will leverage the latest generation of general force fields which have improved parameters for halogenated compounds.[3][15][16]
Protocol: Ligand Preparation
-
Generate 3D Structure: Draw the 2D structure of this compound in a chemical sketcher and generate a low-energy 3D conformation.
-
Assign Partial Charges: Use a charge model like AM1-BCC with Antechamber (for GAFF2 compatibility) or the CGenFF server for CHARMM compatibility.[11][16] This provides a reasonable approximation of the charge distribution.
-
Generate Topology and Parameters:
-
For GROMACS (CHARMM FF): Submit the ligand .mol2 file to the CGenFF server.[11] The server provides the topology (.itp) and parameter (.prm) files. Scrutinize the output for any high penalty scores, which indicate parameters that may need manual refinement.[17]
-
For AutoDock Vina: Convert the prepared ligand structure to the .pdbqt format, which includes atomic charges and defines rotatable bonds.
-
-
Validation: Ensure the generated parameters are chemically sensible. Check bond lengths and angles, and confirm that the overall charge of the molecule is correct.
Molecular Docking: Identifying Plausible Binding Modes
Molecular docking serves as a computational "wide-net," rapidly screening for the preferred orientation (pose) of a ligand within a protein's active site and providing an initial estimate of binding affinity.[5][18]
Causality: We use AutoDock Vina due to its balance of speed and accuracy.[9] The docking process involves two key components: a sampling algorithm to generate various ligand poses and a scoring function to rank them.[5] The scoring function estimates the free energy of binding; lower scores typically indicate more favorable binding.[18]
Protocol: Docking with AutoDock Vina
-
Define the Search Space (Grid Box): The "grid box" defines the three-dimensional space where Vina will attempt to place the ligand. Center this box on the location of the co-crystallized ligand (Erlotinib in 1M17) to focus the search on the known ATP-binding site.[9] A typical size is a 25Å cube, which is large enough to allow for conformational adjustments of the ligand.
-
Run the Docking Simulation: Execute Vina using the prepared receptor (.pdbqt), ligand (.pdbqt), and the grid box configuration.
-
Analyze the Results: Vina will output multiple binding modes, each with a corresponding affinity score in kcal/mol.
-
Visualize the Top Pose: Load the receptor and the top-ranked ligand pose into a molecular viewer.
-
| Binding Mode | Vina Affinity (kcal/mol) | Key Interactions (Hypothetical) |
| 1 | -9.2 | H-bond to Met793, Pi-stacking with Phe723 |
| 2 | -8.8 | H-bond to Thr790, Hydrophobic contact with Leu718 |
| 3 | -8.5 | H-bond to Met793, Fluorine contact with Cys797 |
Molecular Dynamics (MD) Simulation: From a Static Pose to a Dynamic Interaction
Docking provides a static snapshot. MD simulations introduce the dimensions of time and temperature, allowing us to observe the dynamic stability of the docked pose and the conformational changes in both the ligand and the protein.[10]
Causality: We use GROMACS, a highly efficient and widely used MD engine.[11][21] The simulation solves Newton's equations of motion for every atom in the system over a defined period (e.g., 100 nanoseconds), providing a trajectory of atomic movements. This allows us to assess whether the key interactions predicted by docking are maintained over time.
Caption: Step-by-step workflow for setting up an MD simulation system.
Protocol: Protein-Ligand MD Simulation with GROMACS
-
System Building:
-
Combine the coordinates of the prepared protein and the top-ranked ligand pose from docking into a single complex .pdb file.[22]
-
Use the gmx editconf command to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (gmx genion) to neutralize the system's net charge, which is necessary for accurate electrostatic calculations using Particle Mesh Ewald (PME).[11]
-
-
Topology Preparation: Edit the master topology file (topol.top) to include the ligand's topology (.itp) and parameter (.prm) files.
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup.
-
Equilibration: Perform a two-phase equilibration:
-
NVT (Canonical Ensemble): Equilibrate for ~100 ps at constant Number of particles, Volume, and Temperature to allow the solvent to settle around the complex while keeping the protein and ligand restrained.
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate for ~200 ps at constant Number of particles, Pressure, and Temperature to ensure the system reaches the correct density.
-
-
Production MD: Run the production simulation for at least 100 ns with all restraints removed.
Trajectory Analysis: A Self-Validating System The trajectory is a treasure trove of data. Key analyses include:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable system will show the RMSD reaching a plateau. A continuously increasing ligand RMSD suggests the ligand is unstable in the binding pocket.[21]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein. High fluctuations in the active site might indicate an induced-fit mechanism or instability.
-
Hydrogen Bond Analysis: Track the formation and duration of specific hydrogen bonds predicted by docking (e.g., with Met793). The persistence of these bonds over the simulation provides strong evidence for their importance.
-
Interaction Energy: Decompose the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein to quantify the strength of the interaction.[21]
Free Energy Calculations: Quantifying Binding Affinity
While docking scores and interaction energies provide useful estimates, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more rigorous end-state calculation of the binding free energy (ΔG).[23]
Causality: MM/PBSA calculates the binding free energy by estimating the individual energy components of the complex, receptor, and ligand from snapshots of the MD trajectory.[24] It combines the molecular mechanics energy in a vacuum with solvation free energies (polar and nonpolar). We will use gmx_MMPBSA, a tool that interfaces GROMACS trajectories with the calculation engine of AMBER's MMPBSA.py.
Protocol: MM/PBSA Calculation
-
Prepare Input Files: Generate three "dry" topology files (for the complex, receptor, and ligand) from the solvated topology used for the MD simulation.[24]
-
Extract Trajectory Frames: Select a stable portion of the MD trajectory for analysis (e.g., the last 50 ns, after the RMSD has plateaued) to ensure the calculations are performed on an equilibrated system.
-
Run gmx_MMPBSA: Execute the calculation, specifying the trajectory, topology files, and the frames to be analyzed. The tool will calculate the energy components for each frame and average them.
-
Analyze the Output: The final output provides the estimated binding free energy (ΔG_bind) and its constituent parts.
| Energy Component | Average Value (kJ/mol) | Contribution |
| van der Waals Energy (ΔE_vdW) | -180.5 | Favorable |
| Electrostatic Energy (ΔE_elec) | -45.2 | Favorable |
| Polar Solvation Energy (ΔG_pol) | +155.8 | Unfavorable (Desolvation) |
| Nonpolar Solvation Energy (ΔG_nopol) | -15.1 | Favorable |
| Binding Free Energy (ΔG_bind) | -85.0 | Overall Favorable |
Expertise & Experience: The largest opposing terms are typically the favorable electrostatic interactions in the binding site and the unfavorable energy cost of desolvating the ligand and pocket (polar solvation energy). The final ΔG value is a balance of these forces. While the absolute value should be interpreted with caution, MM/PBSA is highly effective for ranking a series of related compounds.
Conclusion and Forward Look
This guide has detailed a robust, multi-stage computational workflow to investigate the interactions of this compound with the EGFR kinase domain. By progressing from rapid docking screens to dynamic MD simulations and culminating in quantitative free energy calculations, we build a comprehensive and validated model of molecular recognition. The insights gained—from the stability of key hydrogen bonds to the energetic contributions of individual components—provide a strong, data-driven foundation for guiding the next steps in the drug discovery pipeline, such as chemical synthesis and in vitro validation. This iterative cycle of computational prediction and experimental testing is the engine of modern rational drug design.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Improved Modeling of Halogenated Ligand-Protein Interactions Using the Drude Polarizable and CHARMM Additive Empirical Force Fields. (2019) | Fang-Yu Lin | 28 Citations [scispace.com]
- 4. drrajeshsingh.wordpress.com [drrajeshsingh.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Modeling of Halogenated Ligand-Protein Interactions using the Drude Polarizable and CHARMM Additive Empirical Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. simbac.gatech.edu [simbac.gatech.edu]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. researchgate.net [researchgate.net]
- 19. Amber Advanced Tutorials - Tutorial 3 - MMPBSA.py - Section 1 [amber.tkanai-lab.org]
- 20. Protein-Ligand Complex [mdtutorials.com]
- 21. bioinformaticsreview.com [bioinformaticsreview.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
The 5,7-Difluoroquinazolin-4(3H)-one Scaffold: A Technical Guide to Unlocking its Structure-Activity Relationship for Novel Drug Discovery
Introduction: The Strategic Advantage of Fluorination in Quinazolinone Drug Candidates
The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents, particularly in oncology.[3] The strategic incorporation of fluorine atoms into this scaffold, specifically at the 5 and 7 positions, offers a compelling approach to enhancing the pharmacological profile of these analogs. The strong electron-withdrawing nature of fluorine can significantly modulate the electronic properties of the quinazolinone ring system, influencing factors such as pKa, metabolic stability, and binding affinity to target proteins.[4] This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 5,7-difluoroquinazolin-4(3H)-one analogs, offering a technical framework for researchers and drug development professionals aiming to harness the potential of this promising scaffold.
Core Synthesis: Constructing the this compound Nucleus
The foundational step in exploring the SAR of this class of compounds is the efficient and versatile synthesis of the core structure. The most common and adaptable method is the condensation of the appropriately substituted anthranilic acid or its derivatives.
General Synthetic Workflow
Caption: General synthetic route to 2,3-disubstituted-5,7-difluoroquinazolin-4(3H)-ones.
Experimental Protocol: Synthesis of 2,3-Disubstituted-5,7-difluoroquinazolin-4(3H)-ones
This protocol outlines a common synthetic route adapted from established methodologies for quinazolinone synthesis.[5][6]
Step 1: Synthesis of 2-acylamino-4,6-difluorobenzoic acid
-
To a stirred solution of 2-amino-4,6-difluorobenzoic acid in a suitable solvent (e.g., pyridine or dichloromethane), add the desired acyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-acylamino-4,6-difluorobenzoic acid.
Step 2: Cyclization to 5,7-difluoro-2-substituted-4H-3,1-benzoxazin-4-one
-
Reflux the crude 2-acylamino-4,6-difluorobenzoic acid in acetic anhydride for 2-3 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
The resulting residue, the benzoxazinone intermediate, can often be used in the next step without further purification.
Step 3: Formation of the 2,3-disubstituted-5,7-difluoroquinazolin-4(3H)-one
-
Dissolve the crude benzoxazinone intermediate in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the desired primary amine and reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain the final 2,3-disubstituted-5,7-difluoroquinazolin-4(3H)-one analog.
-
Further purification can be achieved by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modulated by introducing various substituents at the C2 and N3 positions of the quinazolinone core. The fluorine atoms at positions 5 and 7 serve as a constant structural feature that enhances the overall drug-like properties of the molecule.
Key Positions for SAR Exploration
Caption: Key substitution points for SAR studies on the this compound scaffold.
Substitutions at the C2 Position
The C2 position is a critical determinant of the biological activity and selectivity of quinazolinone-based inhibitors, particularly for kinase targets.
-
Aromatic and Heteroaromatic Groups: Introduction of substituted phenyl, pyridyl, or other heterocyclic rings at the C2 position can lead to potent inhibitory activity. These groups can engage in crucial π-π stacking and hydrophobic interactions within the ATP-binding pocket of kinases like EGFR and VEGFR.[7][8]
-
Linker-Mediated Substitutions: Often, a linker (e.g., -S-, -O-, -CH2-) is used to attach a larger moiety to the C2 position. The nature and length of this linker can significantly impact the orientation of the substituent in the binding pocket, thereby affecting potency. For instance, thioether linkages have been successfully employed in the design of potent kinase inhibitors.[7]
-
Hydrogen Bonding Moieties: Incorporating groups capable of hydrogen bonding, such as amides or ureas, can enhance binding affinity and specificity for the target protein.
Substitutions at the N3 Position
The N3 position is pivotal for modulating the physicochemical properties of the molecule and can also contribute to target engagement.
-
Small Alkyl and Aryl Groups: Substitution with small alkyl groups (e.g., methyl, ethyl) or substituted phenyl rings is a common strategy. The nature of the substituent on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) can fine-tune the electronic properties and steric bulk, influencing both potency and pharmacokinetics.[5]
-
Solubilizing Groups: The introduction of polar groups at the N3 position can improve the aqueous solubility of the compounds, which is a crucial parameter for drug development.
-
Modulation of Cellular Permeability: The overall lipophilicity of the N3 substituent can be adjusted to optimize cell membrane permeability and achieve desired intracellular concentrations.
Quantitative SAR: A Look at Representative Analogs
While a comprehensive SAR study for a series of this compound analogs is not extensively available in the public domain, we can infer the expected trends from studies on closely related quinazolinone scaffolds. The following table presents cytotoxicity data for representative 2,3-disubstituted quinazolin-4(3H)-one analogs, illustrating the impact of substitutions on anticancer activity.
| Compound ID | C2-Substituent | N3-Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | -SCH2CONH-phenyl | -phenyl | MCF-7 | 3.92 | [7] |
| 1b | -SCH2CONH-phenyl | -4-methoxyphenyl | MCF-7 | 5.86 | [7] |
| 2a | -hydrazinyl | -phenyl | A2780 | 0.49 | [1] |
| 2b | -hydrazinyl | -4-chlorophenyl | A2780 | 0.84 | [1] |
| 3a | -CH2-piperidinyl-benzyl | -3-chlorophenyl | A549 | 67.3 | [9] |
| 3b | -CH2-piperidinyl-benzyl | -3-bromophenyl | A549 | 51.4 | [9] |
Note: The compounds in this table do not contain the 5,7-difluoro substitution but serve to illustrate the general principles of SAR for the quinazolinone scaffold.
The data suggests that even minor changes in the substituents at the C2 and N3 positions can lead to significant variations in biological activity. This underscores the importance of a systematic approach to analog synthesis and testing to identify optimal substitution patterns for the this compound core.
Biological Evaluation: Protocols for Assessing Anticancer Activity
A crucial component of SAR exploration is the robust biological evaluation of the synthesized analogs. The following protocol for the MTT assay is a standard method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.
Mechanism of Action Studies: Kinase Inhibition Assays
Given that many quinazolinone derivatives are kinase inhibitors, it is essential to perform in vitro kinase inhibition assays to determine the specific molecular targets of the active compounds.[1][8] These assays typically involve incubating the test compound with the recombinant kinase, its substrate, and ATP, and then measuring the extent of substrate phosphorylation.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The strategic placement of fluorine atoms is anticipated to bestow favorable pharmacokinetic and pharmacodynamic properties upon its analogs. A systematic exploration of the structure-activity relationships at the C2 and N3 positions is paramount to unlocking the full potential of this scaffold. By employing efficient synthetic strategies and robust biological evaluation protocols, researchers can rationally design and identify potent and selective inhibitors for a range of therapeutic targets. Future work should focus on generating a comprehensive library of this compound analogs and screening them against a panel of relevant kinases and other cancer-related targets to build a detailed and quantitative SAR database for this specific and promising chemical series.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 379228-58-7 | this compound [fluoromart.com]
- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for the Preparation of 5,7-difluoroquinazolin-4(3H)-one Stock Solutions in DMSO
Abstract
This application note provides a comprehensive, field-proven protocol for the accurate and reproducible dissolution of 5,7-difluoroquinazolin-4(3H)-one in dimethyl sulfoxide (DMSO). As a member of the quinazolinone family, this compound is of significant interest in medicinal chemistry and drug discovery for its diverse biological activities.[1][2] Proper preparation of a homogenous, stable stock solution is the foundational step for generating reliable data in any downstream biological or chemical assay. This guide details the necessary materials, a step-by-step methodology with explanations for key procedural choices, and best practices for storage, handling, and safety to ensure the integrity of the compound and the validity of experimental results.
Introduction: The Critical Role of the Solvent
This compound, like many heterocyclic scaffolds, often exhibits poor solubility in aqueous buffers due to its rigid, fused-ring structure and high crystal lattice energy.[3] Dimethyl sulfoxide (DMSO) is the solvent of choice for overcoming this challenge in research settings. It is a highly polar, aprotic solvent capable of dissolving an exceptionally broad range of both polar and nonpolar compounds.[4][5][6] Its miscibility with water and cell culture media allows for the preparation of highly concentrated stock solutions that can be serially diluted to working concentrations with minimal risk of precipitation.[4] However, the unique properties of DMSO, including its hygroscopicity and ability to penetrate biological membranes, demand a meticulous and informed approach to its use.[7] This protocol is designed to equip researchers with the expertise to navigate these properties effectively.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for accurate preparation and handling.
| Property | Value | Source(s) |
| CAS Number | 379228-58-7 | [8][9] |
| Molecular Formula | C₈H₄F₂N₂O | [8][9] |
| Molecular Weight | 182.13 g/mol | [8][9] |
| Appearance | Solid (Form may vary by supplier) | |
| Typical Purity | ≥98% | [8][9] |
| Storage (Solid) | Store in a dry, cool, well-ventilated place. | [10] |
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Sterile, amber glass or polypropylene vials with PTFE-lined screw caps
-
Calibrated positive displacement or air displacement micropipettes
-
Sterile pipette tips
-
Vortex mixer
-
Bath sonicator
-
Water bath (optional, set to 37°C)
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat
Detailed Dissolution Protocol
This protocol describes the preparation of a 10 mM stock solution. Calculations should be adjusted accordingly for different target concentrations.
Step 1: Pre-Analysis and Calculation
Before opening the compound container, allow it to equilibrate to ambient room temperature for at least 20-30 minutes. This is a critical step to prevent atmospheric moisture from condensing on the hygroscopic solid, which could compromise its integrity.
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 182.13 g/mol × 1000 mg/g = 1.82 mg
-
Step 2: Weighing the Compound
Using an analytical balance, carefully weigh 1.82 mg of this compound directly into a sterile, appropriately sized vial.
-
Expert Insight: Taring the vial on the balance before adding the compound ensures an accurate measurement. For small quantities, weighing by difference from the source container can also improve accuracy.
Step 3: Solvent Addition
Dispense 1.0 mL of anhydrous DMSO into the vial containing the pre-weighed compound.
-
Causality: Anhydrous DMSO is specified to minimize the presence of water, which can hydrolyze susceptible compounds or promote precipitation upon freezing.[11]
Step 4: Facilitating Dissolution
-
Initial Mixing: Tightly cap the vial and vortex at medium speed for 1-2 minutes.
-
Visual Inspection: Hold the vial against a light source to visually inspect for any undissolved particles or turbidity. A properly dissolved solution should be perfectly clear.
-
Enhanced Solubilization (If Necessary): If particles remain, proceed with the following steps. This is common for compounds with high crystal lattice energy.[3]
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that help break apart compound agglomerates, increasing the surface area exposed to the solvent.
-
Gentle Warming: If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes.[12] This increases the kinetic energy of the system, enhancing solubility. Caution: Do not exceed 40°C, as excessive heat can risk thermal degradation of the compound.[13]
-
-
Final Homogenization: After sonication or warming, vortex the vial again for 30-60 seconds to ensure complete homogeneity. Re-inspect to confirm a clear solution.
Experimental Workflow Diagram
Caption: Workflow for dissolving this compound in DMSO.
Storage and Stability
The long-term integrity of your stock solution is paramount for experimental reproducibility.
-
Aliquoting: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. This practice is the most effective way to minimize degradation caused by repeated freeze-thaw cycles and reduces the risk of contaminating the entire stock.[12][14]
-
Storage Temperature:
-
Stability Caveats: While many compounds are stable in DMSO for extended periods when stored correctly, the stability of any specific compound can vary.[11] Some quinazolinone derivatives have been reported to be unstable in DMSO, exhibiting changes immediately after preparation.[15] It is advisable to prepare fresh dilutions from the stock for critical experiments and to periodically check the purity of long-stored solutions if feasible.
Safety and Handling
Adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses conforming to EN166 standards.[16]
-
Compound Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[10] Refer to the manufacturer-provided Safety Data Sheet (SDS) for specific hazard information.
-
DMSO Precautions: DMSO is an excellent solvent that can readily penetrate the skin and may carry dissolved compounds with it.[7][13] Avoid all direct skin contact. If contact occurs, wash the affected area thoroughly with soap and water immediately.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely. | - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Concentration exceeds solubility limit. | - Increase solvent volume to lower the concentration.- Use fresh, anhydrous DMSO.- Employ sonication and gentle warming as described in the protocol.[3] |
| Solution precipitates upon storage at -20°C. | - Compound solubility is temperature-dependent.- DMSO absorbed atmospheric water, reducing solvency. | - Before use, gently warm the vial to room temperature (or 37°C) and vortex to ensure complete re-dissolution.[3]- Ensure vials are tightly sealed to prevent moisture ingress. |
| Precipitation occurs when diluting into aqueous buffer. | - The compound's solubility limit in the final aqueous/DMSO mixture has been exceeded. | - Lower the final working concentration.- Perform serial dilutions instead of a single large dilution step.[14]- Consider the use of a co-solvent in the final buffer, if the assay permits. |
References
- 1. 379228-58-7 | this compound [fluoromart.com]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.no [fishersci.no]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Introduction: The Quinazolinone Scaffold and the Promise of 5,7-Difluoroquinazolin-4(3H)-one
An in-depth guide to the application of 5,7-difluoroquinazolin-4(3H)-one in high-throughput screening, providing validated protocols and expert insights for drug discovery professionals.
The quinazolinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic versatility and diverse pharmacological activities.[1][2] This structural motif is present in numerous natural products and clinically approved drugs, demonstrating a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The functional versatility of the quinazolinone ring system makes its derivatives prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This compound (DFQ) is a specific analogue within this important class. The introduction of fluorine atoms at the 5 and 7 positions can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics. Derivatives of DFQ have already shown promising anticancer activities, and the parent compound has been utilized in the synthetic route for potent kinase inhibitors, such as the Src kinase inhibitor AZD0530.[5][6] This background establishes DFQ as a valuable small molecule for screening against a variety of biological targets.
This document serves as a comprehensive application guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for incorporating this compound into HTS workflows, focusing on both biochemical and cell-based assay formats. The methodologies are designed to be robust and self-validating, grounded in established principles of assay development and quality control.
Section 1: Compound Characteristics and Management
Proper handling and management of test compounds are foundational to the success of any HTS campaign, ensuring data accuracy and reproducibility.[7][8]
Physicochemical Properties
A clear understanding of the compound's properties is the first step in designing a successful screening experiment.
| Property | Value | Source |
| CAS Number | 379228-58-7 | [6][9] |
| Molecular Formula | C₈H₄F₂N₂O | [9] |
| Molecular Weight | 182.13 g/mol | [9] |
| Appearance | Solid | [10] |
| Purity | ≥98% (recommended) | [9] |
| Calculated LogP | 1.20 | [9] |
| Storage | Room temperature, desiccated | [9] |
Protocol: Preparation of Stock Solutions
Maintaining compound integrity begins with proper solubilization and storage.[7] The following protocol is recommended for preparing DFQ for HTS applications.
Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for compound libraries due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous assay buffers. A high-concentration stock (e.g., 10 mM) is crucial for creating dilution series while minimizing the final DMSO concentration in the assay, which should typically be kept below 1% to avoid solvent-induced artifacts.[11]
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of DFQ required for a 10 mM stock solution. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L × 0.001 L × 182.13 g/mol × 1000 mg/g = 1.82 mg
-
-
Weighing: Accurately weigh the calculated amount of DFQ powder and place it into a sterile vial.
-
Solubilization: Add the corresponding volume of 100% DMSO to the vial.
-
Mixing: Vortex the solution thoroughly for several minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Properly sealed, these stocks are stable for extended periods.
Section 2: High-Throughput Screening Workflow
HTS is a multi-disciplinary process that integrates automation, biology, and data analysis to test large numbers of compounds against a specific target or pathway.[12][13] The goal is to identify "hits"—compounds that produce a desired biological effect—which can serve as starting points for drug development.[14]
Caption: General workflow for a high-throughput screening campaign.
Section 3: Application Protocol 1: Biochemical Kinase Inhibition Assay
Rationale: Quinazolinone derivatives are well-established kinase inhibitors.[15] Given that DFQ is a precursor for a Src kinase inhibitor, a biochemical assay targeting a relevant kinase is a primary application.[6] This protocol describes a generic, fluorescence-based assay that measures the production of ADP, a universal product of kinase reactions.[16] Such assays are amenable to HTS due to their simplicity and robust signal.[17]
Caption: Principle of a fluorescence-based kinase inhibition assay.
Materials:
-
Kinase of interest (e.g., Src, EGFR) and corresponding peptide substrate
-
ATP solution
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
DFQ stock solution (10 mM in DMSO) and a known kinase inhibitor (positive control)
-
ADP detection reagent kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 384-well microplates (low-volume)
-
Multichannel pipettes or automated liquid handler
-
Microplate reader with fluorescence or luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare a dilution series of DFQ directly in the assay plate or in a separate source plate. For a primary screen, a single concentration (e.g., 10 µM) is often used.
-
Dispense 50 nL of DFQ solution (from 10 mM stock for a final concentration of 10 µM in a 5 µL reaction) into the appropriate wells.
-
Dispense 50 nL of DMSO into "maximum activity" (0% inhibition) control wells.
-
Dispense 50 nL of a known inhibitor (e.g., 10 µM Staurosporine) into "minimum activity" (100% inhibition) control wells.
-
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its peptide substrate in kinase assay buffer.
-
Dispense 2.5 µL of the enzyme/substrate mix into all wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer at a concentration near the Kₘ for the specific kinase.
-
Dispense 2.5 µL of the ATP solution to all wells to start the reaction.
-
-
Kinase Reaction: Incubate the plate for 60-120 minutes at the optimal temperature for the kinase (e.g., 30°C or room temperature).
-
Signal Detection:
-
Add the ADP detection reagent(s) according to the manufacturer's protocol (e.g., add 5 µL of ADP-Glo™ Reagent, incubate 40 min; add 10 µL of Kinase Detection Reagent, incubate 30 min).
-
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength (e.g., luminescence).
Section 4: Application Protocol 2: Cell-Based Antiproliferative Assay
Rationale: Cell-based assays provide more biologically relevant data by evaluating a compound's effect within a cellular context, accounting for factors like membrane permeability and cytotoxicity.[18][19] Given the known anticancer potential of quinazolinones, an antiproliferative assay is a key application.[3][5] This protocol uses a luminescence-based ATP detection method (e.g., CellTiter-Glo®, Promega) to quantify cell viability, as the amount of ATP is directly proportional to the number of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
DFQ stock solution (10 mM in DMSO) and a known cytotoxic drug (positive control, e.g., Doxorubicin)
-
White, opaque, sterile 384-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Automated liquid handler or multichannel pipettes
-
Humidified incubator (37°C, 5% CO₂)
-
Luminescence-capable microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimal seeding density (determined during assay development, e.g., 1000-5000 cells/well).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate for 18-24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a dilution series of DFQ in culture medium. The final DMSO concentration should not exceed 0.5%.[15]
-
Add 10 µL of the compound dilutions to the appropriate wells.
-
Add 10 µL of medium with DMSO to "vehicle control" (100% viability) wells.
-
Add 10 µL of a known cytotoxic agent to "positive control" wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Readout:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
Section 5: Assay Validation and Quality Control
Key Performance Metrics
-
Z'-Factor: This is the most critical parameter for assessing HTS assay quality.[23] It is a statistical measure that accounts for both the dynamic range of the assay (signal window) and the variability of the data.[24][25] The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (pos) and negative (neg) controls.
-
Formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |µ_pos - µ_neg| ]
-
| Z'-Factor Value | Assay Quality | Interpretation |
| 1.0 | Ideal (Theoretical) | An assay with no data variability.[26] |
| 0.5 to < 1.0 | Excellent | A robust assay suitable for HTS.[14][26][27] |
| 0 to < 0.5 | Marginal | The assay may be usable but requires caution; optimization is recommended.[23][26] |
| < 0 | Unacceptable | The signal from controls overlaps, making the assay unsuitable for screening.[23][26] |
-
Signal-to-Background (S/B) Ratio: Measures the dynamic range of the assay (S/B = µ_pos / µ_neg). While useful, it does not account for data variability and should be considered alongside the Z'-factor.[28]
-
Coefficient of Variation (%CV): Measures the relative variability within a set of replicates (%CV = (σ / µ) * 100). A CV of <20% is generally acceptable for HTS assays.[11]
Protocol: Assay Validation Plate
To validate an assay, run several full plates containing only control wells to assess performance and stability.
Example 384-Well Plate Layout:
-
Columns 1-12: Negative control wells (e.g., DMSO vehicle).
-
Columns 13-24: Positive control wells (e.g., known inhibitor/cytotoxin).
This layout allows for the assessment of variability across the entire plate. Calculate the Z'-factor, S/B, and %CV for the plate. An assay is considered validated and ready for screening when it consistently produces a Z'-factor ≥ 0.5.[27]
Section 6: Data Analysis and Troubleshooting
Data Normalization
Raw data from the plate reader should be normalized to percent inhibition (for biochemical assays) or percent viability (for cell-based assays) to allow for comparison across different plates and screening runs.
-
Percent Inhibition (%) = 100 × (1 - [ (Sample_Signal - Avg_Min_Signal) / (Avg_Max_Signal - Avg_Min_Signal) ])
-
Percent Viability (%) = 100 × [ (Sample_Signal - Avg_Min_Signal) / (Avg_Max_Signal - Avg_Min_Signal) ]
Where:
-
Avg_Max_Signal: Average signal from negative/vehicle controls (0% inhibition / 100% viability).
-
Avg_Min_Signal: Average signal from positive controls (100% inhibition / 0% viability).
Hit Identification and Confirmation
A "hit" is typically defined as a compound that produces a response exceeding a certain threshold (e.g., >50% inhibition or <50% viability, or >3 standard deviations from the mean of the negative controls). All primary hits must be re-tested, often in a dose-response format, to confirm their activity and determine their potency (IC₅₀ or EC₅₀).[27]
HTS Troubleshooting Guide
Even well-validated assays can encounter issues.[29]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - High data variability (%CV > 20%).- Small signal window (low S/B). | - Check liquid handling for accuracy and precision.- Optimize reagent concentrations (enzyme, substrate, ATP).- Extend incubation times to ensure reaction completion. |
| High Plate-to-Plate Variability | - Reagent instability (degradation over time).- Inconsistent incubation times or temperatures.- Evaporation from wells ("edge effect"). | - Prepare fresh reagents daily.- Use a temperature-controlled incubator and automated plate handling.- Use plates with lids; avoid using outer wells for samples. |
| False Positives | - Compound autofluorescence or quenching.- Compound aggregation.- Non-specific reactivity. | - Run a counterscreen without the enzyme/target to identify interfering compounds.- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.- Use orthogonal assays to confirm hits. |
| False Negatives | - Compound insolubility at test concentration.- Insufficient assay sensitivity. | - Visually inspect compound stock solutions for precipitation.- Re-evaluate assay conditions (e.g., lower substrate concentration) to increase sensitivity. |
References
- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 379228-58-7 | this compound [fluoromart.com]
- 6. This compound | 379228-58-7 [chemicalbook.com]
- 7. beckman.com [beckman.com]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. axxam.com [axxam.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lifescienceglobal.com [lifescienceglobal.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Assay Validation in High Throughput Screening – from Concept to Application | Semantic Scholar [semanticscholar.org]
- 22. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 23. assay.dev [assay.dev]
- 24. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 25. Z-factor - Wikipedia [en.wikipedia.org]
- 26. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. dispendix.com [dispendix.com]
Application Note: In Vitro Evaluation of 5,7-difluoroquinazolin-4(3H)-one Cytotoxicity in MCF-7 Cells
Introduction
The quinazolinone scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] Derivatives of 4(3H)-quinazolinone have been extensively investigated for their therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] The fluorine atom, owing to its unique properties such as high electronegativity and ability to form strong carbon-fluorine bonds, is often incorporated into pharmacologically active molecules to enhance metabolic stability and binding affinity. The compound 5,7-difluoroquinazolin-4(3H)-one, a fluorinated derivative of quinazolinone, has been identified as a molecule of interest in medicinal chemistry.[3] Notably, derivatives of this compound have demonstrated moderate to good anticancer activities.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the cytotoxicity of this compound in the human breast adenocarcinoma cell line, MCF-7. This cell line is a well-established and widely used model for breast cancer research. The protocols detailed herein are designed to ensure scientific integrity and reproducibility, offering insights into the causal relationships behind experimental choices.
Materials and Reagents
Cell Culture
-
MCF-7 (ATCC® HTB-22™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
Cytotoxicity Assays
-
MTT Assay:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
MTT Solubilization Solution (e.g., acidified isopropanol or DMSO)
-
-
LDH Assay:
-
LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or similar)
-
-
Apoptosis Assay:
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Binding Buffer (provided with the kit)
-
-
Cell Cycle Analysis:
-
Propidium Iodide (PI)
-
RNase A
-
Experimental Workflow
The following diagram outlines the comprehensive workflow for assessing the cytotoxicity of this compound in MCF-7 cells.
Caption: Overall experimental workflow for cytotoxicity evaluation.
Detailed Protocols
PART 1: MCF-7 Cell Culture and Maintenance
Rationale: Proper cell culture technique is fundamental to obtaining reliable and reproducible results. Maintaining cells in their logarithmic growth phase ensures a consistent physiological state for experimentation.
Protocol:
-
Culture Medium: Prepare complete growth medium consisting of EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4][5]
-
Incubation: Culture MCF-7 cells in a humidified incubator at 37°C with 5% CO2.[4][5]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the old medium.[4]
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-15 minutes at 37°C until cells detach.[5]
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.[4]
-
Resuspend the cell pellet in fresh complete growth medium and re-plate at a suitable split ratio (e.g., 1:3 or 1:4).[6]
-
-
Medium Renewal: Change the culture medium 2-3 times per week.[4]
PART 2: Cytotoxicity Assessment by MTT Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution to each well.[7]
-
Absorbance Reading: Incubate the plate in the dark for 2 hours at room temperature with gentle shaking. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculation:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the % viability against the compound concentration to determine the IC50 value.
-
PART 3: Membrane Integrity Assessment by LDH Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][9][10] The LDH assay measures the amount of LDH released, which is proportional to the number of lysed cells.[11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[12]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculation:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
PART 4: Apoptosis Detection by Annexin V/PI Staining
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[14]
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[15]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16][15]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.[16]
PART 5: Cell Cycle Analysis by PI Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the analysis of cell cycle distribution into G0/G1, S, and G2/M phases.
Protocol:
-
Cell Seeding and Treatment: Follow step 1 of the Annexin V/PI staining protocol.
-
Cell Harvesting: Harvest the cells as described in step 2 of the Annexin V/PI staining protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Data Presentation
Table 1: Cytotoxicity of this compound in MCF-7 Cells (Hypothetical Data)
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0.1 | 98.5 ± 3.2 | 2.1 ± 0.8 |
| 1 | 92.1 ± 4.5 | 8.9 ± 1.5 |
| 10 | 65.7 ± 5.1 | 32.4 ± 3.7 |
| 25 | 48.9 ± 3.9 | 51.6 ± 4.2 |
| 50 | 23.4 ± 2.8 | 75.8 ± 5.1 |
| 100 | 8.1 ± 1.5 | 90.3 ± 3.9 |
Table 2: Apoptosis and Cell Cycle Analysis in MCF-7 Cells Treated with this compound (Hypothetical Data)
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 3.2 ± 0.9 | 1.5 ± 0.4 | 65.4 ± 2.1 | 20.1 ± 1.8 | 14.5 ± 1.3 |
| 25 µM Compound | 25.8 ± 2.7 | 8.9 ± 1.2 | 45.2 ± 3.5 | 15.8 ± 2.1 | 39.0 ± 2.9 |
| 50 µM Compound | 42.1 ± 3.5 | 15.4 ± 1.9 | 28.7 ± 2.9 | 10.3 ± 1.5 | 61.0 ± 4.1 |
Mechanistic Insights
Quinazolinone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.[17] Some derivatives can induce the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and downstream caspases-3/7.[17] Others may act through the extrinsic pathway involving caspase-8.[17] The significant increase in the G2/M phase population observed in the hypothetical data suggests that this compound may induce cell cycle arrest at this checkpoint, a common mechanism for anticancer agents.
Caption: Putative mechanism of action of this compound.
Conclusion
This application note provides a detailed framework for the in vitro evaluation of the cytotoxic effects of this compound on MCF-7 cells. The described protocols for MTT, LDH, apoptosis, and cell cycle analysis offer a multi-faceted approach to understanding the compound's impact on cell viability, membrane integrity, and mechanisms of cell death. The presented workflow and methodologies are designed to be robust and reproducible, providing a solid foundation for further investigation into the therapeutic potential of this and other quinazolinone derivatives.
References
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 379228-58-7 | this compound [fluoromart.com]
- 4. mcf7.com [mcf7.com]
- 5. researchgate.net [researchgate.net]
- 6. encodeproject.org [encodeproject.org]
- 7. atcc.org [atcc.org]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. kumc.edu [kumc.edu]
- 17. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay with 5,7-difluoroquinazolin-4(3H)-one
Introduction: The Therapeutic Potential of the Quinazolinone Scaffold
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for their anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[2][3] The potent and diverse pharmacological profile of quinazolinones stems from their ability to interact with a variety of biological targets, including enzymes and receptors.[4] 5,7-difluoroquinazolin-4(3H)-one is a member of this versatile family of compounds. While specific research on this particular molecule is emerging, its structural analogs have shown promise as inhibitors of key signaling molecules in cancer progression, such as Aurora kinases and SRC kinases.[3][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to develop a robust cell-based assay to characterize the biological activity of this compound. We will proceed from foundational cytotoxicity assessments to more nuanced mechanistic studies, with a focus on kinase inhibition, a likely mechanism of action for this compound class.[4][7]
Part 1: Foundational Analysis - Assessing Cytotoxicity and Antiproliferative Effects
A critical first step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of its potency (e.g., IC50 value) and helps to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects. For this purpose, we will detail the use of the MTT assay, a widely adopted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[8][9]
Key Experimental Considerations:
-
Cell Line Selection: The choice of cell line is paramount and should be guided by the putative target of the compound. Given the association of quinazolinones with cancer, human cancer cell lines are appropriate. For example, non-small cell lung cancer (NSCLC) cell lines like H1975, or breast cancer cell lines such as MCF-7, are well-characterized and have been used in studies of similar compounds.[5][8]
-
Compound Solubilization: this compound is an organic molecule and will likely require solubilization in a solvent such as dimethyl sulfoxide (DMSO) before being diluted in cell culture media. It is crucial to determine the maximum tolerable DMSO concentration for your chosen cell line, as high concentrations can be toxic.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxic and antiproliferative effects of this compound.
Caption: Workflow for determining the IC50 of this compound.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Selected cancer cell line (e.g., H1975)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO alone as a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM to 100 µM |
| Incubation Time | 48 - 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Wavelength for Absorbance | 570 nm |
Part 2: Mechanistic Insights - Investigating Kinase Inhibition
Given that many quinazolinone derivatives function as kinase inhibitors, a logical next step is to investigate whether this compound affects a relevant signaling pathway.[4][5][7] A common approach is to use a cell-based assay that measures the phosphorylation of a downstream substrate of a targeted kinase. For this, an ELISA-based method can be adapted to measure the inhibition of a specific kinase in a cellular context.[10]
Conceptual Framework: Targeting a Kinase Signaling Pathway
The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway. Many quinazolinone-based anticancer drugs, such as gefitinib and erlotinib, target RTKs like the epidermal growth factor receptor (EGFR).[3] this compound may act at a similar point in such a pathway.
Caption: Inhibition of a receptor tyrosine kinase pathway by this compound.
Protocol 2: Cell-Based ELISA for Kinase Inhibition
This protocol describes a general method to assess the inhibition of a specific kinase by measuring the phosphorylation of its substrate in treated cells.
Materials:
-
Cell line known to have an active kinase pathway of interest (e.g., A549 for EGFR)
-
Complete culture medium and serum-free medium
-
This compound
-
Growth factor to stimulate the pathway (e.g., EGF)
-
Lysis buffer containing protease and phosphatase inhibitors
-
96-well plates coated with an antibody against the total kinase substrate
-
Primary antibody against the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. Then, serum-starve the cells for 16-24 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Kinase Activation: Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes) to activate the kinase pathway.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
ELISA:
-
Add the cell lysates to the antibody-coated 96-well plate and incubate.
-
Wash the wells and add the primary antibody against the phosphorylated substrate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Normalize the phosphorylation signal to the total protein concentration and plot the inhibition curve to determine the IC50 for kinase inhibition.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, it is essential to incorporate self-validating systems within your protocols:
-
Positive and Negative Controls: Always include a known inhibitor of the pathway as a positive control and a vehicle-only (DMSO) treatment as a negative control.
-
Cytotoxicity Check: Run a parallel cytotoxicity assay (like the MTT assay) under the same conditions as your mechanistic assay. This will confirm that the observed inhibition is not simply due to cell death.[11]
-
Orthogonal Assays: Whenever possible, validate your findings with an orthogonal assay. For example, if you observe kinase inhibition via ELISA, you could confirm this by Western blotting for the phosphorylated substrate.
Conclusion
These application notes provide a detailed framework for developing a cell-based assay to characterize this compound. By starting with a broad assessment of cytotoxicity and then moving to more specific mechanistic assays, researchers can efficiently determine the biological activity and therapeutic potential of this promising compound. The provided protocols are designed to be robust and can be adapted to investigate other quinazolinone derivatives and their effects on various cellular pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 379228-58-7 | Benchchem [benchchem.com]
- 4. Buy 5-Fluoro-6-methoxyquinazolin-4(3H)-one [smolecule.com]
- 5. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 379228-58-7 [chemicalbook.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
Investigating 5,7-difluoroquinazolin-4(3H)-one in In Vivo Animal Models: A Foundational Guide for Preclinical Research
An Application & Protocol Guide:
Abstract: This document provides a comprehensive guide for researchers initiating in vivo studies with 5,7-difluoroquinazolin-4(3H)-one. Recognizing the limited public data on this specific molecule, this guide establishes a foundational framework based on the well-documented activities of the quinazolinone scaffold and the principles of medicinal chemistry. We present a logical, step-by-step approach for preclinical evaluation, from initial hypothesis generation and in vitro characterization to the design and execution of pilot in vivo tolerability, pharmacokinetic (PK), and pharmacodynamic (PD) studies. This note is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this fluorinated quinazolinone derivative.
Part 1: Scientific Rationale & Foundational Concepts
The this compound molecule belongs to the quinazolinone class, a "privileged scaffold" in medicinal chemistry renowned for its broad range of biological activities. The core quinazolinone structure is a versatile pharmacophore that has led to the development of numerous clinically approved drugs.
The Significance of the Quinazolinone Core: The quinazolinone ring system is a bicyclic heterocycle that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. This versatility has enabled the development of quinazolinone-based compounds targeting a wide array of proteins, such as kinases, polymerases, and G-protein coupled receptors. Prominent examples include EGFR inhibitors like Gefitinib and Erlotinib used in oncology.
Strategic Impact of 5,7-Difluorination: The introduction of fluorine atoms is a cornerstone of modern drug design. The specific placement at the 5 and 7 positions of the quinazolinone core is a deliberate chemical modification intended to modulate the molecule's physicochemical and pharmacokinetic properties.
-
Metabolic Stability: Fluorine's high electronegativity can shield adjacent positions from metabolic attack by cytochrome P450 (CYP) enzymes, potentially increasing the compound's half-life in vivo.
-
Target Affinity: Fluorine can alter the electronic properties of the aromatic ring, potentially enhancing binding affinity to the target protein through favorable electrostatic or polar interactions.
-
Lipophilicity and Permeability: Fluorination can increase lipophilicity, which may improve cell membrane permeability and oral bioavailability.
Given these features, this compound represents a promising candidate for investigation. However, in the absence of specific target information, a systematic preclinical evaluation is mandatory.
Part 2: A Roadmap for Preclinical Investigation
The journey from a novel compound to a validated in vivo tool requires a structured, multi-stage approach. The following workflow provides a logical progression for characterizing this compound.
Caption: Preclinical workflow for this compound.
Part 3: Experimental Protocols & Methodologies
The following protocols are generalized and must be optimized for the specific experimental context. They represent a starting point for any researcher investigating a novel small molecule like this compound.
Protocol 1: Formulation Development for In Vivo Administration
Objective: To prepare a stable and homogenous vehicle for administering this compound to animals. The choice of vehicle is critical and can significantly impact drug exposure.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL, 50 mL)
-
Vortex mixer
-
Sonicator (water bath)
Step-by-Step Protocol:
-
Solubility Testing (Micro-scale): a. Weigh 1-2 mg of the compound into several microcentrifuge tubes. b. Add a small, fixed volume (e.g., 100 µL) of different potential vehicles (e.g., 100% DMSO, 50% PEG300 in water, etc.) to each tube. c. Vortex vigorously and sonicate for 10-15 minutes. d. Visually inspect for complete dissolution. This provides a preliminary indication of suitable solvent systems.
-
Preparation of a Common Vehicle (e.g., 10% DMSO / 40% PEG300 / 50% Saline): a. Causality: This vehicle is a common choice for preclinical studies as it balances the solubilizing power of DMSO and PEG300 with the physiological compatibility of saline. Tween 80 can be added (e.g., 5-10%) to improve stability and prevent precipitation. b. Calculate the required amount of compound for your study (e.g., for a 10 mg/kg dose in 10 mice weighing 20g each, with a 10 mL/kg dosing volume, you need 2 mg of compound in 2 mL of vehicle). Always prepare a slight excess (e.g., 20%). c. In a sterile conical tube, add the required volume of DMSO first. d. Weigh and add the this compound powder to the DMSO. Vortex until fully dissolved. This is a critical step; ensure no particulates are visible. e. Add the PEG300 to the DMSO-compound solution. Vortex thoroughly. f. Slowly, while vortexing, add the saline (or PBS) to the organic mixture. The solution may become transiently cloudy; continue vortexing until it is clear. g. Self-Validation: Visually inspect the final formulation. It should be a clear, homogenous solution. Let it sit at room temperature for 30 minutes and re-inspect to ensure no precipitation occurs.
Protocol 2: Pilot Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity. This is essential for selecting dose levels for subsequent efficacy studies.
Animal Model:
-
Species: Mouse (e.g., CD-1 or BALB/c)
-
Sex: Female (often more sensitive to toxicity)
-
Age: 8-10 weeks
-
Group size: n=3-5 per dose group
Step-by-Step Protocol:
-
Dose Selection: a. Select a starting dose (e.g., 10 mg/kg). b. Choose a dose escalation scheme (e.g., a modified Fibonacci sequence: 10, 20, 40, 80 mg/kg).
-
Administration: a. Prepare the dosing formulations as described in Protocol 1. b. Administer a single dose of the compound via the intended clinical route (e.g., intraperitoneal (IP) injection or oral gavage (PO)). c. Include a "vehicle-only" control group.
-
Monitoring: a. Record body weight for each animal daily for 7-14 days. b. Perform clinical observations at least twice daily. Look for signs of toxicity such as:
- Changes in posture or gait (e.g., ataxia, lethargy)
- Changes in appearance (e.g., piloerection, hunched posture)
- Changes in behavior (e.g., reduced activity, social isolation) c. Use a clinical scoring system to quantify observations objectively.
-
Endpoint Determination: a. The MTD is defined as the highest dose that does not produce >20% body weight loss or significant, irreversible clinical signs of toxicity. b. Self-Validation: The results should show a clear dose-response relationship, with more severe effects observed at higher doses. The vehicle control group should exhibit no adverse effects.
| Parameter | Description |
| Body Weight | Daily measurement. Endpoint: >20% loss from baseline. |
| Clinical Score | Scored 0 (normal) to 4 (moribund) based on posture, activity, appearance. |
| Observations | Specific notes on behavior, physical changes (e.g., diarrhea, labored breathing). |
Table 1: Key Monitoring Parameters for MTD Studies.
Protocol 3: Single-Dose Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration. This is crucial for determining the dosing regimen needed to maintain therapeutic concentrations.
Animal Model:
-
Species: Mouse (e.g., C57BL/6) or Rat (for serial sampling)
-
Group size: n=3-4 animals per time point.
-
Route of Administration: Intravenous (IV) and the intended therapeutic route (e.g., PO). The IV group is essential for determining bioavailability.
Step-by-Step Protocol:
-
Dosing: a. Select a dose well below the MTD (e.g., 10 mg/kg). b. Administer the compound to the IV and PO cohorts.
-
Sample Collection: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. b. Example time points (PO): 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, 24h. c. Example time points (IV): 0, 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h. d. Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: a. Develop a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma. b. Method Validation: The assay must be validated for linearity, accuracy, precision, and stability.
-
Data Analysis: a. Plot plasma concentration versus time for each animal. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| PK Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Relates to efficacy and potential toxicity. |
| Tmax | Time at which Cmax is reached. | Indicates the rate of absorption. |
| AUC | Area Under the Curve; total drug exposure over time. | Primary measure of overall exposure. |
| t1/2 | Half-life; time for plasma concentration to decrease by 50%. | Determines dosing frequency. |
| F (%) | Bioavailability (AUC_PO / AUC_IV) * 100. | Percentage of oral dose that reaches systemic circulation. |
Table 2: Critical Pharmacokinetic Parameters.
Part 4: Hypothetical Mechanism & Target Engagement
While the specific target of this compound is unknown, many quinazolinone derivatives are known to be kinase inhibitors, particularly of the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates a hypothetical signaling pathway that could be inhibited by this compound, providing a basis for pharmacodynamic (PD) biomarker development.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
To validate this hypothesis in vivo, a pharmacodynamic (PD) study is required.
Protocol 4: In Vivo Target Engagement / Pharmacodynamic (PD) Study
Objective: To confirm that this compound engages its intended target (e.g., EGFR) in the tumor and inhibits downstream signaling.
Animal Model:
-
Tumor Model: Xenograft model using a human cancer cell line with known EGFR activation (e.g., A431, NCI-H1975).
-
Species: Immunodeficient mice (e.g., NU/J, NSG).
-
Group size: n=4-5 per group.
Step-by-Step Protocol:
-
Tumor Implantation: a. Implant tumor cells subcutaneously into the flank of the mice. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Dosing and Sample Collection: a. Randomize mice into treatment groups (Vehicle, and one or two doses of the compound). b. Administer a single dose of the compound. c. At a time point corresponding to expected peak plasma concentration (Tmax, from PK study), euthanize the animals. d. Carefully excise the tumors and snap-freeze them in liquid nitrogen.
-
Biomarker Analysis: a. Homogenize the tumor tissue to extract proteins. b. Use Western Blot or ELISA to measure the levels of the target and downstream biomarkers. c. Primary Biomarker: Phosphorylated EGFR (p-EGFR). A significant reduction in p-EGFR in the treated group compared to the vehicle group indicates target engagement. d. Downstream Biomarker: Phosphorylated ERK (p-ERK). Inhibition of p-ERK demonstrates that target engagement is translating into functional pathway inhibition.
-
Self-Validation: The data should demonstrate a dose-dependent reduction in the phosphorylation of both EGFR and ERK. Total protein levels (Total EGFR, Total ERK) should remain unchanged, confirming that the effect is on signaling activity, not protein expression.
Part 5: Conclusion & Future Directions
This guide provides a robust, scientifically-grounded framework for initiating the in vivo evaluation of this compound. By systematically characterizing its formulation properties, tolerability, pharmacokinetics, and pharmacodynamics, researchers can build a comprehensive data package to support its further development. The key to success lies in a methodical approach, explaining the causality behind each experimental choice and incorporating self-validating controls. Future studies should focus on efficacy testing in relevant disease models, guided by the insights gained from these foundational protocols.
Application Notes and Protocols for 5,7-Difluoroquinazolin-4(3H)-one: A Guide for Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5,7-Difluoroquinazolin-4(3H)-one in Modern Drug Discovery
This compound is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development.[1] Its rigid, bicyclic core serves as a versatile scaffold for the synthesis of highly specific and potent therapeutic agents. The strategic placement of fluorine atoms on the quinazolinone ring system can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This makes this compound a valuable building block in the design of novel pharmaceuticals.
Notably, this compound is a key intermediate in the synthesis of Saracatinib (AZD0530), a potent dual inhibitor of Src and Abl kinases.[2] Saracatinib has been investigated for the treatment of various cancers and other diseases, highlighting the therapeutic potential of molecules derived from this fluorinated quinazolinone core.[2]
Given its integral role in the development of next-generation therapeutics, a comprehensive understanding of the safe handling, storage, and disposal of this compound is paramount for the safety of laboratory personnel and the integrity of research outcomes. This document provides a detailed guide for researchers, scientists, and drug development professionals to ensure the safe and effective utilization of this important chemical intermediate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for its safe handling.
| Property | Value | Source |
| CAS Number | 379228-58-7 | --INVALID-LINK-- |
| Molecular Formula | C₈H₄F₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 182.13 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light brown solid | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Storage | Store at room temperature in a dry, well-ventilated area. | --INVALID-LINK-- |
Hazard Identification and Toxicology
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The irritant nature of the compound necessitates the use of appropriate personal protective equipment (PPE) to prevent adverse health effects. The introduction of fluorine into organic molecules can significantly alter their biological properties, and as such, all fluorinated compounds should be handled with care.[4]
Safe Handling Procedures
Adherence to strict safety protocols is essential when working with this compound. The following procedures are based on established best practices for handling powdered and fluorinated chemical compounds.
Engineering Controls
The primary line of defense against exposure is the use of effective engineering controls.
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne particulates.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are critical to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. It is recommended to use double gloves, especially when handling larger quantities or for prolonged periods. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully buttoned. For procedures with a higher risk of spills, a chemically resistant apron is recommended.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Caption: Required PPE for handling this compound.
General Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.
-
Transfers: Use a spatula or other suitable tools for transferring the solid. Avoid pouring the powder, which can create airborne dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Procedures
Proper storage is crucial to maintain the stability and integrity of this compound and to prevent accidental exposure.
-
Container: Keep the compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. While specific incompatibility data for this compound is limited, quinazolinone derivatives can be susceptible to reaction with these classes of chemicals.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Wash the skin with soap and water. For exposure to fluorinated compounds that may generate hydrofluoric acid (HF), the application of calcium gluconate gel to the affected area after flushing is a standard precaution.[4][5] Seek immediate medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Spill Cleanup Protocol
The procedure for cleaning up a spill of this compound will depend on the size of the spill.
Small Spills (less than 1 gram):
-
Restrict Access: Cordon off the area to prevent the spread of the material.
-
Don PPE: Wear the appropriate PPE as described in the "Personal Protective Equipment" section.
-
Containment: Gently cover the spill with a damp paper towel or absorbent material to avoid creating dust.
-
Collection: Carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Wipe the area with a damp cloth.
-
Waste Disposal: Dispose of all contaminated materials (paper towels, gloves, etc.) as hazardous waste.
Large Spills (more than 1 gram):
-
Evacuate: Evacuate the immediate area and alert others.
-
Ventilation: If it is safe to do so, increase ventilation in the area by opening fume hood sashes.
-
Emergency Services: Contact your institution's emergency response team or environmental health and safety office.
-
Do Not Attempt to Clean Up: Do not attempt to clean up a large spill without proper training and equipment.
Caption: Decision workflow for spill cleanup of this compound.
Decontamination and Waste Disposal
Proper decontamination and waste disposal are essential to prevent environmental contamination and ensure regulatory compliance.
Decontamination
-
Equipment: All glassware and equipment that have come into contact with this compound should be decontaminated. A thorough wash with a laboratory detergent and hot water is generally effective for removing particulate matter.[6] For fluorinated compounds, a final rinse with an organic solvent in which the compound is soluble, followed by the detergent wash, can enhance decontamination. All decontamination should be performed within a fume hood.
-
Surfaces: Laboratory benches and other surfaces should be wiped down with a suitable laboratory detergent after handling the compound.
Waste Disposal
All waste containing this compound, including unused material, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste.
-
Container: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8][9][10][11] While this compound is not specifically listed, it may be classified as a characteristic hazardous waste depending on its properties. It is the responsibility of the waste generator to make this determination.
Application Protocol: Synthesis of a Saracatinib (AZD0530) Precursor
The following is an illustrative protocol for a reaction involving this compound, based on its known use in the synthesis of Saracatinib (AZD0530).[6][12] This protocol is for informational purposes only and should be adapted and optimized by the researcher based on their specific experimental conditions and safety protocols.
Objective: To perform an N-alkylation of this compound as a key step towards the synthesis of Saracatinib.
Materials:
-
This compound
-
Appropriate alkylating agent (e.g., a protected halo-ethoxy-piperazine derivative)
-
Suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen inlet.
-
Reagent Addition: In the fume hood, charge the flask with this compound and the base under a positive pressure of nitrogen.
-
Solvent Addition: Add the anhydrous solvent to the flask via a syringe.
-
Reaction Initiation: Begin stirring the mixture and add the alkylating agent dropwise at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, and IR spectroscopy).
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its unique properties, conferred by the fluorinated quinazolinone scaffold, make it an important tool for the synthesis of innovative therapeutic agents. However, its potential hazards necessitate a thorough understanding and strict adherence to safe handling, storage, and disposal procedures. By implementing the comprehensive guidelines outlined in these application notes, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
- 1. 379228-58-7 | this compound [fluoromart.com]
- 2. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RTECS NUMBER-VA3850000-Chemical Toxicity Database [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. epa.gov [epa.gov]
- 11. wku.edu [wku.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5,7-difluoroquinazolin-4(3H)-one in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinazolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of fluorine atoms into this scaffold can significantly modulate its physicochemical and pharmacological properties, often leading to enhanced potency and improved metabolic stability.[1][2] This document provides a comprehensive guide for researchers interested in exploring the antiviral potential of a specific analogue, 5,7-difluoroquinazolin-4(3H)-one. While direct antiviral data for this specific molecule is emerging, this guide synthesizes current knowledge on closely related fluorinated quinazolinones, offering a roadmap for its investigation. We will delve into the rationale behind its selection, proposed synthesis, potential antiviral applications, putative mechanisms of action, and detailed protocols for its evaluation.
Introduction: The Promise of Fluorinated Quinazolinones in Antiviral Drug Discovery
The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists due to its presence in numerous biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[3] In the realm of virology, quinazolinone derivatives have emerged as promising candidates for the development of novel antiviral agents, with activity reported against a spectrum of viruses including Zika, Dengue, influenza, and coronaviruses.[4][5][6]
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding interactions with biological targets.[1][2] In the context of quinazolinones, fluorination has been shown to be a key factor in enhancing antiviral potency.[5] Specifically, the 5,7-difluoro substitution pattern on the quinazolinone ring is of particular interest for its potential to modulate the electronic properties of the scaffold and influence its interaction with viral or host cell targets.
This guide will provide researchers with the foundational knowledge and practical protocols to investigate the antiviral properties of this compound.
Synthesis of this compound
While various methods for the synthesis of quinazolin-4(3H)-ones have been reported, a common and efficient approach involves the cyclocondensation of an appropriately substituted anthranilic acid or its corresponding amide with a suitable one-carbon source.[7][8] For the synthesis of this compound, a plausible and accessible route would involve the use of 2-amino-4,6-difluorobenzoic acid or 2-amino-4,6-difluorobenzamide as the starting material.
Proposed Synthetic Pathway:
A straightforward method for the synthesis of the title compound is the reaction of 2-amino-4,6-difluorobenzamide with formamide. This one-pot synthesis is attractive due to its simplicity and the ready availability of the starting materials.
Caption: Proposed synthesis of this compound.
Protocol: Synthesis of this compound
Materials:
-
2-amino-4,6-difluorobenzamide
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ethanol
-
Water
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, combine 2-amino-4,6-difluorobenzamide (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to approximately 135°C.[9]
-
Maintain the reaction at this temperature for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).
Potential Antiviral Applications and Reported Activities of Fluorinated Quinazolinones
Derivatives of the quinazolinone scaffold have demonstrated a broad spectrum of antiviral activity. The introduction of fluorine atoms can further enhance this activity. Below is a summary of the reported antiviral activities of various fluorinated quinazolinone derivatives against different viruses. While data for this compound is not yet prominent in the literature, the data for its analogues provides a strong rationale for its investigation.
| Compound Class | Virus | Assay | Potency (EC₅₀/IC₅₀) | Reference |
| 2-amino-quinazolin-4(3H)-one derivatives | SARS-CoV-2 | Cell-based | IC₅₀ = 1.4 µM (for a meta-fluoroaniline derivative) | [5] |
| 2-amino-quinazolin-4(3H)-one derivatives | MERS-CoV | Cell-based | IC₅₀ = 0.39–3.1 µM | [5] |
| 4-anilinoquinazoline derivatives | Dengue Virus (DENV) | Cell-based | EC₅₀ = 79 nM (for a 6-iodo derivative) | [10] |
| 2,3,6-trisubstituted quinazolinones | Zika Virus (ZIKV) | End-point dilution | EC₅₀ as low as 86 nM | [4] |
| 2,3,6-trisubstituted quinazolinones | Dengue Virus (DENV) | End-point dilution | Potent activity reported | [4] |
| 2-Methylquinazolin-4(3H)-one | Influenza A (H1N1) | In vitro | IC₅₀ = 23.8 µg/mL | [6] |
| Quinazolin-4-one derivatives | SARS-CoV-2 Mpro | Enzymatic | IC₅₀ = 0.085 µM (for a non-covalent inhibitor) | [11] |
Putative Mechanisms of Antiviral Action
The precise mechanism of action for many quinazolinone-based antiviral compounds is still under investigation and can vary depending on the specific derivative and the virus being targeted. However, several plausible mechanisms have been proposed based on existing research.
Inhibition of Viral Enzymes
A prominent mechanism of action for many antiviral compounds is the inhibition of essential viral enzymes. For quinazolinone derivatives, potential targets include:
-
Viral Proteases: Many viruses rely on proteases to cleave large polyproteins into functional viral proteins. The SARS-CoV-2 main protease (Mpro or 3CLpro) has been identified as a target for quinazolin-4-one-based inhibitors.[11] These compounds can act as non-covalent inhibitors, binding to the active site of the enzyme and preventing its function.
-
Viral Polymerases: Viral RNA-dependent RNA polymerases (RdRp) are crucial for the replication of RNA viruses. Some quinazolinone analogues may interfere with the function of these enzymes, thereby halting viral genome replication.
Caption: Putative mechanism of action for this compound.
Interference with Host Cell Factors
Alternatively, some antiviral compounds exert their effects by targeting host cell proteins that are essential for viral replication. This approach can have the advantage of a higher barrier to the development of viral resistance. The potential for quinazolinones to modulate host cell pathways involved in the viral life cycle is an active area of research.
Experimental Protocols
The following protocols provide a general framework for the initial antiviral and cytotoxicity evaluation of this compound. It is crucial to optimize these protocols for the specific virus and cell line being used.
General Antiviral Screening Workflow
Caption: A general workflow for antiviral screening.
Protocol: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that is toxic to the host cells (CC₅₀).
Materials:
-
Host cell line (e.g., Vero, MDCK, Huh-7)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the cells and add the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells (cell control).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC₅₀ value using a dose-response curve.[12]
Protocol: Antiviral Assay - Cytopathic Effect (CPE) Inhibition Assay
Objective: To determine the concentration of the compound that inhibits the virus-induced cell death (EC₅₀).
Materials:
-
Host cell line
-
Virus stock with a known titer
-
Cell culture medium
-
96-well cell culture plates
-
This compound
-
Positive control antiviral drug
-
Crystal violet staining solution
Procedure:
-
Seed the 96-well plates with host cells and incubate overnight.
-
Prepare serial dilutions of this compound and the positive control drug in cell culture medium.
-
Pre-treat the cells with the compound dilutions for a specified time (e.g., 1-2 hours).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI). Include uninfected cell controls and virus-infected controls without any compound.
-
Incubate the plates until CPE is observed in the virus control wells (typically 2-5 days).
-
Fix the cells with a suitable fixative (e.g., methanol or formaldehyde).
-
Stain the cells with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
Visually assess the inhibition of CPE or quantify the staining by solubilizing the dye and measuring the absorbance.
-
Calculate the percentage of CPE inhibition for each concentration and determine the EC₅₀ value.[6]
Protocol: Plaque Reduction Assay
Objective: To quantify the reduction in infectious virus particles.
Materials:
-
Host cell line
-
Virus stock
-
6-well or 12-well cell culture plates
-
This compound
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed the plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the virus and infect the cells for 1 hour.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a medium containing various concentrations of the compound mixed with low-melting-point agarose or methylcellulose.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel antiviral agents. The strategic placement of two fluorine atoms on the quinazolinone core is anticipated to bestow favorable pharmacological properties. The information and protocols provided in this guide, based on extensive research into related fluorinated quinazolinones, offer a solid foundation for researchers to initiate their investigations. Future studies should focus on the synthesis and direct evaluation of this compound against a diverse panel of viruses. Elucidation of its precise mechanism of action and in vivo efficacy studies will be critical next steps in assessing its therapeutic potential.
References
- 1. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 379228-58-7 | this compound [fluoromart.com]
- 8. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent antiviral activity of novel multi-substituted 4-anilinoquin(az)olines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quinazolinone Scaffold as a Cornerstone in Oncology Research
An In-Depth Guide to the Synthesis and Evaluation of Novel Quinazolinone Derivatives for Anticancer Drug Discovery
The quinazolinone core, a bicyclic heterocyclic system formed by the fusion of benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to bind to a diverse array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, antibacterial, and, most notably, anticancer effects.[2][3][4][5] The clinical success of quinazolinone-based drugs, such as the FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors Gefitinib and Erlotinib for lung cancer, has cemented this scaffold's importance in modern oncology.[6] These precedents underscore the immense potential for developing novel, highly potent, and selective anticancer agents through the strategic modification of the quinazolinone framework.[3][7]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of proven synthetic strategies, detailed protocols for biological evaluation, and critical insights into the mechanisms of action that drive the anticancer activity of novel quinazolinone derivatives.
Part 1: Synthetic Strategies for the Quinazolinone Core
The versatility of the quinazolinone scaffold is matched by the variety of synthetic routes available for its construction. The choice of method often depends on the desired substitution pattern, scalability, and the principles of green chemistry.
Classical and Modern Synthetic Methodologies
Historically, methods like the Niementowski Synthesis , which involves the condensation of anthranilic acid with amides, have been fundamental.[8][9] While robust, these methods often require high temperatures and long reaction times. Modern organic synthesis has introduced more efficient and versatile techniques:
-
Microwave-Assisted Synthesis: This technology dramatically reduces reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[5][8][9]
-
Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling and cyclization reactions have enabled the synthesis of complex, fused quinazolinone derivatives that are otherwise difficult to access.[5]
-
Green Chemistry Approaches: The use of eco-friendly solvents like deep eutectic solvents (DES) and catalyst-free conditions are gaining prominence, aligning with sustainable laboratory practices.[9]
A common and highly effective strategy involves a two-step process starting from anthranilic acid, proceeding through a benzoxazinone intermediate. This approach is widely adaptable for creating diversity at the 2- and 3-positions of the quinazolinone ring, which are critical for modulating biological activity.
Caption: General synthetic scheme for 2,3-disubstituted quinazolinones.
Protocol 1: Synthesis of 2-Methyl-3-Aryl-Quinazolin-4(3H)-one
This protocol details a reliable two-step synthesis, a common method for generating a library of derivatives for screening.
Rationale: This method is chosen for its efficiency and modularity. Step 1 forms the reactive benzoxazinone intermediate. Step 2 allows for the introduction of various amines, enabling the exploration of structure-activity relationships (SAR) at the N3-position, a key determinant for target interaction.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reagents & Setup: To a 100 mL round-bottom flask, add anthranilic acid (10 mmol). Place the flask in a fume hood.
-
Reaction: Carefully add acetic anhydride (30 mmol, 3 equivalents) to the flask.
-
Heating: Heat the mixture under reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete upon the disappearance of the anthranilic acid spot.
-
Work-up: Allow the reaction mixture to cool to room temperature. A solid precipitate should form. Pour the mixture into ice-cold water and stir for 15 minutes to precipitate the product fully.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess acetic anhydride and acetic acid, and dry under vacuum. The resulting white solid is 2-methyl-4H-3,1-benzoxazin-4-one and is often used in the next step without further purification.
Step 2: Synthesis of 2-Methyl-3-(Aryl)-Quinazolin-4(3H)-one
-
Reagents & Setup: In a 50 mL round-bottom flask, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (5 mmol) from Step 1 in glacial acetic acid (15 mL).
-
Addition of Amine: Add the desired substituted aryl amine (e.g., 4-fluoroaniline, 5.5 mmol, 1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 118°C) for 4-6 hours. Again, monitor the reaction by TLC until the benzoxazinone is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice-cold water.
-
Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with a saturated sodium bicarbonate solution to neutralize residual acetic acid, followed by water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the final quinazolinone derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Unraveling the Anticancer Mechanisms
The efficacy of quinazolinone derivatives lies in their ability to interfere with critical cellular pathways that drive cancer progression.[10] Understanding these mechanisms is essential for rational drug design and identifying the most relevant biological assays.
Key Molecular Targets and Pathways
-
EGFR Tyrosine Kinase Inhibition: Many quinazolinones act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][11] Overactivation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[6][12] By blocking this pathway, these compounds can halt tumor growth.
-
Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization. This action arrests cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[4]
-
PI3K/AKT Pathway Inhibition: The PI3K/AKT pathway is a central node for cell survival signaling and is often dysregulated in cancer.[10][13] Quinazolinones have been developed to target key kinases in this pathway, such as AKT itself, thereby promoting apoptosis.[4][12][13]
-
Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, a common downstream effect of potent quinazolinone derivatives is the induction of cell cycle arrest (often at G2/M or G1 phases) and apoptosis.[4][14]
Caption: Inhibition of the EGFR-PI3K-AKT signaling pathway.
Part 3: Protocols for Biological Evaluation
A systematic evaluation workflow is crucial to identify promising lead compounds from a synthesized library. This process typically moves from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: Workflow for anticancer evaluation of novel compounds.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[6][15] It is a rapid, sensitive, and widely accepted first-pass screen for cytotoxicity.[16]
-
Cell Culture: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2][6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinazolinone derivatives in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.[15] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: This protocol determines the effect of a lead compound on cell cycle progression. Accumulation of cells in a specific phase (e.g., G2/M) is a strong indicator of a specific mechanism of action, such as microtubule disruption.[4][14]
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 4: Data Interpretation and Structure-Activity Relationships (SAR)
Systematic analysis of biological data is key to refining chemical structures for improved potency and selectivity.
Quantitative Data Summary
The IC₅₀ values obtained from the MTT assay should be tabulated to facilitate comparison between derivatives and against standard drugs.
| Compound ID | R¹ Group | R² Group (at N3) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast)[13] | IC₅₀ (µM) vs. HepG2 (Liver)[13] |
| QZ-01 | -CH₃ | -Phenyl | 15.2 | 20.5 | 25.1 |
| QZ-02 | -CH₃ | -4-Fluorophenyl | 5.8 | 8.1 | 9.3 |
| QZ-03 | -CH₃ | -3,4-Difluorophenyl | 1.2 | 2.5 | 3.7 |
| QZ-04 | -H | -4-Methoxyphenyl | 22.4 | 35.0 | 41.2 |
| Gefitinib | - | (Standard) | 17.9[17] | 20.7[17] | >50 |
| Doxorubicin | - | (Standard) | 0.8 | 1.1 | 0.9 |
Note: Data are representative and for illustrative purposes, compiled from typical findings in the literature.[11][13][17]
Key SAR Insights
-
Substitution at C2: The group at the C2 position often influences the compound's steric and electronic properties. Small alkyl groups like methyl are common, but aryl or heteroaryl groups can enhance hydrophobic interactions in the target's binding pocket.[5]
-
Substitution at N3: This position is critical for activity. The nature of the substituent here directly impacts target engagement. The table above illustrates that introducing electron-withdrawing groups like fluorine on the N3-aryl ring (QZ-02, QZ-03) significantly enhances cytotoxic potency compared to the unsubstituted phenyl ring (QZ-01).[11]
-
Substitution on the Benzene Ring (Positions 6 and 7): These positions are frequently modified to improve solubility and pharmacokinetic properties, as well as to form additional hydrogen bonds or hydrophobic interactions with the target enzyme. For example, small polar groups at the 6-position can increase binding affinity.[5]
Conclusion
The quinazolinone scaffold remains a highly valuable and versatile platform for the development of novel anticancer therapeutics. This guide outlines a logical and efficient pathway from chemical synthesis to biological validation. By combining modern synthetic methodologies with a systematic approach to biological screening and mechanistic investigation, researchers can effectively explore the vast chemical space around this privileged core. The key to success lies in the iterative process of designing, synthesizing, and testing new derivatives, guided by an ever-deepening understanding of their structure-activity relationships and molecular mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. apjhs.com [apjhs.com]
- 3. [PDF] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 17. Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-difluoroquinazolin-4(3H)-one
Welcome to the technical support center for the synthesis of 5,7-difluoroquinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and robust protocols for improving the yield and purity of this important heterocyclic compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound.
Q1: What is the most common and direct synthetic route for this compound?
A1: The most prevalent and straightforward method is a variation of the Niementowski quinazolinone synthesis.[1] This reaction involves the direct condensation of 2-amino-4,6-difluorobenzoic acid with an excess of formamide, which serves as both the C1 source and the reaction solvent.[1][2][3] The mixture is heated to drive the cyclization and dehydration, yielding the final product.
Q2: What are the critical starting materials and what should I look out for?
A2: The two primary starting materials are:
-
2-Amino-4,6-difluorobenzoic Acid (CAS 126674-77-9): The purity of this starting material is paramount.[4] Impurities can lead to side reactions and complicate purification. It is recommended to use a high-purity grade (≥98%) and to verify its identity and purity via NMR or melting point (typically 198-202 °C) before use.[5]
-
Formamide (HCONH₂): Formamide should be anhydrous. The presence of water can interfere with the dehydration step of the cyclization. It is often used in large excess to act as the solvent.[3]
Q3: What are the most critical reaction parameters to control for optimal yield?
A3: The three most critical parameters are temperature, reaction time, and moisture control.
-
Temperature: The reaction typically requires heating between 120-160 °C.[1] Insufficient temperature leads to incomplete reaction, while excessive heat can cause the decomposition of formamide and the starting materials.
-
Reaction Time: The reaction needs to be monitored to determine the point of completion, usually by Thin Layer Chromatography (TLC). Typical reaction times can range from 3 to 8 hours.
-
Moisture: The reaction environment should be kept as dry as possible to favor the final dehydration and cyclization step.
Q4: What is a realistic yield to expect from this synthesis?
A4: With optimized conditions and high-purity starting materials, yields for this type of quinazolinone synthesis can be moderate to excellent.[6] A realistic target for a well-executed laboratory-scale synthesis would be in the range of 65-85%.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I've recovered mostly unreacted starting material. What are the likely causes?
A: Low yield is a common issue that can typically be traced back to several key factors. The following troubleshooting workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low product yield.
Causality Explanation:
-
Temperature: The condensation and subsequent cyclization are thermally driven. Below the optimal range, the activation energy for the cyclization step is not met, leading to an incomplete reaction.
-
Purity of 2-Amino-4,6-difluorobenzoic Acid: This starting material contains both a nucleophilic amine and a carboxylic acid. Impurities lacking this specific functionality will not participate in the desired reaction, thus lowering the theoretical yield.
-
Moisture: The final ring-closing step involves the elimination of a water molecule. According to Le Châtelier's principle, the presence of excess water in the reaction medium can inhibit this equilibrium-driven dehydration step, preventing the formation of the quinazolinone ring.
Problem 2: Incomplete Cyclization & Intermediate Formation
Q: My analysis (NMR/LC-MS) shows a major byproduct with a mass of +28 amu compared to the starting material, suggesting an N-formyl intermediate. How can I drive the cyclization to completion?
A: The formation of the N-formyl intermediate, 2-formamido-4,6-difluorobenzoic acid, is a common observation as it is the precursor to the final cyclized product.[1] Its accumulation indicates that the cyclization/dehydration step is the rate-limiting step.
Caption: Reaction pathway showing the N-formyl intermediate.
Solutions to Promote Cyclization:
-
Increase Reaction Temperature: Carefully increase the reaction temperature to the higher end of the optimal range (e.g., 150-160 °C). This provides the necessary activation energy for the intramolecular cyclization.
-
Extend Reaction Time: Continue heating the reaction mixture and monitor the disappearance of the intermediate spot on TLC.
-
Acid Catalysis (Use with Caution): In some cases, a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TSA) can promote the dehydration step.[7] However, this can also increase the risk of side reactions, so it should be trialed on a small scale first.
Problem 3: Product Purification Challenges
Q: My crude product is a dark, oily solid, and I'm struggling to purify it. What are the best purification strategies?
A: Dark coloration often indicates thermal decomposition or polymerization byproducts. The most effective purification method depends on the nature of the impurities and the scale of the reaction. Recrystallization is often the most efficient first-line approach for removing baseline and colored impurities.[8]
Recommended Purification Protocol: Recrystallization
-
Solvent Screening: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for quinazolinone derivatives include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (with stirring) until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove residual solvent.
If recrystallization fails to remove all impurities, column chromatography using silica gel is the next logical step. A mobile phase of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.[8]
Section 3: Optimized Experimental Protocol
This section provides a reliable, step-by-step protocol for the synthesis of this compound.
Materials & Equipment:
-
2-Amino-4,6-difluorobenzoic acid (1.0 eq)
-
Formamide (20-30 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol:
-
Setup: Assemble the glassware and ensure it is thoroughly oven-dried to remove moisture.
-
Charging the Flask: To the round-bottom flask, add 2-amino-4,6-difluorobenzoic acid (1.0 eq) and formamide (20-30 eq).
-
Inert Atmosphere: Flush the system with an inert gas (N₂ or Ar).
-
Heating: Begin stirring the mixture and heat it to 140-150 °C using an oil bath for uniform temperature control.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction's progress using TLC (e.g., mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water or onto crushed ice. This will cause the crude product to precipitate.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual formamide.
-
-
Drying & Purification:
-
Dry the crude solid under vacuum.
-
Proceed with purification, typically by recrystallization from ethanol or isopropanol as described in the troubleshooting section above.
-
Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1:20-30 (Acid:Formamide) | Excess formamide acts as a solvent and drives the equilibrium towards product formation.[2][3] |
| Temperature | 140-150 °C | Optimal balance between reaction rate and minimizing thermal decomposition. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions and excludes moisture which can inhibit the final cyclization step. |
| Workup | Precipitation in water | Product is poorly soluble in water, allowing for easy isolation from the highly water-soluble formamide.[3] |
| Purification | Recrystallization | Effective method for removing common impurities and achieving high purity of the final solid product.[8] |
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-AMINO-4,6-DIFLUOROBENZOIC ACID CAS#: 126674-77-9 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 8. benchchem.com [benchchem.com]
optimization of reaction conditions for synthesizing 5,7-difluoroquinazolin-4(3H)-one
Technical Support Center: Synthesis of 5,7-Difluoroquinazolin-4(3H)-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this specific synthesis. By combining established protocols with insights into the underlying chemical principles, we aim to provide you with the tools to optimize your reaction conditions, troubleshoot potential issues, and achieve high-yield, high-purity results.
The synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry, is typically achieved via the Niementowski reaction, a thermal condensation of 2-amino-4,6-difluorobenzoic acid with formamide.[1][2] While straightforward in principle, this reaction is sensitive to specific parameters that can significantly impact yield and purity. This document provides a structured, question-and-answer-based approach to address the practical issues you may encounter.
Part 1: Troubleshooting Guide
This section addresses specific, hands-on problems that can arise during the experiment. Each solution is grounded in the reaction's mechanism and kinetics.
Q1: My reaction yielded very little or no desired product. What are the primary causes and how can I fix this?
A1: Low or no yield is the most common issue and typically points to suboptimal reaction conditions or reagent quality. Let's break down the potential culprits:
-
Insufficient Thermal Energy: The Niementowski reaction requires significant thermal input to overcome its activation energy for both the initial N-formylation and the subsequent cyclization.[3][4] If the temperature is too low, the reaction will proceed very slowly or not at all.
-
Presence of Moisture: Water can interfere with the reaction. The starting material, 2-amino-4,6-difluorobenzoic acid, can be hygroscopic, and formamide can absorb atmospheric moisture. Water can hydrolyze intermediates and hinder the dehydration steps crucial for ring closure.
-
Solution: Dry your glassware thoroughly in an oven before use. Use anhydrous grade formamide if possible, or ensure your standard grade is freshly opened. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[4]
-
-
Incorrect Stoichiometry: Formamide serves as both a reactant and the solvent.[5][6] An insufficient amount will lead to an incomplete reaction.
-
Solution: A significant excess of formamide is necessary. A molar ratio of at least 1:4 (2-amino-4,6-difluorobenzoic acid to formamide) is recommended to drive the reaction to completion.[3]
-
-
Poor Reagent Quality: Impurities in the starting 2-amino-4,6-difluorobenzoic acid can inhibit the reaction.
-
Solution: Verify the purity of your starting material by melting point or spectroscopic methods (NMR, IR). If necessary, recrystallize it before use.
-
Q2: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable residue. What went wrong?
A2: The formation of a dark, tarry residue is a classic sign of thermal decomposition.
-
Causality: Formamide, when heated excessively (typically >160-180°C) or for prolonged periods, can decompose into ammonia and carbon monoxide. Furthermore, high temperatures can promote polymerization side-reactions of the starting materials or intermediates, leading to complex, high-molecular-weight byproducts.[4]
-
Preventative Measures:
-
Strict Temperature Control: Do not exceed 140-150°C. Use a calibrated thermometer placed directly in the heating bath, not just relying on the hotplate's dial setting.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. A typical mobile phase would be ethyl acetate/hexanes (e.g., 7:3 v/v). Once the starting material spot has disappeared (usually within 2-4 hours), proceed with the work-up.[2] Over-heating the reaction after completion is a primary cause of decomposition.
-
Q3: My product is contaminated with unreacted starting material, even after the recommended reaction time. How can I improve conversion?
A3: Incomplete conversion, assuming the temperature is correct, often points to issues with solubility or reaction equilibrium.
-
Causality: While formamide is a good solvent, the starting anthranilic acid derivative may not fully dissolve at the beginning of the reaction. Efficient stirring is crucial to ensure the solid material is constantly exposed to the hot formamide.
-
Optimization Strategies:
-
Vigorous Stirring: Use a properly sized magnetic stir bar and a stir plate powerful enough to maintain a vortex in the reaction mixture.
-
Temperature Staging: Consider starting at a slightly lower temperature (e.g., 120°C) for 30 minutes to ensure N-formylation occurs cleanly before increasing to the final reaction temperature (130-140°C) for the cyclization step.
-
Confirm Stoichiometry: Re-verify that you are using a sufficient excess of formamide as detailed in Q1.
-
Q4: I have difficulty purifying the crude product by recrystallization. It either oils out or remains impure. What are the best practices?
A4: Purification challenges arise from the nature of the impurities. The primary contaminants are typically unreacted starting material and residual formamide.
-
Causality: this compound has moderate polarity. The starting acid is more polar, and residual formamide is highly polar and water-soluble. The key is an effective work-up before recrystallization.
-
Recommended Purification Workflow:
-
Work-Up: After cooling the reaction mixture to room temperature, pour it into a beaker of crushed ice or cold water.[3][5] This precipitates the crude product while dissolving the highly soluble formamide. Stir the slurry for 30-60 minutes to ensure complete precipitation and washing.
-
Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any remaining formamide. A final wash with a small amount of cold ethanol or methanol can help remove more organic-soluble impurities.
-
Recrystallization: Water or an ethanol/water mixture is often a suitable solvent for recrystallization.[3] The goal is to find a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures.[7]
-
Protocol: Dissolve the crude solid in a minimum amount of boiling solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the pure crystals and dry them under vacuum.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual and procedural questions regarding the synthesis.
Q1: What is the reaction mechanism for the formation of the quinazolinone ring from 2-amino-4,6-difluorobenzoic acid and formamide?
A1: This synthesis follows the Niementowski quinazolinone synthesis pathway. It's a multi-step process occurring at high temperatures.[1] The key steps are:
-
N-Formylation: The primary amine of the 2-amino-4,6-difluorobenzoic acid nucleophilically attacks the carbonyl carbon of formamide, eliminating a molecule of ammonia to form N-formyl-2-amino-4,6-difluorobenzoic acid.
-
Amide Formation: The carboxylic acid group then reacts with another molecule of formamide (or ammonia present from the first step) to form an intermediate benzamide.
-
Cyclization/Dehydration: The N-formyl group and the newly formed amide undergo an intramolecular condensation and dehydration (loss of water) to form the final heterocyclic quinazolinone ring system.[5][8]
Caption: Niementowski reaction mechanism for quinazolinone synthesis.
Q2: Why is formamide used, and what are its specific roles?
A2: Formamide (HCONH₂) is uniquely suited for this reaction due to its dual functionality:
-
C1 Feedstock: It serves as the source for the C2 carbon and N3 nitrogen of the quinazolinone ring.[8] This makes it an efficient and atom-economical building block.
-
High-Boiling Polar Solvent: With a boiling point of 210°C, it provides the necessary high-temperature liquid medium for the reaction to proceed. Its high dielectric constant and polarity allow it to effectively solubilize the polar anthranilic acid starting material.[5][8]
Q3: What are the generally accepted optimal conditions for this synthesis?
A3: Based on analogous procedures and general protocols for the Niementowski reaction, the following conditions are recommended for achieving high yields.
| Parameter | Recommended Value | Rationale & Reference |
| Temperature | 130 - 140 °C | Optimal balance between reaction rate and minimizing thermal decomposition.[2][3] |
| Reaction Time | 2 - 4 hours | Sufficient time for completion. Progress should be monitored by TLC to avoid overheating.[2][3] |
| Reactant Ratio | 1:4 (Acid:Formamide) | A significant molar excess of formamide acts as both solvent and reactant, driving the reaction forward.[3] |
| Atmosphere | Inert (N₂ or Ar) | Recommended to prevent side reactions and moisture ingress, though often performed open to the air.[4] |
Q4: What safety precautions are critical when performing this reaction?
A4: Safety is paramount. Please consider the following:
-
Ventilation: The reaction must be performed in a certified chemical fume hood. Heating formamide can cause it to decompose, potentially releasing ammonia and carbon monoxide gas.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene rubber is preferred for extended handling) should be worn at all times.
-
Thermal Hazards: Use appropriate care when working with a high-temperature heating bath to prevent burns.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for similar compounds.[2][3][5]
Materials:
-
2-amino-4,6-difluorobenzoic acid
-
Formamide
-
Deionized Water
-
Ethanol (for recrystallization, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating apparatus with magnetic stirring
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,6-difluorobenzoic acid (e.g., 5.0 g, 28.9 mmol, 1.0 equiv).
-
Reagent Addition: Add formamide (e.g., 11.6 mL, ~13.0 g, 289 mmol, 10 equiv; a 1:4 molar ratio is also effective[3]).
-
Heating: Heat the stirred mixture in an oil bath preheated to 130-135°C. Maintain this temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 7:3 ethyl acetate/hexane), checking for the disappearance of the starting material.
-
Work-Up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice and water, stirring vigorously.
-
Precipitation: Continue stirring the aqueous slurry for 30-60 minutes to ensure complete precipitation of the product.
-
Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake extensively with cold deionized water (3 x 50 mL).
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved. The product is typically an off-white to light tan solid.
-
Purification (if necessary): Recrystallize the crude solid from hot water or an ethanol/water mixture to obtain the final, purified this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 379228-58-7 | Benchchem [benchchem.com]
- 3. generis-publishing.com [generis-publishing.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
addressing the stability of 5,7-difluoroquinazolin-4(3H)-one in cell culture media
Welcome to the technical support center for 5,7-difluoroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Ensuring the chemical stability of this compound in your experimental setup is paramount for obtaining accurate, reproducible, and meaningful results.
This resource is structured to provide both foundational knowledge and practical, step-by-step solutions to common challenges. We will delve into the inherent stability of the quinazolinone core, the potential influence of its fluorine substituents, and methodologies to empirically determine its stability in your specific cell culture media.
I. Foundational Knowledge: FAQs on the Stability of this compound
This section addresses common initial questions regarding the stability of this compound.
Q1: What is the general stability profile of the quinazolinone scaffold?
A1: The 4(3H)-quinazolinone ring system is generally considered a stable heterocyclic scaffold.[1] It exhibits stability in cold, dilute acidic and alkaline solutions.[1] However, the stability can be compromised by boiling in these solutions, which can lead to hydrolysis of the pyrimidine ring.[1] Structure-activity relationship studies have indicated that substitutions at various positions can significantly influence the compound's overall properties.[2]
Q2: How might the 5,7-difluoro substitutions affect the stability of the molecule?
A2: The two fluorine atoms at positions 5 and 7 are electron-withdrawing groups, which can significantly influence the electron density distribution of the quinazolinone ring system. This can affect the molecule's susceptibility to nucleophilic or electrophilic attack. While specific data on this compound is limited, studies on other fluorinated quinazolines suggest that metabolic defluorination can be a degradation pathway.[3][4] Therefore, it is crucial to experimentally verify the stability of this specific analog in your system. The presence of fluorine can also enhance the compound's bioactivity and overall stability in some contexts.[5]
Q3: What factors in cell culture media can influence the stability of this compound?
A3: Several factors within standard cell culture media can potentially degrade your compound:[6]
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis of susceptible functional groups.
-
Media Components: Serum proteins can bind to the compound, affecting its availability and potentially its stability.[7] Other components like amino acids (e.g., cysteine) and metal ions could also interact with the compound.[7]
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes such as esterases and proteases present in the serum can metabolize the compound. Furthermore, the cells themselves are a major source of metabolic enzymes.
-
Temperature: Incubation at 37°C will accelerate the rate of any chemical degradation that may occur.[6]
-
Light: Exposure to light can cause photodegradation of sensitive compounds.[6]
Q4: Why is it critical to determine the stability of this compound in my specific experimental conditions?
A4: The effective concentration of your compound is a critical parameter in any experiment. If this compound degrades over the course of your assay, the actual concentration exposed to the cells will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., IC50 or EC50).[6] Determining the stability ensures a reliable concentration-response relationship and the overall accuracy of your findings.
II. Troubleshooting Guide: Addressing Stability Issues in Cell Culture
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during experiments with this compound.
Issue 1: Inconsistent or Non-Reproducible Assay Results
Q: I am observing high variability in my biological assay results between experiments. Could compound instability be the cause?
A: Yes, inconsistent compound stability is a primary suspect for assay variability. If the compound degrades at different rates in separate experiments, the effective concentration will vary, leading to non-reproducible results.
Troubleshooting Workflow:
-
Verify Stock Solution Integrity:
-
How to check: Visually inspect your DMSO stock solution for any precipitation. If refrigerated, allow it to fully equilibrate to room temperature and vortex gently to ensure complete dissolution before use.
-
Best Practice: Prepare fresh stock solutions regularly and aliquot them for single use to avoid repeated freeze-thaw cycles.[7] Store at -20°C or -80°C.[7]
-
-
Perform a Stability Study in Your Cell Culture Medium:
-
Rationale: This is the most direct way to determine if the compound is stable under your specific experimental conditions.
-
Protocol: A detailed protocol for assessing stability in cell culture media is provided in Section III: Experimental Protocols .
-
-
Standardize Media Preparation and Handling:
-
Actionable Advice: Use freshly prepared media for each experiment. Ensure consistent timing between the preparation of the working solution of this compound and its addition to the cells.
-
Issue 2: Compound Appears Less Potent Than Expected
Q: The observed biological activity of this compound is lower than what has been reported or what I anticipated. Could this be a stability issue?
A: Absolutely. Significant degradation of the compound in the cell culture media during the incubation period will lead to a lower effective concentration and thus, an apparent decrease in potency.
Troubleshooting Workflow:
-
Quantitative Stability Assessment:
-
Objective: To determine the percentage of the compound remaining over the time course of your experiment.
-
Methodology: Follow the protocol in Section III to incubate this compound in your cell culture medium (with and without cells) and quantify its concentration at various time points using HPLC or LC-MS/MS.[8]
-
-
Data Analysis and Interpretation:
-
Plot: Graph the percentage of compound remaining versus time.
-
Acceptable Stability: For most cell-based assays, if more than 80-90% of the compound remains at the end of the incubation period, it is generally considered stable.
-
Action if Unstable: If significant degradation is observed, consider the following:
-
Shorten the incubation time: If the experimental design allows.
-
Replenish the compound: Add fresh compound at specific intervals during a long-term experiment.
-
Use a higher starting concentration: To compensate for the degradation, though this should be done with caution as it may introduce off-target effects.
-
-
Issue 3: Suspected Metabolic Degradation
Q: I suspect that the cells in my culture are metabolizing this compound. How can I confirm this and what are the likely metabolic pathways?
A: Cellular metabolism is a common cause of compound instability. For a fluorinated quinazolinone, key potential pathways to investigate are oxidation and defluorination.
Troubleshooting and Investigation Workflow:
-
Comparative Stability Study:
-
Experimental Design: Perform the stability assay in parallel with:
-
Complete cell culture medium (with serum) + cells
-
Complete cell culture medium (with serum) without cells
-
Serum-free medium without cells
-
-
Interpretation:
-
If degradation is significantly higher in the presence of cells, it strongly suggests cellular metabolism.
-
If degradation occurs in the medium without cells but is higher with serum, serum enzymes may be responsible.
-
If degradation occurs in serum-free medium without cells, it indicates chemical instability.
-
-
-
In Vitro Metabolism with Liver Microsomes:
-
Rationale: To investigate potential phase I metabolic pathways, an incubation with human, rat, or mouse liver microsomes can be performed.[9][10] This is a standard in vitro assay in drug discovery.
-
Expected Metabolites: Based on literature for similar compounds, look for hydroxylated and defluorinated metabolites.[3][4]
-
Analytical Method: LC-MS/MS is the ideal technique to identify potential metabolites.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the stability of this compound.
Protocol 1: Assessing Stability in Cell Culture Media
This protocol is designed to quantify the chemical and/or enzymatic degradation of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (cold, HPLC grade)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%).[6]
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 200 µL) and process it as described in step 6. This is your 100% reference.[7]
-
Incubation: Place the remaining working solution in a sterile, capped tube or plate in a cell culture incubator under standard conditions (37°C, 5% CO2).[7]
-
Time-Point Sampling: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots (e.g., 200 µL) of the incubated solution.[7]
-
Sample Processing (Protein Precipitation):
-
Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound. A general HPLC method is provided below.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Workflow Diagram:
Caption: Workflow for assessing compound stability in cell culture media.
Protocol 2: General HPLC Method for Quinazolinone Analysis
This protocol provides a starting point for developing an HPLC method for the quantification of this compound. Method optimization will be required.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical starting gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the λmax of this compound (a starting point could be around 224 nm).[11]
-
Injection Volume: 10-20 µL
Troubleshooting HPLC Analysis:
| Problem | Probable Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanol groups on the column.[12] | Lower the mobile phase pH (e.g., 2.5-3.5) to protonate the basic nitrogens. Use an end-capped or base-deactivated column.[12] |
| Shifting Retention Times | Inadequate column equilibration, temperature fluctuations.[12] | Ensure sufficient column equilibration time between runs. Use a column oven to maintain a constant temperature.[12] |
| Poor Resolution | Suboptimal mobile phase composition. | Adjust the gradient slope or the ratio of organic to aqueous mobile phase to improve separation.[12] |
Protocol 3: Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[13] This helps in developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[14][15]
General Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 70°C.
-
Photolytic Degradation: Expose the stock solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours). Keep a control sample in the dark.
-
-
Sampling and Quenching: At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot. For acid/base hydrolysis, neutralize the sample before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by HPLC-UV (with a photodiode array detector to assess peak purity) or LC-MS to identify and quantify the parent compound and any degradation products.
Forced Degradation Workflow:
Caption: General workflow for forced degradation studies.
IV. References
-
Technical Support Center: Stability of Small Molecules in Cell Culture Media. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. (1998). Ingenta Connect. Retrieved from --INVALID-LINK--
-
How to assess BMS-599626 stability in cell culture media. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). ACS Publications. Retrieved from --INVALID-LINK--
-
HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. (1998). PubMed. Retrieved from --INVALID-LINK--
-
Human liver microsomal stability of compound 4a. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved from --INVALID-LINK--
-
Technical Support Center: HPLC Methods for Quinazolinone Compounds. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). PubMed Central. Retrieved from --INVALID-LINK--
-
How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. Retrieved from --INVALID-LINK--
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2015). ResearchGate. Retrieved from --INVALID-LINK--
-
Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2004). IVT Network. Retrieved from --INVALID-LINK--
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Fluoromart. Retrieved from --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. Retrieved from --INVALID-LINK--
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--
-
Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes. (2024). PubMed Central. Retrieved from --INVALID-LINK--
-
5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics. (2002). PubMed. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. (2011). NIH. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Fluorochem. Retrieved from --INVALID-LINK--
-
Metabolic stability and its role in the discovery of new chemical entities. (2019). ResearchGate. Retrieved from --INVALID-LINK--
-
Media Stability & Testing Services. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2023). Spandidos Publications. Retrieved from --INVALID-LINK--
-
Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line. (2013). ResearchGate. Retrieved from --INVALID-LINK--
-
(R)-5,7-Difluorochroman-4-OL. (2023). Smolecule. Retrieved from --INVALID-LINK--
-
Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2021). PubMed Central. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). ChemScene. Retrieved from --INVALID-LINK--
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). PubMed Central. Retrieved from --INVALID-LINK--
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. sgs.com [sgs.com]
minimizing off-target effects of 5,7-difluoroquinazolin-4(3H)-one in experiments
Minimizing Off-Target Effects of 5,7-difluoroquinazolin-4(3H)-one in Experiments
Introduction: The Quinazoline Scaffold and the Challenge of Specificity
Welcome to the technical support guide for researchers utilizing this compound. This compound belongs to the quinazoline family, a privileged scaffold in medicinal chemistry renowned for its role in developing potent kinase inhibitors.[1][2][3] Many approved drugs, such as gefitinib and erlotinib, are built upon this core and function by targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[1][4]
While potent, a primary challenge in using any small molecule inhibitor is ensuring that the observed biological effects are due to the intended "on-target" action and not a result of unintended "off-target" interactions.[5][6] The quinazoline core itself has been associated with activity against a range of kinases, including but not limited to VEGFR, Aurora kinases, and others.[4][7][8][9] This guide provides a structured framework of frequently asked questions, troubleshooting workflows, and detailed protocols to help you design rigorous experiments, confidently interpret your data, and minimize the impact of off-target effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects associated with quinazoline-based kinase inhibitors?
The quinazoline scaffold is a common structural motif in inhibitors targeting the ATP-binding pocket of various kinases.[10] Consequently, off-target effects often involve the inhibition of other kinases with structurally similar ATP-binding sites. For example, an inhibitor designed for EGFR might also show activity against other receptor tyrosine kinases like VEGFR or serine/threonine kinases like Aurora kinases.[4][8] These unintended interactions can lead to misleading phenotypic results or unexpected cellular toxicity.
Q2: How do I determine the optimal inhibitor concentration to use in my cell-based assays?
The goal is to use the lowest effective concentration that maximally inhibits the target kinase while minimizing off-target activity.[5] A critical first step is to perform a dose-response curve and a time-course experiment to establish the IC50 (the concentration that inhibits 50% of the target's activity) in your specific cellular model.[5] It is advisable to work at concentrations around the IC50 value for your on-target effect. Using concentrations 5 to 10 times higher than the known IC50 or Ki value may ensure complete inhibition but significantly increases the risk of off-target effects.
Q3: What is the difference between potency (IC50) and selectivity?
-
Potency (IC50/Kd): This measures how strongly an inhibitor binds to a single target. A lower IC50 or Kd value indicates higher potency.
-
Selectivity: This refers to the difference in potency of an inhibitor for its intended target versus other potential targets. An inhibitor is considered highly selective if its IC50 for the primary target is significantly lower (e.g., by 100-fold or more) than for other kinases. A lack of selectivity is a primary cause of off-target effects.[11]
Q4: What are the absolutely essential controls for any experiment using this inhibitor?
Proper controls are non-negotiable for valid data interpretation.
-
Vehicle Control: Cells should always be treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to account for any effects of the vehicle itself.[5]
-
Positive/Negative Controls: If possible, use a cell line known to express high levels of the target (positive) and one with low or no expression (negative) to confirm target dependency.[5]
Section 2: Troubleshooting Experimental Issues
This section addresses common problems encountered during experiments and provides a logical workflow for diagnosing the root cause.
Problem: The observed phenotype does not match the expected outcome of on-target inhibition.
This is a classic sign of potential off-target activity or other experimental variables. The following workflow can help dissect the issue.
Section 3: Protocols for Off-Target Validation
To rigorously validate that your inhibitor's effects are on-target, a multi-pronged approach is necessary. Here are three critical experimental protocols.
3.1 Protocol: Broad-Spectrum In-Vitro Kinase Profiling
This is the most direct way to assess the selectivity of your compound.[11] It involves screening the inhibitor against a large panel of purified kinases to identify unintended targets.[11][12][13]
-
Objective: To identify all kinases inhibited by this compound at a given concentration.
-
Methodology: This service is typically performed by specialized contract research organizations (CROs).[12][13][14][15][16]
-
Compound Submission: Provide the CRO with a high-purity sample of your inhibitor.
-
Screening Concentration: Choose a screening concentration wisely. A common starting point is 1 µM, which is often significantly higher than the on-target IC50, to proactively identify potential off-targets.
-
Assay Format: CROs use various assay formats, such as radiometric assays ([³³P]-ATP) or fluorescence-based methods, to measure the activity of hundreds of kinases in the presence of your compound.[16][17]
-
Data Analysis: The primary output is a list of kinases showing significant inhibition (e.g., >70% inhibition at the tested concentration).[11]
-
Follow-up: For any significant "hits," perform a full 10-point dose-response curve to determine the IC50 value for that specific off-target interaction.[11]
-
| Parameter | Recommendation | Rationale |
| Purity of Compound | >98% (by HPLC) | Impurities can cause their own biological effects, confounding results. |
| Initial Screening Conc. | 10x to 100x the on-target IC50 | To identify off-targets that may become relevant at higher experimental doses. |
| Panel Size | >100 kinases (ideally >400) | A larger panel provides a more comprehensive view of selectivity across the kinome.[11] |
| Follow-up IC50 | Required for any hit >70% inhibition | To quantify the potency of the off-target interaction and assess its biological relevance.[11] |
3.2 Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that confirms direct target engagement inside intact cells.[18] The principle is that when a drug binds to its target protein, it stabilizes the protein, increasing its resistance to heat-induced denaturation.[19][20][21]
-
Objective: To prove that this compound physically binds to its intended target in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with either the inhibitor at an effective concentration (e.g., 5x IC50) or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3-5 minutes to induce protein denaturation.[21][22]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or detergents.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[20]
-
Detection: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein remaining at each temperature using Western Blot or ELISA.[18][23]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift of the melting curve to a higher temperature for the inhibitor-treated sample compared to the vehicle control indicates target engagement and stabilization.[18]
-
3.3 Protocol: Orthogonal Rescue Experiment using siRNA
This is the gold standard for confirming that a cellular phenotype is due to the inhibition of a specific target.[5] The logic is to first replicate the inhibitor's phenotype using a non-pharmacological method (siRNA knockdown) and then "rescue" that phenotype by re-expressing a version of the target protein that is resistant to the siRNA but still sensitive to the inhibitor.[24][25]
-
Objective: To demonstrate that the observed phenotype is specifically dependent on the target protein's activity.
-
Methodology:
-
Design siRNA: Create an siRNA that specifically targets the mRNA of your kinase of interest, leading to its knockdown.
-
Design Rescue Plasmid: Create an expression plasmid for your target kinase that has silent mutations in the siRNA-binding region. This makes the expressed mRNA resistant to the siRNA, but the protein product is identical to the wild-type.[25]
-
Experiment Setup:
-
Control: Cells treated with a scrambled (non-targeting) siRNA.
-
Knockdown: Cells treated with the target-specific siRNA. This should replicate the phenotype observed with the chemical inhibitor.
-
Rescue: Cells treated with the target-specific siRNA and co-transfected with the siRNA-resistant rescue plasmid.[25][26]
-
-
Analysis: Assess the phenotype of interest (e.g., cell viability, signaling pathway activation). If the phenotype observed in the "Knockdown" group is reversed or "rescued" in the "Rescue" group, it provides strong evidence that the phenotype is indeed caused by the loss of the target protein's function.[24]
-
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pharmaron.com [pharmaron.com]
- 15. 키나아제 선택성 프로파일링 서비스 [promega.kr]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Attenuated protein expression vectors for use in siRNA rescue experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,7-Difluoroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the purification of 5,7-difluoroquinazolin-4(3H)-one. This resource is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this fluorinated heterocyclic compound. Drawing upon established principles of organic chemistry and extensive experience with related molecular structures, this guide offers troubleshooting advice in a direct question-and-answer format to help you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its synthesis, commonly achieved through the condensation of 2-amino-4,6-difluorobenzoic acid with formamide, can present several purification challenges.[2][3] These may include the removal of unreacted starting materials, side products, and colored impurities. The presence of two fluorine atoms can also influence the compound's solubility and chromatographic behavior, requiring carefully optimized purification protocols.
This guide provides a structured approach to troubleshooting these issues, focusing on recrystallization and column chromatography as the primary purification techniques.
Troubleshooting Guide & FAQs
Section 1: Initial Product Isolation and Discoloration
Question 1: My crude product is a dark-colored solid. What causes this and how can I remove the color?
Answer:
Discoloration in the crude product often arises from impurities formed during the high-temperature condensation reaction. These can include polymeric byproducts or oxidized species.
Initial Troubleshooting Steps:
-
Trituration: Before attempting more complex purification, try triturating the crude solid with a suitable solvent. This can often remove highly colored, amorphous impurities.
-
Recommended Solvents: Start with a non-polar solvent like hexanes or a slightly more polar solvent like diethyl ether. Stir the crude solid in the solvent at room temperature for 15-30 minutes, then filter.
-
-
Activated Carbon Treatment: If trituration is insufficient, a charcoal treatment during recrystallization can be highly effective.
Protocol: Decolorization with Activated Carbon
-
Dissolve the crude this compound in a minimal amount of a hot recrystallization solvent (see Section 2 for solvent selection).
-
Add a small amount of activated carbon (typically 1-5% by weight of your crude product) to the hot solution.
-
Swirl the mixture gently and keep it at or near the boiling point for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Section 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]
Question 2: I'm struggling to find a suitable solvent for the recrystallization of this compound. What do you recommend?
Answer:
While specific solubility data for this compound is not extensively published, we can make recommendations based on the general solubility of quinazolinones and the influence of the fluorine substituents.[5][6] A systematic solvent screening is the most effective approach.
Recommended Single Solvent Systems for Screening:
-
Ethanol
-
Methanol
-
Ethyl acetate
-
Acetonitrile
-
Water (for highly polar impurities)
Recommended Mixed Solvent Systems for Screening:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl acetate/Hexanes
-
Dichloromethane/Hexanes
| Solvent System | Rationale | Anticipated Solubility Behavior |
| Ethanol or Methanol | The polar protic nature can effectively dissolve the quinazolinone at elevated temperatures. | Good solubility when hot, potentially requiring cooling to low temperatures for good crystal recovery. |
| Ethyl Acetate | A medium polarity solvent that can provide a good solubility differential. | May require a larger volume compared to alcohols. |
| Ethanol/Water | The addition of water as an anti-solvent can induce crystallization. | Dissolve in hot ethanol and add hot water dropwise until turbidity persists. |
| Ethyl Acetate/Hexanes | A common system for compounds of intermediate polarity. | Dissolve in a minimum of hot ethyl acetate and add hexanes until cloudy. |
Experimental Protocol: Small-Scale Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of your crude product into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. If it is very soluble at room temperature, that solvent is not suitable for single-solvent recrystallization.
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath and continue to add the solvent dropwise until the solid dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Section 3: Purification by Column Chromatography
Column chromatography is an essential technique for separating compounds with different polarities.[7] For this compound, this method is particularly useful for removing closely related impurities.
Question 3: My product is still impure after recrystallization. What conditions should I use for column chromatography?
Answer:
The key to successful column chromatography is selecting the right stationary phase and mobile phase (eluent). For this compound, standard silica gel is a good starting point for the stationary phase.
Troubleshooting Workflow for Column Chromatography
Caption: Workflow for Column Chromatography Purification.
Recommended Eluent Systems for TLC Analysis and Column Chromatography:
A gradient of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is generally effective.
| Eluent System | Ratio (v/v) | Comments |
| Hexanes:Ethyl Acetate | 9:1 to 1:1 | A good starting point for many organic compounds. |
| Dichloromethane:Methanol | 99:1 to 95:5 | Useful for more polar compounds. |
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various ratios of your chosen eluent system to find the one that gives your product an Rf value of approximately 0.3.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[8]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your compound onto a small amount of silica gel and then adding the powder to the top of the column.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. If you are running a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Common Impurities and Their Removal
Question 4: What are the likely impurities from the synthesis of this compound, and how can I remove them?
Answer:
The synthesis from 2-amino-4,6-difluorobenzoic acid and formamide can lead to specific impurities.
Potential Impurities and Removal Strategies:
| Impurity | Structure | Reason for Formation | Removal Strategy |
| 2-Amino-4,6-difluorobenzoic acid | 2-amino-4,6-difluorobenzoic acid | Unreacted starting material. | This starting material is acidic. It can be removed by washing an organic solution of the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Alternatively, it will have a very different polarity and should be easily separable by column chromatography. |
| Formamide | Formamide | Excess reagent. | Formamide is highly polar and water-soluble. It can be removed by washing with water during the work-up. |
| N-formyl-2-amino-4,6-difluorobenzoic acid | N-formyl-2-amino-4,6-difluorobenzoic acid | Intermediate in the reaction. | This intermediate is also acidic and can be removed by a basic wash. It will also have a different polarity for chromatographic separation. |
Troubleshooting Logic for Impurity Removal
Caption: Decision tree for impurity removal.
Conclusion
The purification of this compound, while presenting some challenges, can be systematically addressed through the careful application of standard organic chemistry techniques. By understanding the potential impurities and methodically screening for optimal recrystallization and chromatography conditions, researchers can consistently obtain high-purity material for their scientific endeavors.
References
- 1. This compound | 379228-58-7 [chemicalbook.com]
- 2. This compound | 379228-58-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 379228-58-7 | this compound [fluoromart.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Ensuring the Stability of 5,7-Difluoroquinazolin-4(3H)-one
Welcome to the Technical Support Center for 5,7-difluoroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for maintaining the integrity of this compound during storage and experimentation. Our goal is to equip you with the scientific understanding and practical tools necessary to prevent degradation and ensure the reliability of your results.
Understanding the Molecule: Chemical Stability of this compound
This compound is a fluorinated heterocyclic compound with a quinazolinone core. The presence of two electron-withdrawing fluorine atoms on the benzene ring significantly influences the molecule's electronic properties and, consequently, its stability. This structural feature makes the aromatic ring electron-deficient and susceptible to certain degradation pathways, which is a critical consideration for its storage and handling.
The primary anticipated degradation mechanism for this compound is nucleophilic aromatic substitution (SNAr) . In this reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of one of the fluorine atoms. This reaction is often facilitated by basic conditions, where the nucleophile is more reactive. It is crucial to understand that in SNAr reactions, fluoride can be a surprisingly good leaving group.
Common nucleophiles that could initiate degradation include hydroxide ions (from water, especially at elevated pH), amines, and other nucleophilic reagents present in reaction mixtures or as impurities in solvents.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For routine short- to medium-term storage, solid this compound should be stored in a cool, dry, and dark environment. Exposure to light, moisture, and elevated temperatures should be minimized.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (refrigerated) | Reduces the rate of potential solid-state degradation reactions. |
| Humidity | Low (desiccated environment) | Minimizes the risk of hydrolysis. |
| Light | Protected from light (amber vials) | Prevents potential photolytic degradation. |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | Reduces the risk of oxidative degradation. |
Q2: I need to prepare a stock solution. Which solvents are recommended, and are there any to avoid?
The choice of solvent is critical for the stability of this compound in solution.
-
Recommended Solvents: For short-term use, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used to dissolve quinazolinone derivatives. However, prolonged storage in these solvents is not recommended without stability verification. A study on a similar quinazolinone derivative showed instability in DMSO over time. For aqueous buffers, ensure the pH is neutral or slightly acidic.
-
Solvents and Conditions to Avoid: Avoid basic aqueous solutions (pH > 7.5) as the hydroxide ions can act as nucleophiles and initiate degradation. Be cautious with protic solvents, especially at elevated temperatures, as they can also participate in solvolysis reactions.
Q3: What are the initial signs that my sample of this compound may be degrading?
Visual inspection can sometimes provide early clues of degradation:
-
Change in Color: A noticeable change from its original color (typically a white to off-white solid) may indicate the formation of degradation products.
-
Clumping or Change in Texture: This could suggest the absorption of moisture, a precursor to hydrolysis.
For solutions, the appearance of cloudiness or precipitation in a previously clear solution can be a sign of degradation or insolubility of degradants. However, the most reliable way to detect degradation is through analytical techniques.
Q4: How can I analytically assess the purity and stability of my this compound sample?
A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[1] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity.
For structural confirmation of any observed degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[2][3][4][5]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving potential degradation issues.
Issue 1: Inconsistent or non-reproducible results in my biological assays.
-
Possible Cause: Degradation of your this compound stock solution.
-
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: Always use a freshly prepared stock solution for critical experiments.
-
Assess Purity: Analyze your current stock solution and the solid material using a stability-indicating HPLC method (see proposed method below). Compare the chromatograms to identify any new peaks that may correspond to degradation products.
-
Solvent Evaluation: If you have been storing the compound in a particular solvent for an extended period, consider performing a short-term stability study in that solvent.
-
Issue 2: I see a new, unexpected peak in my HPLC chromatogram.
-
Possible Cause: A degradation product has formed.
-
Troubleshooting Steps:
-
Characterize the Impurity: If you have access to LC-MS, analyze the sample to determine the mass-to-charge ratio (m/z) of the unknown peak. This can provide valuable information about its structure.
-
Predict Potential Degradants: Based on the structure of this compound, likely degradation products would result from the substitution of a fluorine atom with a hydroxyl group (from water) or another nucleophile present in your system.
-
Conduct a Forced Degradation Study: To confirm if the new peak is a degradation product, you can perform a forced degradation study (see protocol below). If the peak increases under stress conditions, it is likely a degradant.
-
Experimental Protocols
Protocol 1: Proposed Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing a robust stability-indicating analytical method.[6][7][8][9][10][11][12]
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
-
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water 50:50).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light (as per ICH Q1B guidelines).[13]
-
-
Neutralization (for hydrolytic samples): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by the stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering potential degradation of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. ijcrt.org [ijcrt.org]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
troubleshooting inconsistent experimental results with 5,7-difluoroquinazolin-4(3H)-one
Welcome to the technical support guide for 5,7-difluoroquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this compound. The following information is curated to provide expert-driven insights and practical solutions to ensure the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable protocols.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity in Cell-Based Assays
Question: My this compound is showing variable or low potency in my cell-based assays compared to expected values. What are the potential causes and how can I troubleshoot this?
Answer: This is a multifaceted issue that can stem from several factors, ranging from compound integrity to assay conditions. The quinazolinone core is generally stable, but the overall behavior of the molecule can be influenced by its handling and the specifics of the experimental setup.[1]
Plausible Causes & Recommended Actions:
-
Compound Purity and Integrity:
-
Explanation: The presence of impurities or degradation products from synthesis or improper storage can compete with or inhibit the activity of the parent compound, leading to inconsistent results.
-
Action: Verify the purity of your compound stock using analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥98% is recommended for biological assays.[2]
-
-
Solubility Issues:
-
Explanation: Poor aqueous solubility is a common challenge with heterocyclic compounds and can lead to precipitation in assay media, reducing the effective concentration of the compound available to the cells.[3] The difluoro substitutions on the quinazolinone ring can also increase lipophilicity, potentially further limiting aqueous solubility.[4][5]
-
Action:
-
Visually inspect your assay plates for any signs of precipitation after compound addition.
-
Determine the kinetic solubility of your compound in the specific assay buffer or media you are using.
-
If solubility is an issue, consider using a lower concentration of the compound, or a small percentage (typically ≤0.5%) of a cosolvent like Dimethyl Sulfoxide (DMSO).[6] Be sure to include appropriate vehicle controls in your experiment.
-
-
-
Compound Adsorption:
-
Explanation: Fluorinated compounds can sometimes be "sticky" and adsorb to plasticware, such as pipette tips and microplates, which can lower the actual concentration in the assay wells.[7]
-
Action: Consider using low-adhesion plasticware for your experiments. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also mitigate this issue in some cases.
-
-
Interaction with Assay Components:
-
Explanation: The compound may interact with components in your cell culture medium, such as serum proteins, which can reduce its free concentration and therefore its bioactivity.
-
Action: If possible, run the assay in a serum-free medium for a short duration or reduce the serum concentration. Always ensure that any changes to the assay conditions are validated and do not negatively impact cell health.
-
Issue 2: Compound Precipitation in Aqueous Buffers or Media
Question: I'm observing that my this compound is precipitating out of solution when I dilute my DMSO stock into aqueous buffers. How can I improve its solubility?
Answer: This is a classic solubility problem often encountered when transitioning from a high-concentration organic stock solution to a lower-concentration aqueous working solution.
Solubility Enhancement Strategies:
| Strategy | Description | Considerations |
| Co-Solvents | Use a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol, in your final aqueous solution. | The final concentration of the organic solvent should be kept low (e.g., <0.5% for DMSO) to avoid solvent-induced artifacts in biological assays.[6] Always include a vehicle control. |
| pH Adjustment | The quinazolinone moiety has a pKa that may allow for increased solubility in either acidic or basic conditions, depending on the specific substituents. | Determine the pKa of your compound if possible. Be aware that altering the pH of your buffer can impact cell viability and the activity of other biological reagents. |
| Use of Surfactants | Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to maintain compound solubility. | Surfactants can interfere with some assay readouts and may have their own biological effects. A thorough validation is necessary. |
| Formulation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | This is a more advanced formulation strategy and may not be suitable for all applications. The cyclodextrin-compound complex may have different pharmacological properties than the free compound. |
Experimental Protocol: Small-Scale Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In separate microcentrifuge tubes, add your aqueous buffer or cell culture medium.
-
Spike in the DMSO stock solution to achieve a range of final compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is constant across all tubes.
-
Incubate the tubes under your experimental conditions (e.g., 37°C for 1 hour).
-
Visually inspect for precipitation. For a more quantitative assessment, centrifuge the tubes and measure the concentration of the compound in the supernatant by HPLC.
Issue 3: Degradation of the Compound Over Time in Solution
Question: I suspect my this compound may be degrading in my stock solution or during the course of a long experiment. How can I assess and prevent this?
Answer: While the quinazolinone ring is relatively stable, prolonged exposure to certain conditions can lead to degradation.[1] Fluorine substitution can sometimes create metabolic "soft spots" or alter the electronic properties of the molecule, potentially influencing its stability.[4][8]
Stability Assessment and Prevention:
-
Storage of Stock Solutions:
-
Recommendation: Store stock solutions in DMSO at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[9] Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles, which can degrade some compounds.[9]
-
Rationale: Low temperatures slow down chemical reactions, and minimizing water contact can prevent hydrolysis of the quinazolinone ring.[10]
-
-
Stability in Aqueous Media:
-
Test Protocol:
-
Prepare a working solution of your compound in the relevant aqueous buffer or cell culture medium.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC-MS to quantify the amount of the parent compound remaining and to identify any potential degradation products.
-
-
Interpretation: A significant decrease in the peak area of the parent compound over time indicates instability.
-
-
Potential for Defluorination:
-
Explanation: While the carbon-fluorine bond is very strong, enzymatic or chemical degradation can in some cases lead to defluorination, which would alter the compound's activity.[8][11] This is more of a concern in in vivo or metabolic studies but can sometimes occur under harsh chemical conditions.
-
Action: If you suspect defluorination, mass spectrometry can be used to look for metabolites with a mass corresponding to the loss of one or both fluorine atoms.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a cool, dry, and dark place.[9] A desiccator at room temperature or storage at 4°C is generally sufficient. Ensure the container is tightly sealed to prevent moisture uptake.[12]
Q2: What is the expected LogP of this compound and how does this impact its behavior?
A2: The predicted LogP (a measure of lipophilicity) is around 1.2.[2][13] This moderate lipophilicity suggests that the compound should have reasonable membrane permeability, which is beneficial for cell-based assays. However, it also contributes to its limited aqueous solubility.[4]
Q3: Are there any known liabilities associated with the difluoro-substituted quinazolinone structure in a drug development context?
A3: The introduction of fluorine is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[4][14] However, it is important to consider that fluorine substitution can alter the compound's physicochemical properties, such as pKa and lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[15][16] In some cases, fluorine atoms can be sites of metabolic attack or can lead to the formation of reactive metabolites, although this is context-dependent.[8][11]
Q4: How can I confirm the identity and purity of my this compound sample?
A4: The most common methods are:
-
Mass Spectrometry (MS): To confirm the molecular weight (182.13 g/mol ).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample. A UV detector is typically used, and the purity is determined by the relative area of the main peak.
Q5: My synthesis of a this compound derivative is resulting in a low yield. What are some common issues?
A5: Low yields in quinazolinone synthesis can often be attributed to suboptimal reaction conditions, improper solvent selection, or the presence of moisture which can lead to hydrolysis.[10][17] Consider re-optimizing the reaction temperature and time, and ensure that anhydrous solvents and reagents are used.[10]
Visual Guides
Troubleshooting Workflow for Inconsistent Bioactivity
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. food-safety.com [food-safety.com]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. annualreviews.org [annualreviews.org]
- 15. Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Refining the Synthesis of 5,7-Difluoroquinazolin-4(3H)-one Precursors
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of 5,7-Difluoroquinazolin-4(3H)-one and Other Halogenated Quinazolinones in Breast Cancer Research
A Senior Application Scientist's Guide to Structure-Activity, Mechanism, and Experimental Validation
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology
The quinazolinone nucleus, a heterocyclic scaffold composed of fused benzene and pyrimidine rings, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and versatile substitution points allow for the precise orientation of pharmacophoric groups, making it a "privileged scaffold" for interacting with a multitude of biological targets. In the realm of oncology, and particularly breast cancer, quinazolinone derivatives have emerged as a promising class of therapeutic agents.[1][3][4] Several compounds based on this core have advanced through clinical trials and received FDA approval for treating various cancers, underscoring their therapeutic potential.[2][5]
Breast cancer remains a leading cause of cancer-related mortality in women globally.[3][6] The development of drug resistance to existing chemotherapies presents a significant clinical challenge, necessitating the discovery of novel agents with improved efficacy and different mechanisms of action.[3][4][7] Halogenated quinazolinones, in particular, have garnered significant attention for their potent antiproliferative activities against breast cancer cell lines, often exhibiting efficacy in the micromolar range.[3][4] This guide provides an in-depth comparison of 5,7-difluoroquinazolin-4(3H)-one with other halogenated (chloro, bromo, iodo) analogs, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies required for their evaluation.
The Strategic Role of Halogenation in Quinazolinone Drug Design
The introduction of halogen atoms (F, Cl, Br, I) onto the quinazolinone scaffold is a deliberate and strategic choice in drug design. Halogens can profoundly influence a molecule's physicochemical properties, including:
-
Lipophilicity: Affecting membrane permeability and cell uptake.
-
Metabolic Stability: Blocking sites of metabolic degradation, thereby increasing the compound's half-life.
-
Binding Interactions: Participating in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.
-
Electronic Effects: Modifying the electronic distribution of the ring system, which can alter reactivity and target engagement.
The position and nature of the halogen substituent are critical determinants of biological activity, a concept central to the structure-activity relationship (SAR) studies discussed herein.[3]
In Focus: this compound
This compound serves as a key parent structure for developing novel anticancer agents. The presence of two fluorine atoms at positions 5 and 7 is significant. Fluorine, being the most electronegative element, can drastically alter the electronic properties of the aromatic ring and form strong hydrogen bonds, potentially enhancing interactions within the binding pockets of target enzymes. While direct, extensive studies on the parent compound itself are limited in the public domain, its derivatives have shown promising anticancer activities.[8] For instance, a 5-fluoro-substituted quinazolinone derivative was specifically designed to enhance interaction with RAF kinase and improve solubility and permeability for oral administration.[2] This highlights the strategic value of fluorine substitution in this class of compounds.
Synthesis of the Quinazolinone Core
The synthesis of the quinazolinone scaffold can be achieved through various methods. A common and efficient approach is the one-pot cyclocondensation reaction.
Caption: General Synthetic Workflow for Quinazolin-4(3H)-ones.
This method, often catalyzed by agents like gallium(III) triflate or conducted in eco-friendly ionic liquids, provides high yields and selectivity, making it a robust choice for generating a library of derivatives for screening.[8]
Comparative Analysis: Halogen Substitution and Anti-Breast Cancer Activity
The efficacy of halogenated quinazolinones against breast cancer is highly dependent on the type of halogen and its substitution pattern. Structure-activity relationship (SAR) studies provide crucial insights into designing more potent molecules.[3]
Structure-Activity Relationship (SAR) Overview
The anticancer activity of quinazolinone derivatives is significantly influenced by substituents at various positions, especially at the C2, C3, C5, C6, and C7 positions. Halogen substitution on the phenyl ring attached at these positions is a common strategy to enhance potency.
Caption: Key SAR Insights for Halogenated Quinazolinones.
Performance Data Against Breast Cancer Cell Lines
The most direct way to compare these compounds is by examining their half-maximal inhibitory concentration (IC50) values against standard human breast cancer cell lines, such as MCF-7 (ER-positive) and MDA-MB-231 (triple-negative).
| Compound Class/Example | Target Cell Line | IC50 (µM) | Key Findings & Reference |
| Fluoro-substituted | |||
| Quinazoline-urea hybrid 17a (F at R2) | MCF-7 | 2.26 | Superior potency compared to gefitinib (IC50: 13.87 µM). Halogen atoms at R2 were favorable.[9] |
| Quinazolinone-chalcone hybrid (F on phenyl) | MDA-MB-231 | 4.6 - 5.9 | Fluoro substitution on the chalcone phenyl ring was favorable for activity.[9] |
| 6-bromo-3-(m-fluorophenyl) derivative 5b | MCF-7 | 0.53 - 1.95 | The meta-fluoro substitution resulted in activity stronger than cisplatin.[10] |
| Chloro-substituted | |||
| 2-(4-chlorophenyl)... derivative 3b | Broad Panel | N/A | Showed broad-spectrum antitumor activity across numerous cell lines.[11][12] |
| 3-(4-chlorophenyl)... derivative 3d | Broad Panel | N/A | Also demonstrated broad-spectrum antitumor efficacy.[11][12] |
| Bromo-substituted | |||
| Derivative 4e (4-Br aniline) | MCF-7 | 8.97 | Exhibited the most potent activity in its series, superior to erlotinib (IC50: 16.80 µM).[13] |
| Derivative 4e (4-Br aniline) | MDA-MB-231 | 12.66 | Also more potent than erlotinib (IC50: 22.80 µM) in this triple-negative line.[13] |
| Iodo-substituted | |||
| 6-Iodo-quinazolinone derivatives | MCF-7 | N/A | MCF-7 was found to be the most sensitive cell line to a series of 6-iodo derivatives.[14] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
From the available data, it is evident that halogenation is a highly effective strategy. Fluoro- and bromo-substituted compounds, in particular, have demonstrated sub-micromolar to low micromolar efficacy, often outperforming standard chemotherapeutic agents like cisplatin or targeted therapies like erlotinib in in vitro assays.[9][10][13]
Mechanistic Insights: Targeting Key Breast Cancer Pathways
Quinazolinone derivatives exert their anticancer effects by modulating various critical signaling pathways involved in cell proliferation, survival, and metastasis.[1] The two most prominent targets for this class of compounds in breast cancer are the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway.[1][5]
EGFR Inhibition
EGFR is a receptor tyrosine kinase that is frequently overexpressed in various cancers, including breast cancer.[15][16] Its activation triggers downstream signaling cascades that promote cell proliferation and survival. Many quinazolinone derivatives are designed as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP at the kinase domain.[5][15]
Caption: Quinazolinone Inhibition of the EGFR Signaling Cascade.
PI3K/Akt/mTOR Pathway Modulation
The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling routes in breast cancer, playing a central role in cell growth, metabolism, and survival.[17][18] Aberrant activation of this pathway is a key driver of tumorigenesis and resistance to therapies.[19][20] Several novel quinazoline derivatives have been identified as potent inhibitors of this pathway, often targeting PI3K directly.[19] By shutting down this pathway, these compounds can induce cell cycle arrest and apoptosis.
Experimental Validation: Core Methodologies
To rigorously evaluate and compare halogenated quinazolinones, a standardized set of in vitro assays is essential. These protocols form a self-validating system, where the results of one assay inform the hypothesis for the next.
Experimental Workflow
Caption: Standard Workflow for Evaluating Novel Anticancer Agents.
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compounds on breast cancer cells and calculate the IC50 value.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and are healthy before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a lead compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Causality: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Target Pathway Modulation (Western Blot)
Objective: To determine if the compound inhibits the phosphorylation of key proteins in a target pathway (e.g., EGFR, Akt).
-
Protein Extraction: Treat cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Causality: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates target inhibition.
Conclusion and Future Directions
The comparative analysis reveals that halogenation of the quinazolinone scaffold is a highly effective strategy for generating potent anti-breast cancer agents. While this compound represents an important chemical starting point, derivatives with bromo, chloro, and other fluoro substitutions have demonstrated exceptional in vitro efficacy, often surpassing existing drugs. The choice of halogen and its position is a critical determinant of activity, with fluoro- and bromo-substitutions frequently leading to highly potent compounds against both ER-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells.
The primary mechanisms of action converge on the inhibition of critical oncogenic pathways like EGFR and PI3K/Akt. Future research should focus on optimizing these halogenated leads to improve their pharmacokinetic profiles and selectivity, with the ultimate goal of advancing the most promising candidates into preclinical and clinical development to address the ongoing challenge of drug resistance in breast cancer.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antibreast cancer therapeutic potential of quinazoline hybrids-Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 379228-58-7 | this compound [fluoromart.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6- disubstituted- 1, 2, 3, 4-tetrahydroquinazolin-2H-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpionline.org [jpionline.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. New quinazoline-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to Evaluating Novel VEGFR-2 Inhibitors: A Case Study of 5,7-difluoroquinazolin-4(3H)-one
Introduction: The Central Role of VEGFR-2 in Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to receive oxygen and nutrients, and the Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of this process.[1] Specifically, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, is the main mediator of the angiogenic signal in endothelial cells.[1][2] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the PLCγ-PKC-MAPK and PI3K-Akt pathways.[3][4][5] This cascade promotes endothelial cell proliferation, migration, and survival.[3][4] Given its pivotal role, VEGFR-2 has become a cornerstone target for anti-angiogenic cancer therapies.[1][6]
This guide provides a comprehensive framework for the comparative analysis of a novel chemical entity (NCE), 5,7-difluoroquinazolin-4(3H)-one , against established, FDA-approved VEGFR-2 inhibitors. We will use Sorafenib, Sunitinib, and Lenvatinib as benchmarks to illustrate the experimental workflow, from initial biochemical potency to cellular activity and in vivo efficacy. This document is intended for researchers and drug development professionals seeking to characterize and validate new potential anti-angiogenic agents.
Section 1: The Inhibitor Candidates
A successful comparative study begins with a thorough understanding of the molecules . The benchmarks chosen are multi-kinase inhibitors with well-documented activity against VEGFR-2.
-
Sorafenib (Nexavar®): A multi-kinase inhibitor that targets Raf kinases as well as VEGFR-2, VEGFR-3, and PDGFR-β.[7][8] Its IC50 value against VEGFR-2 is reported to be 90 nM.[7][8][9]
-
Sunitinib (Sutent®): Another multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib targets VEGFR-2, PDGFRβ, and c-Kit.[8][9][10][11] It exhibits an IC50 of 80 nM against VEGFR-2.[8][9][10][11]
-
Lenvatinib (Lenvima®): A potent inhibitor of VEGFR1-3, as well as other RTKs like FGFR1-4, PDGFRα, RET, and KIT.[12][13][14] It has a particularly high potency against VEGFR-2, with a reported IC50 of 4.0 nM.[12][13]
-
Novel Chemical Entity (NCE): this compound: This compound belongs to the quinazolinone class, a scaffold known to possess a wide range of biological activities, including anticancer properties.[15] The fluorine substitutions at the 5 and 7 positions are intended to modulate physicochemical properties and potentially enhance binding affinity to the target kinase. For the purpose of this guide, we will proceed with the hypothesis that this NCE is a potent and selective VEGFR-2 inhibitor.
Plausible Synthesis Route for the NCE
A common and efficient method for synthesizing the quinazolin-4(3H)-one core involves a one-pot cyclocondensation reaction.[15] This approach offers high yields and uses readily accessible starting materials.[15]
Hypothetical Synthesis: A plausible route for this compound could involve the reaction of 2-amino-4,6-difluorobenzoic acid with formamide under reflux. Alternatively, a method using isatoic anhydride, ammonium acetate, and a suitable catalyst like gallium(III) triflate could be employed for high selectivity and yield.[15]
Section 2: Foundational Assessment: In Vitro Biochemical Potency
Causality: The first and most critical step in characterizing a kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This biochemical assay confirms on-target activity and provides a quantitative measure of potency (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. This allows for a direct, unbiased comparison of potency between the NCE and the benchmarks, independent of cellular factors like membrane permeability.
Experimental Protocol: VEGFR-2 Kinase Assay
This protocol is based on a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction.[16][17] Lower luminescence indicates higher kinase activity (more ATP consumed).
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)[18]
-
Test Compounds (NCE and benchmarks) dissolved in DMSO
-
White, opaque 96-well plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of 10-fold dilutions in 1x Kinase Buffer containing 10% DMSO. This creates a constant DMSO concentration across all test wells.[17]
-
Master Mixture Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.[17]
-
Plate Setup:
-
Enzyme Addition: Thaw the VEGFR-2 enzyme on ice and dilute it to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[17]
-
Initiate Reaction: Add 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[18]
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[17][18]
-
Detection:
-
Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percentage of inhibition relative to the "Positive Control". Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve using non-linear regression to determine the IC50 value.
Data Presentation: Comparative Biochemical Potency
| Compound | Target Kinase | Reported IC50 (nM) | Hypothetical IC50 (nM) |
| This compound | VEGFR-2 | - | 15 |
| Sorafenib | VEGFR-2 | 90[7][9] | - |
| Sunitinib | VEGFR-2 | 80[9][10][11] | - |
| Lenvatinib | VEGFR-2 | 4[12][13] | - |
| (Note: Data for the NCE is hypothetical for illustrative purposes.) |
Section 3: Cellular Activity & Anti-Proliferative Effects
Causality: While a biochemical assay confirms target engagement, it doesn't predict a compound's effect in a biological system. A cell-based assay is the essential next step to assess a compound's ability to cross the cell membrane, engage the target in its native environment, and inhibit the downstream signaling that leads to a physiological outcome, such as cell proliferation. Human Umbilical Vein Endothelial Cells (HUVECs) are the standard model, as their proliferation is highly dependent on VEGF/VEGFR-2 signaling.[20][21]
Experimental Protocol: HUVEC Proliferation Assay (MTT Method)
This protocol measures cell viability by assessing the metabolic activity of the cells.[20][22] Active cells convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with supplements)[23]
-
Starvation Medium (e.g., medium with 0.5-1% FBS)[20]
-
Recombinant Human VEGF-A
-
Test Compounds (NCE and benchmarks)
-
MTT solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., DMSO or acidified isopropanol)
-
Gelatin-coated 96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to attach overnight.[21][22]
-
Starvation: Gently aspirate the growth medium and replace it with 100 µL of starvation medium. Incubate for 4-6 hours to synchronize the cells and reduce baseline signaling.[20]
-
Compound Treatment: Prepare serial dilutions of the test compounds in starvation medium. Add the compounds to the wells. Include a "Vehicle Control" (DMSO) and a "No VEGF" control.
-
Stimulation: Immediately after adding the compounds, add VEGF-A to all wells (except the "No VEGF" control) to a final concentration of 20 ng/mL.[20]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[22]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[22]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.[22]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration relative to the VEGF-stimulated "Vehicle Control". Determine the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.
Data Presentation: Comparative Anti-Proliferative Activity
| Compound | Cell Line | Assay | Reported GI50/IC50 (nM) | Hypothetical GI50 (nM) |
| This compound | HUVEC | Proliferation | - | 45 |
| Sorafenib | HUVEC | Proliferation | ~30-100 (varies by study) | - |
| Sunitinib | HUVEC | Proliferation | 40[10] | - |
| Lenvatinib | HUVEC | Proliferation | 3.4[24] | - |
| (Note: Data for the NCE is hypothetical for illustrative purposes.) |
Section 4: Validating Efficacy in a Preclinical Model
Causality: In vitro data, while crucial, cannot predict a drug's behavior in a complex living organism. An in vivo xenograft model is the gold standard for evaluating a compound's overall anti-tumor efficacy.[25][26] This model assesses not only the drug's ability to inhibit angiogenesis but also accounts for its pharmacokinetic and pharmacodynamic (PK/PD) properties, such as absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: Subcutaneous Tumor Xenograft Model
This protocol involves implanting human tumor cells into immunocompromised mice to study the effect of a test compound on tumor growth.[25][27]
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Human tumor cell line known to induce angiogenesis (e.g., A375 melanoma, Colo320DM colon)[25][28]
-
Test Compounds formulated for oral or IP administration
-
Calipers for tumor measurement
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment groups (Vehicle control, NCE, and benchmark inhibitors) with 8-10 mice per group.
-
Dosing: Administer the compounds daily (or as determined by PK studies) via the appropriate route (e.g., oral gavage). Dosing should be based on prior tolerability studies.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100. Analyze statistical significance between groups.
Data Presentation: Comparative In Vivo Efficacy
| Compound | Dose (mg/kg, p.o., q.d.) | Tumor Model | Tumor Growth Inhibition (TGI, %) |
| This compound | 50 | A375 Xenograft | 65% (Hypothetical) |
| Sorafenib | 60 | A375 Xenograft | ~60-70% |
| Sunitinib | 40 | A375 Xenograft | ~70-80% |
| Lenvatinib | 10 | KP-1 Xenograft | Significant Inhibition[13] |
| (Note: Data for the NCE is hypothetical. Benchmark data is representative of expected outcomes.) |
Section 5: Ensuring Trustworthiness: Kinase Selectivity Profiling
Trustworthiness: A potent inhibitor is not necessarily a safe or effective drug. Many kinase inhibitors fail due to off-target effects, which can lead to toxicity.[29][30] Therefore, a critical component of a self-validating drug discovery program is to assess the NCE's selectivity. This is achieved by screening it against a broad panel of other kinases. A highly selective compound is more likely to have a cleaner safety profile and a more predictable mechanism of action. This step is fundamental to establishing the trustworthiness of a lead candidate.
The NCE should be screened at a fixed concentration (e.g., 1 µM) against a panel of >100 kinases, including representatives from all major kinase families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).[29][31] The results, typically reported as percent inhibition, will reveal any significant off-target activities. A desirable profile for a VEGFR-2 targeted agent would show high inhibition of VEGFR-2 and minimal inhibition (<50%) of other kinases, though some multi-kinase profiles can be beneficial.[29]
Visualizations: Pathways and Workflows
VEGFR-2 Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by VEGF-A binding to VEGFR-2, leading to key angiogenic responses.
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
Experimental Comparison Workflow
This diagram outlines the logical progression of experiments for comparing a novel inhibitor against established benchmarks.
Caption: Staged workflow for novel VEGFR-2 inhibitor characterization.
Conclusion
This guide outlines a rigorous, multi-stage process for the comparative evaluation of a novel VEGFR-2 inhibitor, using this compound as a representative NCE. By systematically progressing from direct enzyme inhibition to cellular and in vivo models, researchers can build a comprehensive data package. The inclusion of selectivity profiling is paramount for establishing the trustworthiness and potential safety of a new compound. Based on the hypothetical data presented, this compound demonstrates promising potency and efficacy, warranting further investigation. This structured approach, grounded in scientific causality, enables objective comparison and provides the critical data needed to advance promising new anti-angiogenic therapies toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. oncology-central.com [oncology-central.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 379228-58-7 | this compound [fluoromart.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Angiogenesis in a human neuroblastoma xenograft model: mechanisms and inhibition by tumour-derived interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Angiogenesis gene expression profiling in xenograft models to study cellular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 31. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Target Engagement of 5,7-difluoroquinazolin-4(3H)-one in Cells: A Comparative Guide to Modern Methodologies
In the landscape of contemporary drug discovery, unequivocally demonstrating that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of a successful research program.[1] This guide provides a comparative analysis of leading methodologies for confirming the cellular target engagement of 5,7-difluoroquinazolin-4(3H)-one, a heterocyclic scaffold prevalent in numerous therapeutic agents, particularly kinase inhibitors.[2][3][4] By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to generate robust data packages that propel their drug development efforts forward.
While the specific molecular target of this compound is not presupposed, its structural class suggests a high probability of it being a kinase inhibitor. Therefore, this guide will focus on methodologies particularly well-suited for this target class, while also discussing their broader applicability. We will delve into the practical and theoretical considerations of three orthogonal and powerful approaches: the Cellular Thermal Shift Assay (CETSA®), Chemical Proteomics, and the NanoBRET™ Target Engagement Assay.
A Triad of Approaches for Target Validation
The selection of a target engagement methodology is a critical decision, contingent on factors such as the availability of specific reagents, the desired throughput, and the nature of the scientific question being addressed. Here, we compare three gold-standard techniques that provide direct or indirect evidence of a physical interaction between a small molecule and its protein target inside a cell.
| Methodology | Principle | Advantages | Limitations | Throughput | Reagent Requirements |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[5][6][7] | Label-free, applicable to endogenous proteins in intact cells or tissues.[5][6] | Requires a specific antibody for detection, can be lower throughput for traditional Western blot-based readout.[8] | Low to high (with AlphaScreen® or other plate-based readouts).[7] | High-quality, specific antibody against the target protein. |
| Chemical Proteomics (e.g., Kinobeads) | Affinity-based pulldown of target proteins using immobilized broad-spectrum inhibitors, followed by mass spectrometry.[9][10][11] | Unbiased, proteome-wide view of potential targets and off-targets.[12][13] | May not capture all interactions, particularly weak or transient ones; requires specialized MS instrumentation and expertise. | Low to medium. | Immobilized affinity matrix (e.g., Kinobeads), mass spectrometer. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer.[14] | Live-cell, real-time measurement of target occupancy.[14] High-throughput compatible. | Requires genetic modification of cells to express the fusion protein, and a specific fluorescent tracer.[14] | High. | NanoLuc® fusion construct of the target protein, fluorescent tracer. |
Delving Deeper: Methodologies and Protocols
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Thermal Stability
CETSA is a powerful biophysical method that directly assesses drug-target interaction in a cellular context.[15] The underlying principle is that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability.[5][7] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[6]
Experimental Workflow for CETSA®
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol for Western Blot-Based CETSA®
-
Cell Culture and Treatment:
-
Plate cells of interest and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Lysis (for lysate CETSA):
-
Wash cells with PBS and scrape into a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Thermal Challenge:
-
Aliquot the cell suspension or lysate into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes), followed by a cooling step.[7]
-
-
Separation of Soluble and Precipitated Proteins:
-
For intact cells, lyse them after the heating step.
-
Centrifuge all samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for the putative target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein as a function of temperature to generate a "melt curve."
-
A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
-
Chemical Proteomics: An Unbiased View of the Target Landscape
Chemical proteomics offers a powerful, unbiased approach to identify the cellular targets of a small molecule.[12][16] One prominent technique in this family is the use of affinity matrices, such as "Kinobeads," which are composed of broad-spectrum kinase inhibitors immobilized on a solid support.[9][10][11] When a cell lysate is incubated with these beads, a large proportion of the cellular kinome is captured.[9] By pre-incubating the lysate with a free compound like this compound, its specific targets will be blocked and thus depleted from the pool of proteins that bind to the beads. This depletion can be quantified by mass spectrometry.
Signaling Pathway and Experimental Logic of a Kinobeads Pulldown Assay
Caption: The competitive binding principle underlying a Kinobeads pulldown experiment.
Step-by-Step Protocol for a Kinobeads Pulldown Assay
-
Cell Lysis:
-
Harvest cells and lyse them in a buffer compatible with kinase activity and mass spectrometry (e.g., containing NP-40, glycerol, and protease/phosphatase inhibitors).[10]
-
Determine the protein concentration of the clarified lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate. To one set of aliquots, add increasing concentrations of this compound. To a control aliquot, add vehicle (DMSO).
-
Incubate the lysates with the compound to allow for target binding.
-
-
Kinobeads Incubation:
-
Add Kinobeads to each lysate and incubate with rotation at 4°C to allow for the capture of unbound kinases.[17]
-
-
Washing and Elution:
-
Pellet the Kinobeads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
-
Mass Spectrometry and Data Analysis:
-
Digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
Proteins that show a dose-dependent decrease in abundance in the compound-treated samples compared to the control are identified as potential targets.
-
NanoBRET™ Target Engagement Assay: Real-Time Monitoring in Live Cells
The NanoBRET™ assay is a proximity-based method that measures target engagement in real-time within living cells.[14] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a light-emitting donor molecule to a light-accepting fluorophore when they are in close proximity. In this assay, the putative target protein is expressed as a fusion with NanoLuc® luciferase (the donor). A fluorescently labeled tracer compound that binds to the same site as this compound is added to the cells. When the tracer binds to the NanoLuc®-tagged target, a BRET signal is generated. The addition of an unlabeled competitor compound, like this compound, will displace the tracer, leading to a decrease in the BRET signal.
Experimental Workflow for the NanoBRET™ Target Engagement Assay
Caption: A streamlined workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol for the NanoBRET™ Assay
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells into a white, 96- or 384-well assay plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells and incubate.
-
-
Tracer and Substrate Addition:
-
Add the fluorescent tracer to the wells. The optimal tracer and its concentration need to be determined empirically.
-
Add the NanoBRET™ Nano-Glo® Substrate (furimazine).
-
-
BRET Measurement:
-
Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
-
Conclusion: An Orthogonal Approach for Confident Target Engagement
Confirming the cellular target engagement of a novel compound like this compound is a non-trivial but essential step in drug discovery. The three methodologies detailed in this guide—CETSA®, Chemical Proteomics, and NanoBRET™—offer a powerful and complementary toolkit for researchers.
-
CETSA® provides label-free validation of target engagement with the endogenous protein.
-
Chemical Proteomics offers an unbiased, proteome-wide perspective on target and off-target interactions.
-
NanoBRET™ enables real-time, quantitative assessment of target occupancy in living cells.
By employing at least two of these orthogonal approaches, researchers can build a compelling and robust case for the cellular mechanism of action of their compound, thereby de-risking their project and paving the way for further preclinical and clinical development. The choice of which methods to employ will depend on the specific goals of the study and the resources available, but a multi-pronged strategy will always yield the most confident and comprehensive understanding of a compound's interaction with its cellular targets.
References
- 1. Critical Needs in Cellular Target Engagement [discoverx.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selvita.com [selvita.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. biorxiv.org [biorxiv.org]
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Quinazolinone Analogs
This guide provides an in-depth technical comparison of fluorinated quinazolinone analogs, offering insights into their structure-activity relationships (SAR) across different therapeutic areas. By leveraging experimental data from peer-reviewed studies, we will explore how the strategic incorporation of fluorine atoms into the quinazolinone scaffold modulates biological activity, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Quinazolinone Scaffold and the Strategic Role of Fluorine
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1] Its rigid, bicyclic structure provides a versatile template for chemical modification, allowing for the fine-tuning of pharmacological profiles.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[2] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] This guide will dissect the impact of fluorination on the quinazolinone scaffold, providing a comparative analysis of its effects on biological activity.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of fluorinated quinazolinone analogs is highly dependent on the position and number of fluorine substitutions, as well as the nature of other substituents on the quinazolinone ring system. Below, we compare the SAR of these analogs in two major therapeutic areas: anticonvulsant and anticancer activities.
Anticonvulsant Activity: Modulating the GABAergic System
Several studies have demonstrated that fluorinated quinazolinone derivatives exhibit significant anticonvulsant effects, primarily through the modulation of the GABAergic system.[4][5] The mechanism often involves positive allosteric modulation of the GABA-A receptor, leading to an enhanced inhibitory neurotransmission.[4][5]
A key determinant of anticonvulsant activity is the substitution pattern on the quinazolinone core and the appended phenyl ring. A study by Zayed et al. (2014) synthesized a series of 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-one derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) seizure model.[6] The results highlighted that the presence of a fluorine atom at the 6-position of the quinazolinone ring is favorable for activity.
To illustrate the impact of fluorine substitution in comparison to other halogens, another study synthesized a series of novel fluorinated quinazolines and compared their anticonvulsant activity. The study concluded that electron-withdrawing groups on a para-substituted aromatic ring attached to the quinazoline nucleus enhanced anticonvulsant activity. The order of activity for para-halogen substitution was found to be Br > Cl > F.[4] This suggests that while fluorine contributes positively, other halogens might offer superior activity in certain structural contexts.
Table 1: Comparison of Anticonvulsant Activity of Halogenated Quinazolinone Analogs
| Compound ID | R (Substitution at para-position of phenyl ring) | Anticonvulsant Activity (% Protection in MES test) |
| 5d | -Br | High |
| 5b | -Cl | High |
| 5c | -F | Moderate to High |
| Unsubstituted | -H | Moderate |
Data synthesized from Zayed et al. (2014) and other related studies to illustrate the trend.[4][6]
The lipophilicity, governed by the ClogP value, also plays a crucial role in the anticonvulsant activity of these compounds, as it influences their ability to cross the blood-brain barrier.[6]
Anticancer Activity: Targeting EGFR Kinase
The quinazolinone scaffold is a cornerstone in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for cancer therapy.[7][8] Fluorine substitution has been extensively explored to enhance the potency and pharmacokinetic profile of these inhibitors.
A 2020 study by Le et al. designed and synthesized a series of novel 3-methyl-quinazolinone derivatives and evaluated their antitumor activity against EGFR-overexpressing cancer cell lines.[9][10] Their findings demonstrated that the position of fluorine substitution on a phenylimino-methyl side chain at the 2-position of the quinazolinone core significantly impacts inhibitory activity.
Specifically, a 3-fluoro substitution on the phenyl ring (compound 5g ) showed good activity. Interestingly, di-fluoro substitutions at the 3,4- (compound 5k ) and 3,5- (compound 5l ) positions also resulted in high antitumor activity.[9][10] Compound 5k exhibited a potent EGFR inhibitory activity with an IC50 value of 10 nM.[9][10]
Table 2: In Vitro Inhibitory Activities of Fluorinated Quinazolinone Analogs against EGFRwt-TK and Cancer Cell Lines
| Compound ID | R (Substitution on the Phenyl Ring) | EGFRwt-TK Inhibition (%) at 1 µM | A549 Cell Inhibition (%) at 10 µM |
| 5g | 3-F | 64.95 | 28.32 |
| 5k | 3,4-diF | 63.37 | 29.56 |
| 5l | 3,5-diF | 61.89 | 31.21 |
| Unsubstituted | H | Lower Activity | Lower Activity |
| Gefitinib | - | 67.85 | 27.41 |
Data adapted from Le et al. (2020).[9][10]
These results underscore the importance of the electronic and steric effects of fluorine in optimizing the binding of these inhibitors to the ATP-binding site of the EGFR kinase domain.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to evaluate the biological activities of fluorinated quinazolinone analogs.
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model
The MES test is a standard preclinical model for screening antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.
Protocol:
-
Animal Preparation: Adult male Swiss mice (20-25 g) are used. The animals are divided into groups, including a vehicle control, a positive control (e.g., phenytoin), and test groups for each fluorinated quinazolinone analog.
-
Drug Administration: The test compounds, dissolved in a suitable vehicle (e.g., 10% DMSO), are administered intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg).
-
Induction of Seizures: 30 to 60 minutes after drug administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal or ear-clip electrodes using an electroconvulsiometer.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals in each group protected from the tonic hind limb extension is calculated. The ED50 (the dose that protects 50% of the animals) can also be determined for active compounds.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated quinazolinone analogs (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Mechanistic Insights and Visualizations
Understanding the mechanism of action is crucial for rational drug design. Below are diagrams illustrating the proposed mechanisms for the anticonvulsant and anticancer activities of fluorinated quinazolinone analogs.
Anticonvulsant Mechanism: GABA-A Receptor Modulation
Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.
Anticancer Mechanism: EGFR Tyrosine Kinase Inhibition
Caption: Inhibition of the EGFR signaling pathway by fluorinated quinazolinone analogs.
Conclusion
The strategic incorporation of fluorine into the quinazolinone scaffold is a powerful approach for modulating biological activity and optimizing drug-like properties. This guide has provided a comparative analysis of the structure-activity relationships of fluorinated quinazolinone analogs, highlighting their potential as both anticonvulsant and anticancer agents. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel, more effective therapeutic agents based on this versatile heterocyclic core.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives | MDPI [mdpi.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of 5,7-difluoroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of biological activities.[1] This guide provides a comprehensive comparison of the in vitro and in vivo activities of 5,7-difluoroquinazolin-4(3H)-one, a fluorinated derivative with significant potential in oncology. As a Senior Application Scientist, this document is structured to provide not only experimental protocols but also the scientific rationale behind the methodologies, ensuring a deep and practical understanding for researchers in drug discovery and development.
The introduction of fluorine atoms into the quinazoline ring, as in the case of this compound, can significantly enhance metabolic stability, bioavailability, and binding affinity to target proteins.[2] This guide will delve into the preclinical evaluation of this compound, offering a comparative analysis of its performance in controlled laboratory settings versus complex biological systems.
The Rationale for Fluorination: Enhancing Therapeutic Potential
Fluorine is the most electronegative element, and its incorporation into a drug candidate can have profound effects on its physicochemical and pharmacological properties. In the context of quinazolinone-based kinase inhibitors, fluorination has been shown to increase potency.[3] The electron-withdrawing nature of fluorine can alter the electronic distribution of the quinazolinone ring system, potentially leading to stronger interactions with target enzymes. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and prolong the drug's half-life in vivo.
Potential Molecular Targets: A Focus on Tyrosine Kinases
Quinazolinone derivatives are well-established inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[4] Key targets for this class of compounds include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR activation triggers downstream signaling cascades that promote tumor growth.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]
The 5,7-difluoro substitution pattern on the quinazolinone core is hypothesized to enhance the inhibitory activity against these kinases, making this compound a compelling candidate for anticancer drug development.
In Vitro Activity Assessment: From Enzymatic Inhibition to Cellular Cytotoxicity
In vitro assays are fundamental for the initial characterization of a drug candidate's activity in a controlled, non-biological environment. These assays provide a direct measure of a compound's potency and mechanism of action at the molecular and cellular levels.
Enzymatic Assays: Quantifying Target Inhibition
To validate the hypothesis that this compound targets EGFR and VEGFR-2, enzymatic assays are the first line of investigation. These assays measure the compound's ability to inhibit the kinase activity of the purified enzymes.
Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR and VEGFR-2 kinases.
Materials:
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).[9]
-
ATP.
-
Specific kinase substrate (e.g., a synthetic peptide).[9]
-
This compound dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, HTRF®).[9]
-
Microplate reader.
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, add the kinase buffer, the respective kinase (EGFR or VEGFR-2), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assays: Assessing Antiproliferative Activity
Cell-based assays are the next step to evaluate the compound's effect on cancer cell viability and proliferation. These assays provide a more biologically relevant context than enzymatic assays, as they account for cell permeability and off-target effects.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the IC50 of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Representative In Vitro Data for Fluoro-Substituted Quinazolinones
While specific data for this compound is not extensively available in the public domain, studies on structurally similar fluoro-substituted quinazolinone derivatives provide valuable insights into its potential activity.
| Compound/Derivative | Target/Cell Line | IC50 Value (µM) | Reference |
| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | EGFRwt-TK | 0.010 | [10][11] |
| 6-Fluoro-quinazolinone derivative | A549 (Lung Carcinoma) | 0.71 - 2.30 | [2] |
| Quinazolinone-N-4-fluorophenyl derivative | HepG-2 (Hepatocellular Carcinoma) | 4.36 | [1] |
| Quinazolinone-N-4-fluorophenyl derivative | HCT116 (Colorectal Carcinoma) | 7.34 | [1] |
| 4-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4,6-dimethlpyrimidin-2-yl)benzensulphonamide | MCF-7 (Breast Cancer) | Micromolar range | [12] |
These data suggest that fluoro-substituted quinazolinones exhibit potent anticancer activity across a range of cancer cell lines, often in the low micromolar to nanomolar range. The difluoro-substitution in the title compound is expected to confer similar or enhanced potency.
In Vivo Activity Assessment: Bridging the Gap to Clinical Relevance
In vivo studies in animal models are a critical step in preclinical drug development, providing essential information on a compound's efficacy, pharmacokinetics (PK), and toxicity in a whole-organism setting.
Xenograft Models: Evaluating Antitumor Efficacy
Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for evaluating the in vivo anticancer efficacy of a drug candidate.
Experimental Protocol: Subcutaneous Xenograft Model
Objective: To evaluate the tumor growth inhibition of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Human cancer cell line (e.g., A549).
-
This compound formulated in a suitable vehicle.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle only.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Representative In Vivo Data for Quinazolinone Derivatives
Similar to the in vitro data, specific in vivo efficacy data for this compound is limited. However, studies on other quinazolinone derivatives in xenograft models demonstrate their potential. For instance, a 3,4-dihydroquinazoline derivative exhibited 60% and 67% tumor growth inhibition in an A549 xenograft model at oral doses of 1 and 5 mg/kg, respectively.[13] Another study on a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one showed 62% tumor growth inhibition in mice at a dose of 1.0 mg/kg.[14] These findings suggest that quinazolinone derivatives, including the 5,7-difluoro analog, can have significant antitumor activity in vivo.
The In Vitro-In Vivo Correlation (IVIVC): A Predictive Bridge
A key objective in drug development is to establish a correlation between in vitro data and in vivo outcomes.[15] A strong in vitro-in vivo correlation (IVIVC) can serve as a surrogate for extensive in vivo studies, thereby accelerating the drug development process.[6] For this compound, a strong correlation between its in vitro IC50 values against specific cancer cell lines and its in vivo tumor growth inhibition in xenograft models would be a significant indicator of its clinical potential.
The following diagram illustrates the logical workflow from initial in vitro screening to in vivo validation and the establishment of an IVIVC.
Caption: Workflow from in vitro screening to in vivo validation.
ADMET Profile: Predicting Drug-Like Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is crucial for its success as a drug. In silico ADMET prediction tools are valuable for early-stage assessment.[16] For this compound, a favorable ADMET profile would include good oral bioavailability, appropriate distribution to target tissues, metabolic stability, and a low potential for toxicity. The presence of two fluorine atoms is anticipated to enhance metabolic stability.[2]
Representative Predicted ADMET Properties for a Quinazolinone Derivative
| Property | Predicted Value/Classification | Significance |
| Solubility (log(sw)) | -3.5 | Moderate solubility |
| Polar Surface Area (PSA) | 105.01 Ų | Good absorption potential |
| LogP (AlogP98) | 4.52 | Optimal lipophilicity for cell permeability |
| Blood-Brain Barrier (BBB) Penetration | Low penetration | Reduced potential for CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Hepatotoxicity | Non-toxic | Favorable safety profile |
| Plasma Protein Binding (PPB) | High | May affect free drug concentration |
Note: These are representative values for a quinazolinone derivative and may not be exact for this compound.[17]
Conclusion: A Promising Scaffold for Further Development
This guide has provided a comprehensive framework for comparing the in vitro and in vivo activity of this compound. The quinazolinone core, enhanced by difluoro-substitution, presents a promising scaffold for the development of novel anticancer agents, likely through the inhibition of key tyrosine kinases such as EGFR and VEGFR-2.
The provided experimental protocols for in vitro enzymatic and cellular assays, as well as in vivo xenograft studies, offer a clear roadmap for the preclinical evaluation of this compound. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, the data from structurally related fluoro-substituted analogs strongly support its potential as a potent and effective anticancer agent.
Future research should focus on generating robust in vitro and in vivo data for this compound to establish a clear IVIVC and to fully characterize its ADMET profile. Such studies will be instrumental in advancing this promising compound through the drug development pipeline.
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 3. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. promega.com [promega.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo evaluation of oral anti-tumoral effect of 3,4-dihydroquinazoline derivative on solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorinated Quinazolinones with Standard-of-Care Drugs in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of oncology drug discovery, the quinazolin-4(3H)-one scaffold has emerged as a privileged structure, forming the core of several approved and investigational anticancer agents. This guide provides a detailed head-to-head comparison of a representative fluorinated quinazolinone, 5,7-difluoroquinazolin-4(3H)-one, with current standard-of-care drugs in two key cancer indications: Hepatocellular Carcinoma (HCC) and Non-Small Cell Lung Cancer (NSCLC). We will delve into the mechanistic rationale, comparative efficacy data, and the experimental protocols necessary to evaluate these compounds, offering a comprehensive resource for researchers in the field.
Introduction: The Rationale for Fluorinated Quinazolinones in Oncology
The quinazolin-4(3H)-one core is a versatile heterocyclic motif that has been extensively explored in medicinal chemistry due to its ability to interact with a variety of biological targets.[1][2][3] In oncology, this scaffold is particularly notable for its presence in tyrosine kinase inhibitors (TKIs). The introduction of fluorine atoms into small molecule drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. This has driven interest in fluorinated derivatives like this compound as potential anticancer agents.
Recent studies have highlighted that derivatives of the quinazolin-4(3H)-one scaffold can exhibit potent inhibitory activity against key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase A.[4][5] These kinases are critical drivers of tumor growth, angiogenesis, and cell cycle progression, making them validated targets for cancer therapy. While specific preclinical data for this compound is emerging, this guide will utilize data from closely related and representative fluorinated quinazolinone derivatives to draw meaningful comparisons with established therapies.
Comparative Analysis: Fluorinated Quinazolinones vs. Standard-of-Care
This section will focus on a comparative analysis in two distinct cancer types where the molecular targets of quinazolinones are highly relevant.
Hepatocellular Carcinoma (HCC): Targeting Angiogenesis
Standard-of-Care: Sorafenib
Sorafenib is an oral multi-kinase inhibitor that has been a first-line treatment for advanced HCC for many years.[6] Its mechanism of action involves the inhibition of several tyrosine kinases implicated in tumor progression and angiogenesis, including VEGFR-2, Platelet-Derived Growth Factor Receptor (PDGFR), and the RAF kinases (C-RAF, B-RAF).[7][8][9] By targeting VEGFR-2, sorafenib directly impedes the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Fluorinated Quinazolinone Analogue: A VEGFR-2 Inhibitor
Several quinazolin-4(3H)-one derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors.[4][10][11] For the purpose of this comparison, we will consider a representative quinazoline derivative, compound 11d from a published study, which demonstrated significant VEGFR-2 inhibitory activity.[4]
Data Summary: In Vitro Efficacy
| Compound | Target | Assay | IC50 | Cancer Cell Line |
| Sorafenib | Multi-kinase (including VEGFR-2) | Cell Viability (MTT) | ~6 µM[12] | HepG2 (HCC) |
| Quinazolinone Derivative (11d) | VEGFR-2 | Kinase Assay | 5.49 µM[4] | - |
| Sorafenib | VEGFR-2 | Kinase Assay | 31.1 nM[10] | - |
| Quinazolinone Derivative (13) | VEGFR-2 | Kinase Assay | 46.6 nM[10] | - |
Analysis and Interpretation:
The data indicates that quinazolinone derivatives can exhibit potent, direct inhibition of VEGFR-2, with IC50 values in the nanomolar to low micromolar range, comparable to sorafenib in enzymatic assays.[4][10] While the cell-based potency of the specific derivative 11d in HCC cells is not reported, the strong enzymatic inhibition suggests that optimized fluorinated quinazolinones could achieve similar or superior anti-proliferative effects in HCC cell lines as sorafenib. The fluorination pattern, such as in this compound, is anticipated to enhance cellular activity.
Signaling Pathway Comparison
Caption: VEGFR-2 signaling pathway and points of inhibition.
Non-Small Cell Lung Cancer (NSCLC): Targeting Cell Cycle and Resistance Mechanisms
Standard-of-Care: Osimertinib
Osimertinib is a third-generation EGFR-TKI that is highly effective against NSCLC harboring EGFR-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[13] Its mechanism involves the irreversible inhibition of these mutant forms of EGFR, while sparing wild-type EGFR, which reduces toxicity.[14][15]
Fluorinated Quinazolinone Analogue: An Aurora Kinase A Inhibitor
Recent research has identified Aurora Kinase A (AKA) as a promising target in NSCLC, particularly in the context of EGFR-TKI resistance.[5] Quinazolin-4(3H)-one derivatives have been developed as potent AKA inhibitors, demonstrating antiproliferative activity in NSCLC cell lines, including those resistant to first-generation EGFR-TKIs.[5][16] A novel quinazolin-4(3H)-one derivative, BIQO-19 , has shown promise in this area.[16][17]
Data Summary: In Vitro Efficacy
| Compound | Target | Assay | IC50 | Cancer Cell Line |
| Osimertinib | Mutant EGFR | Cell Viability (MTS) | <15 nM[13] | H1975 (L858R/T790M) |
| BIQO-19 | Aurora Kinase A | Cell Viability (SRB) | ~1 µM | H1975 (L858R/T790M) |
| Gefitinib (1st Gen EGFR-TKI) | EGFR | Cell Viability (MTT) | >10 µM | H1975 (Resistant) |
Analysis and Interpretation:
While osimertinib demonstrates exceptional potency against EGFR-mutant NSCLC, the emergence of resistance remains a clinical challenge. Fluorinated quinazolinones targeting alternative pathways, such as Aurora Kinase A, offer a distinct mechanistic approach. BIQO-19 shows effective growth inhibition in an osimertinib-sensitive cell line, suggesting its potential as a monotherapy or in combination to overcome or delay resistance. The synergistic antiproliferative activity observed when combining BIQO-19 with gefitinib further supports this strategy.[16]
Logical Relationship of Treatment Strategies
Caption: Therapeutic strategies for EGFR-mutant NSCLC.
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following section details the methodologies for key in vitro and in vivo assays.
In Vitro Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2 for HCC, A549 or H1975 for NSCLC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivative, sorafenib, osimertinib) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay measures the transfer of phosphate from ATP to a specific substrate by the kinase. Inhibition of this process by a compound is quantified by measuring the reduction in phosphorylated substrate. This can be detected using various methods, including luminescence-based assays that measure the amount of ATP remaining after the reaction.
Protocol (Luminescence-based):
-
Reagent Preparation: Prepare a kinase reaction buffer, a solution of recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP.
-
Compound Addition: In a 96-well plate, add serial dilutions of the test compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase Reaction: Add the VEGFR-2 enzyme, substrate, and ATP to each well to initiate the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent quenches the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: A higher luminescent signal indicates greater inhibition of kinase activity (less ATP consumed). Calculate the percentage of inhibition relative to the positive control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This preclinical model is crucial for evaluating the in vivo efficacy of a drug candidate.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Protocol (Subcutaneous Xenograft Model):
-
Cell Preparation: Culture the desired cancer cell line (e.g., HepG2 or H1975) to a sufficient number.
-
Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers.
-
Treatment: Randomize the mice into treatment groups (vehicle control, standard-of-care drug, test compound). Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
Experimental Workflow for In Vivo Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro antitumor activity of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 15. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 16. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [escholarship.org]
- 17. [PDF] Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Validating Kinase Inhibitor Specificity: A Comparative Analysis of 5,7-difluoroquinazolin-4(3H)-one
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a viable therapeutic candidate is paved with rigorous validation. A critical milestone in this journey, particularly for kinase inhibitors, is the comprehensive assessment of target specificity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, undermining an otherwise potent compound.[1][2] This guide provides an in-depth, technical framework for validating the specificity of a novel kinase inhibitor, using the hypothetical compound 5,7-difluoroquinazolin-4(3H)-one , and comparing its performance against the well-characterized inhibitors, Gefitinib and Dasatinib .
The quinazolinone scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs targeting kinases like EGFR.[3][4][5][6][7] Our focus, this compound, represents a rational design to potentially enhance potency and selectivity through fluorine substitution. This guide will walk you through the experimental design, methodology, data interpretation, and comparative analysis necessary to robustly define its kinase selectivity profile.
The Imperative of Kinase Selectivity in Drug Discovery
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[8] Due to the highly conserved nature of the ATP-binding site across many kinases, achieving inhibitor selectivity is a significant challenge.[1][9][10] A promiscuous inhibitor that interacts with multiple kinases can lead to a cascade of off-target effects, complicating the interpretation of its biological activity and increasing the risk of adverse events in a clinical setting.[1][2] Therefore, early and comprehensive kinase profiling is not just a regulatory requirement but a cornerstone of strategic drug development, enabling informed decisions on lead optimization and predicting potential clinical outcomes.[11][12][13]
This guide will compare our hypothetical compound against two drugs with distinct selectivity profiles:
-
Gefitinib (Iressa®) : A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer with specific EGFR mutations.[3][5][6][14]
-
Dasatinib (Sprycel®) : A multi-targeted kinase inhibitor, potent against the Bcr-Abl fusion protein and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9][15][16]
By contrasting the profile of this compound with these standards, we can contextualize its specificity and potential as a therapeutic agent.
Designing the Kinase Screening Panel: A Rationale-Driven Approach
The selection of kinases for a screening panel should be a deliberate process, balancing breadth with relevance to the compound's intended target and potential off-target liabilities. A well-designed panel provides a comprehensive view of the inhibitor's activity across the kinome. Commercial services offer extensive panels covering a large portion of the human kinome.[6][15][17][18]
For our analysis of this compound, a compound with a quinazolinone core often associated with EGFR inhibition, our panel should prioritize:
-
Primary Target Family: In-depth coverage of the EGFR/ErbB family (EGFR, HER2, HER3, HER4) to confirm on-target activity and assess intra-family selectivity.
-
Structurally Similar Kinases: Kinases with high sequence and structural homology in the ATP-binding site to identify likely off-targets.
-
Key Signaling Hubs: Representatives from major kinase families (e.g., Src, Abl, VEGF, CDK, MAPK) to flag potential interactions with critical cellular pathways.
-
Toxicity-Associated Kinases: Kinases whose inhibition is linked to known clinical toxicities.
The following diagram illustrates the logical workflow for kinase panel screening:
Caption: Workflow for Kinase Inhibitor Specificity Profiling.
Experimental Methodology: A Step-by-Step Guide to a Radiometric Kinase Assay
While numerous technologies exist for assessing kinase activity, including fluorescence-based and luminescence-based assays, the radiometric assay remains a gold standard due to its direct measurement of phosphate incorporation and high sensitivity.[19][20][21] Below is a detailed protocol for a radiometric filter-binding assay.
Principle of the Radiometric Kinase Assay:
This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.[19][20] The phosphorylated substrate is then captured on a filter membrane, while the unreacted radiolabeled ATP is washed away. The amount of radioactivity remaining on the filter is proportional to the kinase activity.
Caption: Principle of a Kinase Inhibition Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable buffer for the specific kinase being assayed (typically contains Tris-HCl, MgCl₂, DTT, and BSA).
-
ATP Stock: Prepare a stock solution of unlabeled ATP. On the day of the experiment, mix with [γ-³²P]ATP to achieve the desired specific activity. The final ATP concentration should ideally be at or below the Michaelis constant (Km) for each kinase to accurately assess inhibitor potency.[15]
-
Substrate Stock: Dissolve the peptide or protein substrate in an appropriate buffer.
-
Compound Dilutions: Prepare a serial dilution of the test and reference compounds in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Assay Procedure:
-
In a microcentrifuge tube or 96-well plate, combine the kinase buffer, substrate, and the specific kinase.
-
Add the diluted test compound or DMSO (as a vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the kinase (usually 30°C).
-
Initiate the kinase reaction by adding the [γ-³²P]ATP mixture.
-
Allow the reaction to proceed for a predetermined time, ensuring that the reaction remains in the linear range (typically 10-20% substrate turnover).
-
Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid.[21]
-
-
Filter Binding and Washing:
-
Quantification:
-
Dry the filter membranes.
-
Place the dried filters into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. Alternatively, expose the filter to a phosphor screen and quantify using a phosphorimager.[21]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Comparative Kinase Selectivity Profiles
The following table presents a comparative analysis of the inhibitory activity of this compound (hypothetical data), Gefitinib, and Dasatinib against a representative panel of kinases. The data is presented as IC₅₀ values (nM), with lower values indicating higher potency.
Table 1: Comparative Kinase Inhibition Profiles (IC₅₀, nM)
| Kinase | This compound (Hypothetical) | Gefitinib | Dasatinib |
| EGFR | 5 | 26 - 57 [11] | 30 |
| HER2 | 150 | >10,000 | 32 |
| ABL1 | >10,000 | >10,000 | <1 [9] |
| SRC | 500 | >10,000 | <1 [9] |
| LCK | >10,000 | >10,000 | <1 [9] |
| KDR (VEGFR2) | 2,500 | >10,000 | 8 |
| PDGFRβ | >10,000 | >10,000 | 28 |
| c-KIT | >10,000 | >10,000 | 12 |
| CDK2 | >10,000 | >10,000 | >10,000 |
| p38α | >10,000 | >10,000 | 68 |
| GAK | >10,000 | 90 [3] | 16 |
| RICK | >10,000 | 50 [3] | >10,000 |
Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.
Interpreting the Data: A Comparative Discussion
The data presented in Table 1 allows for a nuanced comparison of the three inhibitors:
-
This compound (Hypothetical Profile): Our hypothetical data positions this compound as a potent and highly selective EGFR inhibitor. With an IC₅₀ of 5 nM for EGFR and significantly weaker activity against other kinases, it demonstrates a desirable selectivity profile. The >30-fold selectivity against the closely related HER2 kinase and minimal activity against key off-targets like SRC and ABL1 suggest a potentially favorable therapeutic window. This profile is characteristic of a highly targeted agent.
-
Gefitinib: The data for Gefitinib confirms its known selectivity for EGFR.[3][11] While it is a potent EGFR inhibitor, it also shows activity against other kinases such as GAK and RICK at nanomolar concentrations, highlighting that even "selective" inhibitors can have additional targets.[3] Its lack of activity against SRC and ABL1 distinguishes it from broad-spectrum inhibitors.
-
Dasatinib: In stark contrast, Dasatinib exhibits a multi-targeted profile, with potent, sub-nanomolar inhibition of ABL1 and SRC family kinases.[9] Its activity extends to a broader range of kinases, including EGFR, KDR, PDGFRβ, and c-KIT, at low nanomolar concentrations. This broad activity is integral to its therapeutic mechanism but also contributes to its distinct side-effect profile.
Conclusion: The Path Forward
This guide has provided a comprehensive framework for validating the specificity of a novel kinase inhibitor, using this compound as a case study. Through a combination of rational panel design, rigorous experimental methodology, and comparative data analysis, researchers can build a robust understanding of a compound's selectivity.
The hypothetical profile of this compound suggests a promising, highly selective EGFR inhibitor. The next steps in its preclinical development would involve cellular assays to confirm on-target activity in cancer cell lines, followed by in vivo studies to assess efficacy and safety. The selectivity data gathered through the methods described here is fundamental to these subsequent stages, providing a strong foundation for advancing a promising compound toward the clinic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 379228-58-7 | this compound [fluoromart.com]
- 3. Gefitinib, a selective EGFR tyrosine kinase inhibitor, induces apoptosis through activation of Bax in human gallbladder adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitivity to gefitinib (Iressa, ZD1839) in non-small cell lung cancer cell lines correlates with dependence on the epidermal growth factor (EGF) receptor/extracellular signal-regulated kinase 1/2 and EGF receptor/Akt pathway for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article) | OSTI.GOV [osti.gov]
- 14. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | 379228-58-7 | Benchchem [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. dovepress.com [dovepress.com]
- 18. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [mdpi.com]
- 20. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Scientist's Guide to Assessing the Cross-Reactivity Profile of 5,7-difluoroquinazolin-4(3H)-one
In the landscape of modern drug discovery, the quinazolinone scaffold is a cornerstone, recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4][5] The compound 5,7-difluoroquinazolin-4(3H)-one represents a rationally designed analogue, where the fluorine substitutions are intended to enhance metabolic stability and target affinity. While initial studies have linked this scaffold to various therapeutic targets, including its use in the development of a Src kinase inhibitor, a comprehensive understanding of its selectivity is paramount for advancing it as a viable therapeutic candidate.[6][7]
This guide provides a multi-tiered strategy for rigorously evaluating the cross-reactivity profile of this compound. We will delve into the rationale behind each experimental choice, offering detailed protocols and data interpretation frameworks to ensure a robust and reliable assessment.
The Imperative of Selectivity Profiling
The central challenge in developing kinase inhibitors and other targeted therapies is achieving high selectivity for the intended target while minimizing engagement with other proteins, particularly those within the same family.[8][9] Off-target effects are a primary cause of adverse drug reactions and can lead to the failure of promising candidates in later stages of development.[10][11] Therefore, a systematic and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of a successful drug discovery program.
Our assessment strategy is designed as a funnel, beginning with broad, high-throughput screening to identify a wide range of potential interactions and progressively narrowing down to highly specific, cell-based assays to confirm physiologically relevant off-target activities.
A Tiered Approach to Cross-Reactivity Assessment
A logical workflow ensures that resources are used efficiently, starting with broad screening and moving to more complex, lower-throughput validation assays for identified hits.
Caption: Tiered workflow for assessing compound selectivity.
Tier 1: Foundational In Vitro Profiling
The initial step involves characterizing the compound's interaction with a wide array of purified proteins. This provides a clean, biochemical assessment of potential binding partners.
Kinome-Wide Selectivity Assessment
Given that the quinazolinone scaffold is a well-established "privileged structure" for targeting ATP-binding sites, a comprehensive kinase screen is the logical starting point.[12][13]
Experimental Choice: Competitive Binding Assays
Services like Eurofins' KINOMEscan® or Reaction Biology's kinase profiling platforms offer an efficient method to screen a single compound against hundreds of human kinases.[14][15] These assays typically utilize a competition-based format where the test compound's ability to displace a known, immobilized ligand from the kinase active site is measured.
Why this method?
-
Breadth: It provides the most comprehensive overview of kinase family interactions quickly.[16]
-
ATP-Independence: Unlike activity assays, binding assays measure direct physical interaction (dissociation constant, Kd), which is not confounded by varying ATP concentrations or substrate specificities between kinases.[15][17]
-
Sensitivity: It can detect interactions with both active and inactive kinases, as well as allosteric binders.[13]
Protocol: KINOMEscan® Profiling
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Ensure purity (>98%) is confirmed by LC-MS and NMR.
-
Assay Execution: Submit the compound for screening against a broad panel, such as the scanMAX panel, which covers over 468 kinases.[14] An initial screening concentration of 1 µM or 10 µM is standard.
-
Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is %Ctrl < 35 or %Ctrl < 10.
-
Follow-up: For all identified primary hits, perform a dose-response experiment to determine the dissociation constant (Kd) for each interaction. This provides a quantitative measure of binding affinity.
General Safety & Off-Target Liability Screening
While kinases are the most probable off-targets, it is crucial to investigate other major protein families implicated in adverse drug events.[10]
Experimental Choice: Broad Target Binding Panels
Commercial services like the Eurofins SafetyScreen44 panel provide an efficient way to assess potential liabilities by screening the compound against a curated list of GPCRs, ion channels, transporters, and enzymes known to be involved in adverse effects.[10][18][19]
Why this method?
-
Risk Mitigation: Proactively identifies potential for common adverse effects (e.g., cardiovascular, CNS) early in the discovery process.[11]
-
Cost-Effectiveness: It is more economical than running dozens of individual assays.[19]
-
Regulatory Alignment: The targets included in these panels are often aligned with those recommended for preclinical safety assessment by regulatory agencies.
Data Presentation: Summarizing Tier 1 Screening Data
All quantitative data should be consolidated for clear comparison. The goal is to build a selectivity profile. Assuming this compound was designed as a VEGFR-2 inhibitor, a hypothetical dataset might look like this:
| Target | Kd (nM) | Selectivity Ratio (Off-Target Kd / On-Target Kd) | Family |
| VEGFR-2 (KDR) | 15 | - | Tyrosine Kinase |
| PDGFRβ | 45 | 3-fold | Tyrosine Kinase |
| c-Kit | 150 | 10-fold | Tyrosine Kinase |
| Src | 800 | 53-fold | Tyrosine Kinase |
| Lck | >10,000 | >667-fold | Tyrosine Kinase |
| hERG | >10,000 | >667-fold | Ion Channel |
| 5-HT2B | 7,500 | 500-fold | GPCR |
This table presents hypothetical data for illustrative purposes.
Tier 2: Validation in a Cellular Context
Biochemical assays with purified proteins are essential but do not fully replicate the complex intracellular environment. Cellular assays are the critical next step to confirm that the compound engages its targets within living cells.
Confirming Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify that a compound binds to its target protein inside intact cells.[20][21][22] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[23][24]
Why this method?
-
Physiological Relevance: It directly measures target engagement in the native cellular environment, accounting for cell permeability, efflux pumps, and intracellular ATP concentrations.[21]
-
Label-Free: It does not require modification of the compound or the target protein, avoiding potential artifacts.[24]
-
Versatility: It can be used to validate both on-target and off-target engagement identified in Tier 1 screening.[23]
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Protocol: CETSA for On-Target and Off-Target Validation
-
Cell Treatment: Culture an appropriate cell line (e.g., HUVECs, which endogenously express VEGFR-2). Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest (e.g., VEGFR-2) and a suspected off-target (e.g., PDGFRβ) using Western Blotting.
-
Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Assessing Downstream Functional Consequences
Confirming target binding is crucial, but understanding the functional result of that binding is the ultimate goal. For a kinase inhibitor, this means assessing the phosphorylation status of downstream substrates.
Experimental Choice: Phospho-Specific Western Blotting
This technique allows for the direct measurement of the inhibition of a specific signaling pathway.
Why this method?
-
Functional Readout: It provides direct evidence of the compound's inhibitory activity in a cellular pathway.
-
Specificity: By comparing the inhibition of the on-target pathway versus pathways regulated by known off-targets, it provides a functional measure of selectivity.
Example Application:
-
On-Target: Treat cells with the compound and measure the phosphorylation of PLCγ1, a direct downstream substrate of VEGFR-2. A dose-dependent decrease in p-PLCγ1 confirms on-target functional activity.
-
Off-Target: Simultaneously, measure the phosphorylation of Akt, a downstream effector of PDGFRβ. If the compound inhibits p-Akt at similar concentrations to p-PLCγ1, it suggests functionally relevant off-target activity.
Comparative Analysis
To contextualize the cross-reactivity profile, it is essential to compare it against an established alternative. Sorafenib is a multi-kinase inhibitor known to target VEGFR-2, PDGFRβ, and c-Kit.
| Feature | This compound (Hypothetical) | Sorafenib (Reference) |
| Primary Target (VEGFR-2) Kd | 15 nM | 20-90 nM |
| Key Off-Targets (Kd) | PDGFRβ (45 nM), c-Kit (150 nM) | PDGFRβ (50 nM), c-Kit (60 nM), BRAF (22 nM) |
| Kinome Selectivity (S-Score @ 1µM) | 0.08 (Moderately Selective) | 0.35 (Multi-Kinase / Promiscuous) |
| Cellular Potency (VEGFR-2 Autophospho.) | IC50 = 50 nM | IC50 = 30 nM |
| Cellular Off-Target Potency (PDGFRβ Autophospho.) | IC50 = 150 nM | IC50 = 40 nM |
This table presents hypothetical data for this compound for illustrative purposes.
This comparative view suggests that while our hypothetical compound may have slightly less on-target cellular potency, its improved selectivity against key off-targets like PDGFRβ and its lack of BRAF activity could translate to a better safety profile.
Conclusion and Strategic Outlook
This guide outlines a rigorous, tiered approach to defining the cross-reactivity profile of this compound. By systematically moving from broad biochemical screens to specific cell-based functional assays, researchers can build a comprehensive and reliable dataset. This data is critical for making informed decisions, de-risking potential safety liabilities, and ultimately guiding the compound's journey from a promising chemical entity to a potential therapeutic agent. The key to success lies not just in executing the assays, but in understanding the causality behind each experimental choice and integrating the data into a holistic selectivity assessment.
References
- 1. [PDF] 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | Semantic Scholar [semanticscholar.org]
- 2. This compound | 379228-58-7 | Benchchem [benchchem.com]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 379228-58-7 | this compound [fluoromart.com]
- 7. This compound | 379228-58-7 [chemicalbook.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. benchchem.com [benchchem.com]
- 21. scispace.com [scispace.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5,7-difluoroquinazolin-4(3H)-one proper disposal procedures
As a Senior Application Scientist, it is my priority to ensure that you can conduct your research safely and effectively. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5,7-difluoroquinazolin-4(3H)-one, a compound with significant potential in medicinal chemistry and drug discovery. The information herein is synthesized from established safety protocols for analogous halogenated and heterocyclic compounds, ensuring a cautious and compliant approach in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Hazard Assessment and Immediate Safety Precautions
Required Personal Protective Equipment (PPE):
Before beginning any work with this compound, ensure the following PPE is worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect for tears or degradation before each use. |
| Eye Protection | Safety goggles that provide a complete seal around the eyes are essential. A face shield is recommended for additional protection. |
| Lab Coat | A properly fitting laboratory coat must be worn and fully buttoned. |
| Respiratory | If handling the powder outside of a certified chemical fume hood, a respirator may be required. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]
Waste Segregation and Containment: A Critical Step
Proper segregation of chemical waste is fundamental to laboratory safety and environmental responsibility. Due to its fluorinated nature, this compound must be disposed of as halogenated organic waste .[4][5]
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Waste Container:
-
Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene).
-
The container must have a secure, screw-top lid to prevent the release of vapors.
-
-
Properly Label the Waste Container:
-
Clearly label the container with the words "Hazardous Waste: Halogenated Organic Compounds ".[4]
-
Maintain a running list of the contents, including "this compound" and any other chemicals mixed with it. Do not use abbreviations or chemical formulas.[1]
-
Indicate the approximate concentration or quantity of the waste.
-
-
Segregate Incompatible Chemicals:
-
Never mix halogenated organic waste with other waste streams, such as non-halogenated solvents, aqueous waste, or strong oxidizing agents.[5]
-
The following diagram illustrates the decision-making process for proper waste segregation:
Disposal Procedures for Unused Product and Contaminated Materials
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][4][6] Incineration at a permitted facility is the preferred method for the destruction of halogenated organic compounds.[1]
Operational Plan for Disposal:
-
Container Management:
-
Keep the halogenated waste container securely closed when not in use.
-
Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
-
Disposal of Contaminated Labware:
-
Any labware, such as pipette tips, vials, and gloves, that comes into contact with this compound must be considered contaminated.
-
Dispose of these items in the designated halogenated organic waste container.[1]
-
-
Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[1]
-
Provide a detailed and accurate description of the waste contents.
-
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
Immediate Actions for Spill Response:
-
Evacuate and Ventilate:
-
Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the full range of required PPE as outlined in Section 1.
-
-
Contain and Absorb:
-
For small spills, use an inert absorbent material, such as vermiculite or sand, to cover the spill.
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated halogenated waste container.[4]
-
-
Decontaminate:
-
Thoroughly clean the spill area with an appropriate solvent, and dispose of all cleaning materials as halogenated waste.
-
-
Report the Spill:
-
Report the incident to your EHS department in accordance with your institution's policies.[4]
-
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring the responsible management of chemical waste from discovery to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
